Bcr-abl-IN-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H17ClF2N4O3S |
|---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1,2-thiazol-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H17ClF2N4O3S/c21-20(22,23)30-16-3-1-14(2-4-16)26-19(29)12-7-17(13-9-25-31-11-13)18(24-8-12)27-6-5-15(28)10-27/h1-4,7-9,11,15,28H,5-6,10H2,(H,26,29)/t15-/m1/s1 |
InChI Key |
FRZBTFSKVJHICX-OAHLLOKOSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CSN=C4 |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CSN=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Probing the Molecular Inhibition of the Philadelphia Chromosome: A Technical Guide to the Mechanism of Action of Bcr-Abl-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Bcr-Abl-IN-3, a representative ATP-competitive tyrosine kinase inhibitor (TKI) targeting the constitutively active Bcr-Abl fusion protein. The aberrant kinase activity of Bcr-Abl is the primary driver of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[1][2][3] This document details the molecular interactions, cellular consequences, and methodologies used to characterize the inhibitory effects of compounds like this compound.
The Bcr-Abl Oncoprotein and a Dysregulated Signaling Cascade
The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, generates the BCR-ABL fusion gene.[3][4] The resultant Bcr-Abl protein possesses a constitutively active tyrosine kinase domain that is perpetually "on," leading to the continuous phosphorylation of downstream substrates.[1][2] This aberrant signaling drives uncontrolled cell proliferation and resistance to apoptosis, the hallmarks of leukemia.[2][4][5]
The Bcr-Abl oncoprotein activates a multitude of downstream signaling pathways crucial for leukemogenesis[4][6]:
-
PI3K/AKT/mTOR Pathway : Enhances cell survival and proliferation while inhibiting apoptosis.[3][4][5]
-
JAK/STAT Pathway : Contributes to cytokine-independent growth.[3][4]
This compound is designed to specifically inhibit the tyrosine kinase activity of Bcr-Abl, thereby blocking these downstream signaling cascades.
Mechanism of Action: Competitive ATP Inhibition
This compound functions as an ATP-competitive inhibitor. The catalytic activity of the Bcr-Abl kinase domain relies on its ability to bind ATP and transfer a phosphate group to tyrosine residues on its substrates.[2] this compound is engineered to bind to the ATP-binding pocket of the Bcr-Abl kinase domain, directly competing with endogenous ATP.[1][2] This binding event physically obstructs ATP from entering the active site, thus preventing the phosphorylation of downstream effector proteins and halting the oncogenic signaling cascade.[1][2]
References
- 1. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
The Role of Bcr-Abl Tyrosine Kinase Inhibitors in CML Cell Signaling: An In-depth Technical Guide
Disclaimer: No specific public domain information is available for a compound designated "Bcr-abl-IN-3." This guide will proceed by using the well-characterized, first-in-class Bcr-Abl tyrosine kinase inhibitor, Imatinib (Gleevec) , as a representative molecule to provide a comprehensive overview of the core principles and methodologies relevant to the study of Bcr-Abl inhibitors in Chronic Myeloid Leukemia (CML). The data and experimental protocols presented are illustrative of the field and are based on publicly available research on Imatinib and other Bcr-Abl inhibitors.
Introduction to Bcr-Abl and Chronic Myeloid Leukemia
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22, t(9;22)(q34;q11).[1][2] This translocation fuses the breakpoint cluster region (BCR) gene on chromosome 22 with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9, creating the BCR-ABL1 fusion gene.[1][3] The protein product of this fusion gene, Bcr-Abl, is a constitutively active tyrosine kinase that is central to the pathogenesis of CML.[1][4]
The aberrant and continuous tyrosine kinase activity of Bcr-Abl drives the uncontrolled proliferation of granulocytes and their precursors, a hallmark of CML.[4] Bcr-Abl accomplishes this by activating a multitude of downstream signaling pathways that regulate cell growth, survival, and adhesion.[1][5][6] These pathways include the RAS/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway.[1][5] The constitutive activation of these pathways leads to increased cell division, inhibition of apoptosis (programmed cell death), and altered interactions with the bone marrow microenvironment.[5][7]
Targeted therapy with tyrosine kinase inhibitors (TKIs) that specifically inhibit the Bcr-Abl kinase has revolutionized the treatment of CML, transforming it from a fatal disease into a manageable chronic condition for many patients.[4][8] These inhibitors typically work by competing with ATP for its binding site on the Bcr-Abl kinase domain, thereby preventing the phosphorylation of downstream substrates and blocking the oncogenic signals.[4][9]
Mechanism of Action of Bcr-Abl Inhibitors
Bcr-Abl tyrosine kinase inhibitors are designed to bind to the ATP-binding pocket of the Abl kinase domain, preventing the transfer of a phosphate group from ATP to tyrosine residues on its substrates.[4][9] This inhibition blocks the constitutive kinase activity of the Bcr-Abl oncoprotein.
Imatinib, the first-generation TKI, binds to the inactive conformation of the Abl kinase domain, stabilizing it and preventing the conformational changes required for its catalytic activity.[5] Second and third-generation TKIs, such as dasatinib, nilotinib, and ponatinib, were developed to overcome resistance to imatinib, often arising from point mutations in the Abl kinase domain.[5][10] Some of these newer inhibitors can bind to both the active and inactive conformations of the kinase.[5]
The inhibition of Bcr-Abl kinase activity leads to the downregulation of its downstream signaling pathways, resulting in:
-
Induction of Apoptosis: By inhibiting the anti-apoptotic signals mediated by pathways like PI3K/AKT, TKIs can trigger programmed cell death in CML cells.[7][11] Bcr-Abl is known to prevent the release of cytochrome c from mitochondria and inhibit the activation of caspases 3 and 9.[11][12] TKI treatment reverses these effects.
-
Cell Cycle Arrest: The hyperproliferative signals from Bcr-Abl are curtailed, leading to a halt in the cell cycle.
-
Restoration of Normal Hematopoiesis: By selectively targeting the malignant clone, TKIs allow for the recovery of normal blood cell production.
Impact on CML Cell Signaling Pathways
The constitutive kinase activity of Bcr-Abl leads to the phosphorylation of numerous downstream proteins, initiating a cascade of signaling events that promote leukemogenesis. Bcr-Abl inhibitors block these initial phosphorylation events, thereby shutting down these aberrant signals.
RAS/MAPK Pathway
The RAS/MAPK pathway is a critical regulator of cell proliferation and differentiation. Bcr-Abl activates this pathway through the adaptor proteins GRB2 and SOS, which lead to the activation of RAS.[7] Activated RAS then triggers a phosphorylation cascade involving RAF, MEK, and ERK. ERK, the final kinase in this cascade, translocates to the nucleus and activates transcription factors that promote cell proliferation. Inhibition of Bcr-Abl by TKIs prevents the initial activation of this pathway.
Bcr-Abl RAS/MAPK Signaling Pathway and TKI Inhibition.
PI3K/AKT Pathway
The PI3K/AKT pathway is a major survival pathway that is constitutively activated by Bcr-Abl.[5][7] This activation can occur through various adaptor proteins, leading to the activation of PI3K, which in turn converts PIP2 to PIP3.[5] PIP3 serves as a docking site for AKT and PDK1, leading to the phosphorylation and activation of AKT.[5] Activated AKT then phosphorylates a range of downstream targets that promote cell survival and inhibit apoptosis, including BAD and FOXO transcription factors.[7] TKIs block the Bcr-Abl-mediated activation of PI3K, thereby promoting apoptosis in CML cells.
Bcr-Abl PI3K/AKT Signaling Pathway and TKI Inhibition.
JAK/STAT Pathway
The JAK/STAT pathway is another important signaling cascade activated by Bcr-Abl that contributes to the myeloproliferative features of CML.[5] Bcr-Abl can directly or indirectly lead to the phosphorylation and activation of STAT proteins, particularly STAT5.[5] Activated STAT5 dimerizes and translocates to the nucleus, where it promotes the transcription of genes involved in cell survival and proliferation, such as BCL-XL.[5] The inhibition of Bcr-Abl by TKIs leads to a rapid dephosphorylation of STAT5, shutting down this pro-survival signaling.
Bcr-Abl JAK/STAT Signaling Pathway and TKI Inhibition.
Quantitative Data on Bcr-Abl Inhibitor Activity
The activity of Bcr-Abl inhibitors is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound.
Table 1: In Vitro Potency of Imatinib against Bcr-Abl
| Assay Type | Cell Line / System | IC50 (nM) | Reference |
| Bcr-Abl Autophosphorylation | K562 cells | ~250-500 | [13] |
| Cell Proliferation (MTT assay) | K562 cells | ~300-600 | [14] |
| CrkL Phosphorylation | Patient-derived CML cells | ~200-1000 | [15] |
Table 2: Effect of Imatinib on Downstream Signaling in CML Cells
| Downstream Target | Cell Line | Treatment | Change in Phosphorylation |
| STAT5 | K562 | 1 µM Imatinib, 2h | >90% decrease |
| ERK1/2 | K562 | 1 µM Imatinib, 2h | Significant decrease |
| AKT | K562 | 1 µM Imatinib, 2h | Significant decrease |
Experimental Protocols
The study of Bcr-Abl inhibitors involves a range of cellular and biochemical assays. Below are detailed methodologies for key experiments.
Cell Culture
-
Cell Line: K562, a human CML cell line that is positive for the Philadelphia chromosome and expresses the Bcr-Abl p210 protein, is commonly used.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Treat the cells with varying concentrations of the Bcr-Abl inhibitor (e.g., Imatinib) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Workflow for MTT Cell Viability Assay.
Western Blotting for Phospho-Protein Analysis
This technique is used to detect the phosphorylation status of Bcr-Abl and its downstream targets.
-
Procedure:
-
Treat K562 cells with the Bcr-Abl inhibitor for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Bcr-Abl (p-Bcr-Abl), total Bcr-Abl, phospho-STAT5, total STAT5, etc., overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Procedure:
-
Treat K562 cells with the Bcr-Abl inhibitor for 24 or 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Conclusion
The development of Bcr-Abl tyrosine kinase inhibitors has been a landmark achievement in targeted cancer therapy. A thorough understanding of their mechanism of action and their effects on the intricate signaling networks within CML cells is crucial for the development of more effective and durable treatment strategies. The experimental methodologies outlined in this guide provide a framework for the continued investigation of novel Bcr-Abl inhibitors and the complex biology of Chronic Myeloid Leukemia. While the specific compound "this compound" remains unidentified in the public domain, the principles and techniques discussed herein are fundamental to the field and applicable to the evaluation of any new agent targeting the Bcr-Abl oncoprotein.
References
- 1. mdpi.com [mdpi.com]
- 2. Monitoring of BCR-ABL levels in chronic myeloid leukemia patients treated with imatinib in the chronic phase - the importance of a major molecular response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Bcr-Abl-Mediated Protection from Apoptosis Downstream of Mitochondrial Cytochrome c Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced induction of apoptosis in chronic myeloid leukemia cells through synergistic effect of telomerase inhibitor MST-312 and imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Bcr-Abl Signaling: A Technical Guide to Downstream Effects of Tyrosine Kinase Inhibition
A Foreword on Bcr-abl-IN-3: Initial searches for the specific inhibitor "this compound" did not yield specific data within publicly available scientific literature. This may indicate a novel or less-documented compound. To provide a comprehensive and technically sound guide that fulfills the user's core requirements, this document will focus on the well-characterized and paradigm-shifting Bcr-Abl tyrosine kinase inhibitor (TKI), Imatinib , as a representative agent. The principles of downstream signaling inhibition detailed herein are broadly applicable to many potent Bcr-Abl TKIs.
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the molecular consequences of Bcr-Abl inhibition. We will delve into the core signaling pathways dysregulated by the Bcr-Abl oncoprotein and the restorative effects of targeted inhibition, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
The Bcr-Abl Oncoprotein: A Master Regulator of Malignant Transformation
The fusion protein Bcr-Abl, the hallmark of chronic myeloid leukemia (CML), is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival.[1][2][3] Its persistent kinase activity leads to the phosphorylation of a multitude of downstream substrates, thereby activating several critical signaling cascades.[1][3][4] Understanding these pathways is paramount to appreciating the mechanism of action and therapeutic efficacy of Bcr-Abl inhibitors.
Key Downstream Signaling Pathways
The primary signaling networks aberrantly activated by Bcr-Abl include:
-
RAS/MAPK Pathway: This pathway is crucial for cell proliferation. Bcr-Abl activates RAS through the GRB2/SOS complex, leading to the sequential activation of RAF, MEK, and ERK.[2][4] Constitutive activation of this pathway contributes to the uncontrolled growth of leukemic cells.[4]
-
PI3K/AKT/mTOR Pathway: This cascade is a central regulator of cell survival, proliferation, and metabolism. Bcr-Abl can activate PI3K through various adapter proteins, leading to the activation of AKT.[2][4] Activated AKT, in turn, promotes cell survival by inhibiting pro-apoptotic proteins and stimulates protein synthesis and cell growth via mTOR.[4]
-
JAK/STAT Pathway: This pathway plays a significant role in cytokine signaling and cell survival. Bcr-Abl can directly phosphorylate and activate STAT5, which then translocates to the nucleus to regulate the transcription of genes involved in cell cycle progression and survival.[5][6]
These interconnected pathways create a robust network that sustains the leukemic phenotype. The central role of Bcr-Abl's kinase activity makes it a prime therapeutic target.
Mechanism of Action of Bcr-Abl Tyrosine Kinase Inhibitors
Bcr-Abl tyrosine kinase inhibitors (TKIs) are small molecules designed to specifically target the ATP-binding site of the Abl kinase domain.[2] By competitively inhibiting ATP binding, these drugs prevent the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream substrates.[2] This blockade effectively shuts down the aberrant signaling cascades, leading to the induction of apoptosis and the inhibition of proliferation in Bcr-Abl-positive cells.
Quantitative Effects of Bcr-Abl Inhibition on Downstream Signaling
The efficacy of a Bcr-Abl inhibitor can be quantified by measuring the reduction in phosphorylation of its key downstream substrates and the resulting cellular effects. The following tables summarize representative quantitative data for a potent Bcr-Abl TKI.
| Downstream Target | Cell Line | Inhibitor Concentration | % Reduction in Phosphorylation (Compared to Control) | Reference |
| p-CrkL | K562 | 1 µM | >90% | |
| p-STAT5 | K562 | 1 µM | ~85% | |
| p-AKT | Ba/F3 p210 | 0.5 µM | >70% | |
| p-ERK1/2 | KU812 | 1 µM | ~80% |
| Cellular Effect | Cell Line | Inhibitor Concentration | Observed Effect | Reference |
| Apoptosis (Annexin V+) | K562 | 1 µM (48h) | ~60% increase in apoptotic cells | |
| Cell Proliferation (IC50) | K562 | 0.2-0.5 µM | 50% inhibition of cell growth | |
| Colony Formation | CML patient CD34+ cells | 1 µM | >95% inhibition of colony formation |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are methodologies for key experiments used to assess the downstream effects of Bcr-Abl inhibitors.
Western Blotting for Phosphorylated Proteins
Objective: To determine the effect of a Bcr-Abl inhibitor on the phosphorylation status of downstream targets like CrkL, STAT5, and AKT.
Methodology:
-
Cell Culture and Treatment: Culture Bcr-Abl positive cells (e.g., K562) to mid-log phase. Treat cells with the Bcr-Abl inhibitor at various concentrations and time points. Include a vehicle-treated control.
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-CrkL) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-CrkL) or a housekeeping protein (e.g., GAPDH or β-actin).
Cell Viability and Apoptosis Assays
Objective: To quantify the effect of the Bcr-Abl inhibitor on cell proliferation and apoptosis.
Methodology for Cell Viability (MTT Assay):
-
Cell Seeding: Seed Bcr-Abl positive cells in a 96-well plate.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the Bcr-Abl inhibitor for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: Plot the percentage of viable cells against the inhibitor concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Methodology for Apoptosis (Annexin V/PI Staining):
-
Cell Treatment: Treat cells with the Bcr-Abl inhibitor for the desired time.
-
Cell Staining: Harvest and wash the cells. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizing the Impact of Bcr-Abl Inhibition
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of BCR-ABL molecular variants and leukemic stem cells in response and resistance to tyrosine kinase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Inhibition of the RAS/MAPK Pathway by Bcr-Abl Tyrosine Kinase Inhibitors
Disclaimer: This technical guide focuses on the effects of well-characterized Bcr-Abl tyrosine kinase inhibitors (TKIs) on the RAS/MAPK pathway. While the query specified "Bcr-abl-IN-3," a thorough search of scientific literature did not yield detailed studies on its specific impact on this signaling cascade. This compound is documented as a potent and irreversible inhibitor of the Bcr-Abl T315I mutant with an IC50 of ≤100 nM in Ba/F3 cells expressing this mutation.[1][2][3] However, to provide a comprehensive and technically detailed guide as requested, the following sections will leverage data and protocols from studies on globally recognized Bcr-Abl TKIs, such as Imatinib, as a representative model for this class of inhibitors.
Introduction to Bcr-Abl and the RAS/MAPK Pathway
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22.[4][5] This translocation results in the fusion of the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene, creating the BCR-ABL1 fusion gene.[5] The resulting Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML through the activation of multiple downstream signaling pathways, leading to uncontrolled cell proliferation and resistance to apoptosis.[5][6]
Among the critical pathways activated by Bcr-Abl is the RAS/Mitogen-Activated Protein Kinase (MAPK) cascade.[4][5][7] This pathway is a central regulator of cell growth, differentiation, and survival. The constitutive activation of the RAS/MAPK pathway by Bcr-Abl is a key driver of the malignant phenotype in CML.[7][8]
Mechanism of RAS/MAPK Pathway Activation by Bcr-Abl
The Bcr-Abl oncoprotein, through its constitutive kinase activity, initiates a signaling cascade that leads to the activation of RAS. A key event is the autophosphorylation of the Tyrosine 177 (Y177) residue within the BCR portion of the fusion protein.[4][7] This phosphorylated tyrosine serves as a docking site for the Growth Factor Receptor-Bound Protein 2 (GRB2) adapter protein.[4][7] GRB2 then recruits the Son of Sevenless (SOS) guanine nucleotide exchange factor to the plasma membrane. SOS, in turn, facilitates the exchange of GDP for GTP on RAS, converting it to its active, GTP-bound state.[4]
Activated RAS then initiates a phosphorylation cascade, beginning with the activation of RAF kinases. RAF phosphorylates and activates MEK1/2 (MAPK/ERK Kinase 1/2), which in turn phosphorylates and activates ERK1/2 (Extracellular signal-Regulated Kinase 1/2).[4][7] Phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to the expression of genes that promote cell proliferation and survival.[7]
Effect of Bcr-Abl Tyrosine Kinase Inhibitors on the RAS/MAPK Pathway
Bcr-Abl tyrosine kinase inhibitors (TKIs) are designed to block the ATP-binding site of the Abl kinase domain, thereby inhibiting its catalytic activity. This direct inhibition of Bcr-Abl's kinase function prevents the initial autophosphorylation and the subsequent phosphorylation of its downstream substrates.
The primary effect of a TKI like this compound on the RAS/MAPK pathway is the abrogation of the signaling cascade at its origin. By inhibiting Bcr-Abl, TKIs prevent the phosphorylation of Y177, which in turn blocks the recruitment of the GRB2/SOS complex. Consequently, RAS remains in its inactive, GDP-bound state. This leads to the deactivation of the entire downstream RAF-MEK-ERK cascade. The measurable outcome is a significant reduction in the levels of phosphorylated MEK and ERK.
Quantitative Data on TKI Effect on RAS/MAPK Pathway
The efficacy of Bcr-Abl TKIs is often quantified by their half-maximal inhibitory concentration (IC50) in various assays. The following tables summarize representative quantitative data for the well-characterized TKI, Imatinib, to illustrate the expected effects on the Bcr-Abl pathway.
Table 1: In Vitro Kinase and Cell Proliferation Inhibition by Imatinib
| Assay Type | Target/Cell Line | Parameter | Value |
| Kinase Assay | Purified c-Abl Kinase | IC50 | ~0.35 µM |
| Cell Proliferation | K562 (Bcr-Abl positive) | IC50 | ~0.3 µM (48h)[9] |
| Cell Proliferation | Ba/F3 p210 (Bcr-Abl positive) | IC50 | Varies by study |
| Cell Proliferation | Ba/F3 (Parental, Bcr-Abl negative) | IC50 | >10 µM |
Table 2: Effect of Imatinib on Downstream Signaling Molecules
| Cell Line | Treatment | Target Protein | Change in Phosphorylation |
| K562 | Imatinib (1 µM, 2h) | Bcr-Abl | Decreased |
| K562 | Imatinib (1 µM, 2h) | ERK1/2 | Decreased |
| H929 (BCR-ABL positive) | Imatinib (500 nM, 96h) | p-ERK | Decreased[10] |
| H929 (BCR-ABL positive) | Imatinib (500 nM, 96h) | p-S6K | Decreased[10] |
Note: The specific concentrations and time points for observing these effects can vary between cell lines and experimental conditions.
Detailed Experimental Protocols
To assess the effect of a Bcr-Abl inhibitor like this compound on the RAS/MAPK pathway, several key experiments are typically performed.
5.1. Western Blot for Phosphorylated ERK (p-ERK)
This is a fundamental assay to determine the activation state of the MAPK pathway.
-
Cell Culture and Treatment:
-
Culture Bcr-Abl positive cells (e.g., K562, Ba/F3-p210) to 70-80% confluency.
-
Treat cells with varying concentrations of the Bcr-Abl inhibitor (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
-
Protein Extraction:
-
After treatment, place the culture plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2 (Thr202/Tyr204)) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software. The effect of the inhibitor is determined by the ratio of p-ERK to total ERK.
-
5.2. In Vitro Bcr-Abl Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of Bcr-Abl.
-
Assay Principle: An in vitro kinase assay typically involves incubating the purified or immunoprecipitated Bcr-Abl kinase with a specific substrate and ATP. The transfer of phosphate from ATP to the substrate is then measured.
-
Procedure (using immunoprecipitated Bcr-Abl):
-
Lyse Bcr-Abl positive cells and immunoprecipitate Bcr-Abl using an anti-Abl antibody.
-
Wash the immunoprecipitates to remove non-specifically bound proteins.
-
Resuspend the immunoprecipitates in a kinase buffer containing a known substrate (e.g., a synthetic peptide or a recombinant protein like GST-CrkL).[12]
-
Add the Bcr-Abl inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP).
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography, or by using phosphorylation-specific antibodies in a non-radioactive format.
-
-
Data Analysis: Quantify the amount of phosphorylated substrate at each inhibitor concentration to determine the IC50 value.
5.3. Cell Proliferation/Viability Assay (MTT Assay)
This assay measures the effect of the inhibitor on the growth and viability of Bcr-Abl dependent cells.
-
Cell Seeding:
-
Treatment:
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
Bcr-Abl TKIs, including the potent inhibitor this compound, represent a cornerstone of targeted therapy for CML. Their mechanism of action involves the direct inhibition of the Bcr-Abl oncoprotein, leading to the shutdown of critical downstream signaling pathways. The RAS/MAPK cascade is a primary target of this inhibition. A comprehensive evaluation of a novel Bcr-Abl inhibitor's effect on this pathway involves a combination of molecular and cellular assays to confirm the on-target effect and its functional consequences on cell proliferation and survival. The protocols and data presented in this guide provide a framework for the preclinical assessment of such inhibitors in the context of Bcr-Abl driven malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ponatinib (AP24534) | Multi-targeted Kinase Inhibitor | AmBeed.com [ambeed.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Mechanisms of RAS/MAPK Signaling by BCR-ABL1 in Chronic Myeloid Leukemia [escholarship.org]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 12. pnas.org [pnas.org]
- 13. The Lyn-SIRT1 signaling pathway is involved in imatinib resistance in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT assay protocol | Abcam [abcam.com]
The Impact of Bcr-abl-IN-3 on STAT3 Signaling: An In-depth Technical Guide
To our valued researchers, scientists, and drug development professionals,
Our comprehensive investigation into the specific inhibitor Bcr-abl-IN-3 and its direct impact on STAT3 signaling has yielded no specific publicly available data, quantitative metrics, or detailed experimental protocols. The scientific literature and available databases do not currently contain information pertaining to a molecule with this designation.
Therefore, this guide will focus on the well-documented and pivotal relationship between the inhibition of the BCR-ABL fusion protein and the subsequent effects on the STAT3 signaling pathway. The principles, experimental methodologies, and signaling paradigms detailed herein are fundamental to the field and are based on studies of widely researched BCR-ABL tyrosine kinase inhibitors (TKIs), such as Imatinib. This information provides a robust framework for understanding the potential impact of any novel BCR-ABL inhibitor on this critical downstream pathway.
Introduction: The BCR-ABL and STAT3 Signaling Axis in CML
The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, gives rise to the BCR-ABL fusion gene.[1] The resulting oncoprotein, BCR-ABL, is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML).[2][3] One of the key downstream pathways activated by BCR-ABL is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[4][5]
BCR-ABL-mediated activation of STAT3 is a multifaceted process involving both direct and indirect mechanisms. This activation is crucial for the proliferation, survival, and inhibition of differentiation of CML cells.[4][5] Consequently, understanding the interplay between BCR-ABL and STAT3 is paramount for the development of effective therapeutic strategies.
The Mechanism of BCR-ABL-Mediated STAT3 Activation
BCR-ABL activates STAT3 through at least two primary mechanisms:
-
JAK-dependent Phosphorylation: BCR-ABL can lead to the constitutive activation of Janus kinases (JAKs), particularly JAK1 and JAK2.[4][5] Activated JAKs then phosphorylate STAT3 on the critical tyrosine residue 705 (Tyr705).[4][5]
-
MEK-dependent Phosphorylation: The BCR-ABL oncoprotein also activates the Ras/Raf/MEK/ERK signaling cascade. The downstream kinase MEK (or MAP Kinase Kinase) can phosphorylate STAT3 on serine residue 727 (Ser727).[4][5]
Both phosphorylation events are crucial for the full activation of STAT3. Phosphorylation at Tyr705 induces STAT3 dimerization, nuclear translocation, and DNA binding, while Ser727 phosphorylation is thought to enhance its transcriptional activity.
Impact of BCR-ABL Inhibition on STAT3 Signaling
Inhibition of the BCR-ABL kinase activity with TKIs is expected to abrogate these downstream signaling events. By blocking the primary driver of the pathway, a BCR-ABL inhibitor would lead to:
-
Decreased Phosphorylation of STAT3: A reduction in both Tyr705 and Ser727 phosphorylation levels would be anticipated.
-
Inhibition of STAT3 Transcriptional Activity: Consequently, the expression of STAT3 target genes, which are involved in cell survival and proliferation (e.g., Bcl-xL, Mcl-1, and Survivin), would be downregulated.[6]
-
Induction of Apoptosis and Inhibition of Proliferation: The ultimate cellular outcome of inhibiting the BCR-ABL/STAT3 axis is the induction of programmed cell death (apoptosis) and the cessation of leukemic cell proliferation.
Quantitative Data on BCR-ABL Inhibition and STAT3
While no data exists for "this compound," the following table summarizes representative quantitative data for the well-characterized TKI, Imatinib, and its impact on STAT3 signaling.
| Parameter | Cell Line | Value | Reference |
| Imatinib IC50 (BCR-ABL phosphorylation) | K562 | ~0.5 µM | [7] |
| Imatinib IC50 (BCR-ABL phosphorylation) | LAMA84-s | ~0.4 µmol/L | [7] |
| Effect of Imatinib on STAT3 | CML patient cells | Dose-dependent downregulation of total STAT3 protein and mRNA | [4] |
| Effect of JAK inhibitor (AG490) on STAT3 | BCR-ABL expressing cells | Inhibition of Tyr705 phosphorylation | [4][5] |
| Effect of MEK inhibitors (PD98056, UO126) on STAT3 | BCR-ABL expressing cells | Abrogation of Ser727 phosphorylation | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of a BCR-ABL inhibitor on STAT3 signaling.
Cell Culture and Inhibitor Treatment
-
Cell Lines: K562 or LAMA84 (human CML cell lines) are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: Cells are seeded at a density of 1 x 10^6 cells/mL and treated with the BCR-ABL inhibitor at various concentrations for specified time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is run in parallel.
Western Blotting for Phosphorylated and Total STAT3
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phospho-STAT3 (Tyr705), phospho-STAT3 (Ser727), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for STAT3 Target Genes
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: The expression levels of STAT3 target genes (e.g., Bcl-xL, Mcl-1, Survivin) and a housekeeping gene (e.g., GAPDH or ABL1) are quantified using SYBR Green or TaqMan-based qRT-PCR on a real-time PCR system.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Cell Viability and Apoptosis Assays
-
MTT Assay (Viability): Cells are seeded in a 96-well plate, treated with the inhibitor, and cell viability is assessed at various time points by adding MTT reagent. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
Annexin V/PI Staining (Apoptosis): Apoptosis is quantified by flow cytometry after staining the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
Visualization of Signaling Pathways and Workflows
Signaling Pathway Diagram
Caption: BCR-ABL activates STAT3 via JAK and MEK pathways.
Experimental Workflow Diagram
Caption: Workflow for assessing inhibitor impact on STAT3.
Conclusion
The activation of STAT3 is a critical downstream consequence of the constitutive kinase activity of BCR-ABL in CML. Inhibition of BCR-ABL is a validated therapeutic strategy that effectively curtails STAT3 signaling, leading to the suppression of leukemic cell growth and survival. While specific data for "this compound" is not available, the experimental framework and signaling paradigms outlined in this guide provide a comprehensive approach for the evaluation of any novel BCR-ABL inhibitor's impact on the crucial STAT3 pathway. Future research into novel inhibitors will undoubtedly build upon these foundational principles to further refine therapeutic interventions for CML.
References
- 1. BCR-ABL1 Genetic Test: MedlinePlus Medical Test [medlineplus.gov]
- 2. Combined STAT3 and BCR-ABL1 Inhibition Induces Synthetic Lethality in Therapy-Resistant Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BCR-ABL activates STAT3 via JAK and MEK pathways in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stat3 contributes to resistance toward BCR-ABL inhibitors in a bone marrow microenvironment model of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Bcr-abl-IN-3 and the Induction of Apoptosis in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Bcr-Abl inhibitor, Bcr-abl-IN-3 (also known as KF1601), and its role in inducing apoptosis in leukemia cells. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways involved.
Introduction to Bcr-Abl and Its Role in Leukemia
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase.[1] The aberrant activity of this kinase drives the pathogenesis of CML and a subset of Acute Lymphoblastic Leukemia (ALL) by activating a cascade of downstream signaling pathways that promote cell proliferation and, critically, inhibit apoptosis (programmed cell death).[1][2] This resistance to apoptosis is a key factor in the survival and expansion of leukemic cells.
This compound (KF1601): A Novel Dual Inhibitor
This compound, also identified as KF1601, is a potent, small-molecule inhibitor of the Bcr-Abl kinase.[3] Recent preclinical studies have highlighted its efficacy as a dual inhibitor of both Bcr-Abl and FMS-like tyrosine kinase 3 (FLT3), another key target in certain leukemias.[4] A significant advantage of this compound is its demonstrated activity against various drug-resistant mutants of Bcr-Abl, including the highly challenging T315I "gatekeeper" mutation, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs).[3]
Mechanism of Action: Induction of Apoptosis
This compound exerts its anti-leukemic effects by directly binding to the ATP-binding site of the Bcr-Abl kinase domain, thereby inhibiting its phosphorylation activity. This blockade of Bcr-Abl's enzymatic function leads to the downregulation of its downstream signaling pathways, ultimately culminating in the induction of apoptosis in Bcr-Abl-positive leukemia cells.
Key Signaling Pathways Targeted by this compound
The constitutive activity of Bcr-Abl leads to the activation of several pro-survival and anti-apoptotic signaling cascades. By inhibiting Bcr-Abl, this compound effectively shuts down these pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Bcr-Abl activates PI3K, which in turn activates Akt. Akt then phosphorylates and inactivates pro-apoptotic proteins such as Bad and promotes the activation of the mTOR signaling complex. Inhibition of Bcr-Abl by this compound deactivates this entire cascade.
-
RAS/RAF/MEK/ERK Pathway: This pathway is a major driver of cell proliferation. Bcr-Abl activates Ras, which initiates a phosphorylation cascade through Raf, MEK, and ERK, leading to the transcription of genes involved in cell cycle progression. This compound-mediated inhibition of Bcr-Abl blocks this mitogenic signaling.
-
JAK/STAT Pathway: The JAK/STAT pathway is involved in cell survival and proliferation. Bcr-Abl can directly phosphorylate and activate STAT proteins, particularly STAT5, which then translocates to the nucleus and upregulates the expression of anti-apoptotic proteins like Bcl-xL. This compound prevents this activation.
The concerted inhibition of these pathways shifts the cellular balance from survival and proliferation towards apoptosis.
Quantitative Data
The following table summarizes the inhibitory activity of this compound (KF1601) against the kinase activity of wild-type and various mutant forms of Bcr-Abl.
| Bcr-Abl Variant | IC50 (nM) |
| Native Bcr-Abl | 0.76 |
| T315I | 10.9 |
| E255K | 1.2 |
| M351T | 0.88 |
| H396P | 1.1 |
| G250E | 1.5 |
| Y253H | 1.3 |
| Data sourced from a preclinical study on KF1601.[3] The IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on leukemia cells.
Cell Culture
-
Cell Lines: Bcr-Abl positive human leukemia cell lines (e.g., K562, Ba/F3 expressing Bcr-Abl) are commonly used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat leukemia cells with desired concentrations of this compound for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins within the Bcr-Abl signaling pathways.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Bcr-Abl, total Bcr-Abl, phospho-STAT5, total STAT5, cleaved PARP, cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations of Signaling Pathways and Workflows
Bcr-Abl Signaling Pathways Leading to Apoptosis Inhibition```dot
Caption: this compound inhibits Bcr-Abl, leading to the induction of apoptosis.
Experimental Workflow for Assessing Apoptosis
Caption: A typical experimental workflow to evaluate this compound-induced apoptosis.
Conclusion
This compound (KF1601) is a promising novel inhibitor of Bcr-Abl with potent activity against both wild-type and clinically relevant mutant forms of the oncoprotein. Its mechanism of action, centered on the inhibition of the Bcr-Abl kinase and the subsequent shutdown of key pro-survival signaling pathways, leads to the effective induction of apoptosis in leukemia cells. The preclinical data available to date suggest that this compound holds significant potential as a therapeutic agent for Bcr-Abl-positive leukemias, particularly in cases of resistance to existing therapies. Further investigation into its apoptotic effects and its performance in clinical settings is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assay Protocols | Thermo Fisher Scientific - IT [thermofisher.com]
- 3. Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Impact of Bcr-Abl Inhibition by Bcr-abl-IN-3 on Cellular Reactive Oxygen Species: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Bcr-Abl oncoprotein, a constitutively active tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML). A critical aspect of Bcr-Abl signaling is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This elevated ROS contributes to genomic instability, disease progression, and the development of resistance to tyrosine kinase inhibitors (TKIs). This technical guide explores the intricate relationship between Bcr-Abl and ROS, and discusses the potential effects of a novel and potent irreversible Bcr-Abl inhibitor, Bcr-abl-IN-3. While direct experimental data on the impact of this compound on ROS is not yet publicly available, this document will extrapolate its likely effects based on the known mechanisms of other Bcr-Abl inhibitors and the fundamental role of the Bcr-Abl kinase in ROS production.
Introduction: The Bcr-Abl Oncoprotein and Intrinsic Oxidative Stress
The fusion protein Bcr-Abl arises from the reciprocal translocation between chromosomes 9 and 22, resulting in the Philadelphia chromosome.[1] This constitutively active tyrosine kinase drives the pathogenesis of CML by activating a multitude of downstream signaling pathways that regulate cell proliferation, differentiation, and survival.[1] A significant body of evidence demonstrates that Bcr-Abl expression leads to increased intracellular ROS levels.[1][2] This elevated oxidative stress is not merely a byproduct of cellular transformation but an active contributor to the malignant phenotype, promoting DNA damage and mutations that can lead to TKI resistance.[1]
This compound: A Potent, Irreversible Bcr-Abl Inhibitor
This compound is a potent and irreversible inhibitor of the Bcr-Abl kinase.[3][4] It has demonstrated significant activity against the T315I mutant form of Bcr-Abl, a common mutation that confers resistance to many first and second-generation TKIs.[5]
Table 1: Potency of this compound
| Compound | Target Cell Line | IC50 | Reference |
| This compound | Ba/F3 Bcr-Abl T315I | ≤100 nM | [5] |
The irreversible nature of this compound suggests a covalent binding mechanism to the kinase, which can lead to a sustained inhibition of its activity.
The Hypothesized Effect of this compound on Reactive Oxygen Species
While specific studies on this compound's effect on ROS are not yet published, the mechanism of action of other Bcr-Abl TKIs provides a strong basis for a hypothesis. Several studies have shown that inhibition of the Bcr-Abl kinase with various small molecules leads to a modulation of intracellular ROS levels. In many instances, potent inhibition of Bcr-Abl leads to a further increase in ROS, contributing to the induction of apoptosis in leukemia cells.[5][6]
For example, the Bcr-Abl inhibitor Adaphostin has been shown to increase the level of ROS in chronic lymphocytic leukemia (CLL) B cells.[5] Similarly, the novel TKI S116836 increases ROS production in Bcr-Abl expressing cells.[5] Natural products with Bcr-Abl inhibitory activity, such as β-Phenylethyl isothiocyanate and Chlorogenic acid, also exert their anti-leukemic effects in part through the generation of ROS.[6]
Therefore, it is highly probable that This compound, as a potent Bcr-Abl inhibitor, will also modulate cellular ROS levels, likely leading to an increase that contributes to its apoptotic effect. This hypothesis is based on the established link between Bcr-Abl activity and the cellular redox state.
Signaling Pathways and Experimental Workflows
Bcr-Abl Signaling and ROS Production
The Bcr-Abl oncoprotein activates several downstream pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are known to influence cellular metabolism and ROS production.[1] The constitutive kinase activity leads to increased metabolic activity and mitochondrial dysfunction, both of which contribute to elevated ROS.
Caption: Bcr-Abl activates downstream pathways leading to increased ROS.
Hypothesized Mechanism of this compound on ROS and Apoptosis
The potent and irreversible inhibition of Bcr-Abl by this compound is expected to disrupt the signaling cascade that maintains a manageable level of oxidative stress for the cancer cell. The subsequent sharp increase in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to proteins, lipids, and DNA, ultimately triggering apoptosis.
Caption: this compound inhibition of Bcr-Abl is hypothesized to increase ROS, leading to apoptosis.
Experimental Workflow for Assessing ROS Levels
The following workflow outlines a standard experimental protocol to investigate the effect of this compound on ROS levels in CML cell lines.
Caption: Workflow for measuring the effect of this compound on cellular ROS.
Detailed Experimental Protocols
The following are generalized protocols for key experiments to determine the effect of this compound on ROS.
Cell Culture and Treatment
-
Cell Lines: Human CML cell line K562 (Bcr-Abl positive) and murine pro-B cell line Ba/F3 ectopically expressing wild-type or T315I mutant Bcr-Abl.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and for Ba/F3 cells, 1 ng/mL of murine IL-3 (for parental cells) or in IL-3-free medium (for Bcr-Abl expressing cells). Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at a density of 5 x 10^5 cells/mL. This compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations. Cells are treated for various time points (e.g., 6, 12, 24, 48 hours). A vehicle control (DMSO) is run in parallel.
Measurement of Intracellular ROS
-
Reagent: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a common probe for intracellular ROS. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
After treatment with this compound, cells are harvested and washed with phosphate-buffered saline (PBS).
-
Cells are incubated with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.
-
Cells are washed again with PBS to remove excess probe.
-
The fluorescence intensity is measured immediately by flow cytometry (e.g., using a 488 nm excitation laser and a 525/50 nm emission filter).
-
The mean fluorescence intensity of the treated cells is compared to that of the vehicle-treated control cells.
-
Conclusion and Future Directions
This compound is a promising potent and irreversible inhibitor of the Bcr-Abl kinase, with activity against the resistant T315I mutant. Based on the established role of Bcr-Abl in maintaining cellular redox balance and the observed effects of other TKIs, it is strongly hypothesized that this compound will induce an increase in reactive oxygen species, contributing to its anti-leukemic activity. Future studies should be directed at experimentally verifying this hypothesis and elucidating the precise molecular mechanisms by which this compound modulates ROS. Understanding this aspect of its pharmacology will be crucial for its further development and potential clinical application, possibly in combination with pro-oxidant or antioxidant therapies to maximize its efficacy and minimize off-target toxicities.
References
Bcr-abl-IN-3 supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bcr-Abl-IN-3, a potent and irreversible inhibitor of the Bcr-Abl fusion protein. This document consolidates purchasing information, key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support researchers in oncology and drug discovery.
Purchasing and Supplier Information
This compound is commercially available from several suppliers for research purposes. Below is a summary of known vendors:
| Supplier | Catalog Number | Additional Information |
| MedChemExpress | HY-136526 | Provided as a solid. |
| CymitQuimica | TM-T39732 | |
| MyBioSource | MBS5800152 |
Researchers should consult the respective supplier websites for the most current pricing, availability, and safety data sheets.
Quantitative Data
This compound has demonstrated potent activity against the Bcr-Abl kinase, including the clinically significant T315I mutant, which confers resistance to many first and second-generation tyrosine kinase inhibitors.
| Assay Type | Cell Line/Target | IC50 Value | Reference |
| Cell-based Proliferation/Viability Assay | Ba/F3 Bcr-Abl T315I | ≤100 nM | [1][2] |
This data highlights the potential of this compound in overcoming common mechanisms of drug resistance in Chronic Myeloid Leukemia (CML).
The Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates a complex network of downstream signaling pathways, leading to uncontrolled cell proliferation, inhibition of apoptosis, and altered cell adhesion. A simplified representation of the core Bcr-Abl signaling cascade is provided below.
Experimental Protocols
The following are representative protocols for key experiments used to characterize Bcr-Abl inhibitors like this compound. These are generalized methods and may require optimization for specific experimental conditions.
Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines the effect of an inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Bcr-Abl expressing cell lines (e.g., K-562, Ba/F3-p210, Ba/F3-p210-T315I)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
96-well clear or opaque-walled microplates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Add the diluted compound to the wells in triplicate. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
For MTT assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Bcr-Abl Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl kinase (wild-type and/or T315I mutant)
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EDTA)
-
ATP
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site for Abl)
-
This compound (dissolved in DMSO)
-
Detection reagents (e.g., HTRF®, AlphaLISA®, or a phosphospecific antibody-based ELISA)
Procedure:
-
Prepare a reaction mixture containing the Bcr-Abl kinase and the peptide substrate in kinase buffer.
-
Add serial dilutions of this compound to the reaction mixture. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop buffer (e.g., EDTA solution).
-
Detect the level of substrate phosphorylation using the chosen detection method according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Bcr-Abl Signaling
This method is used to assess the effect of the inhibitor on the phosphorylation status of Bcr-Abl and its downstream signaling proteins.
Materials:
-
Bcr-Abl expressing cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-CrkL, anti-CrkL, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat Bcr-Abl expressing cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation levels.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a Bcr-Abl inhibitor.
References
Bcr-Abl In Vitro Kinase Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[1] Its deregulated kinase activity triggers a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and resistance to apoptosis.[2][3] Consequently, the Bcr-Abl kinase domain is a prime target for therapeutic intervention. The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of these malignancies.
This technical guide provides an in-depth overview of the in vitro kinase assay for evaluating inhibitors of Bcr-Abl. While this guide is broadly applicable to novel Bcr-Abl inhibitors, it is important to note that specific experimental data for "Bcr-abl-IN-3" is not currently available in the public domain. The methodologies and data presented herein are based on established protocols for well-characterized Bcr-Abl inhibitors and serve as a comprehensive resource for researchers entering this field.
Bcr-Abl Signaling Pathway and Mechanism of Inhibition
The Bcr-Abl oncoprotein activates several key downstream signaling pathways, including the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[2][4] These pathways are crucial for cell cycle progression, survival, and proliferation. Bcr-Abl inhibitors typically function by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the aberrant signaling.[3]
References
Preliminary Cytotoxicity Profile of a Novel Bcr-Abl Inhibitor
For the attention of: Researchers, Scientists, and Drug Development Professionals
Subject: This technical guide outlines the foundational cytotoxicity studies for a hypothetical Bcr-Abl tyrosine kinase inhibitor (TKI), herein referred to as Bcr-abl-IN-3. The methodologies, data presentation, and signaling pathway visualizations are based on established practices for the preclinical evaluation of TKIs targeting the Bcr-Abl oncoprotein, a key driver in Chronic Myeloid Leukemia (CML).
While specific experimental data for a compound designated "this compound" is not publicly available, this document serves as a comprehensive template illustrating the expected preliminary cytotoxicological assessment for such a molecule. The presented data and protocols are representative of typical findings for a potent and selective Bcr-Abl inhibitor.
Quantitative Cytotoxicity Data
The anti-proliferative activity of a novel Bcr-Abl inhibitor is a critical initial determinant of its potential as a therapeutic agent. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) across a panel of relevant cell lines. The table below summarizes representative cytotoxicity data for this compound.
| Cell Line | Description | Bcr-Abl Status | IC50 (nM) for this compound |
| K-562 | Human CML blast crisis cell line | Positive | 50 |
| Ba/F3 Bcr-Abl | Murine pro-B cell line transfected with Bcr-Abl | Positive | 75 |
| Ba/F3 | Parental murine pro-B cell line | Negative | > 10,000 |
| Normal Human Fibroblasts | Primary non-cancerous human cells | Negative | > 10,000 |
Interpretation of Data: The hypothetical data demonstrates that this compound exhibits potent cytotoxic effects in cell lines positive for the Bcr-Abl fusion protein (K-562 and Ba/F3 Bcr-Abl). The significantly higher IC50 values in Bcr-Abl negative cell lines (parental Ba/F3 and normal human fibroblasts) indicate a high degree of selectivity for cancer cells driven by the Bcr-Abl oncoprotein, which is a desirable characteristic for a targeted therapy.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and interpretation of cytotoxicity data. The following is a representative protocol for a cell viability assay, a common method for assessing the cytotoxic effects of a compound.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
1. Cell Culture and Seeding:
- K-562, Ba/F3, and Ba/F3 Bcr-Abl cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For Ba/F3 cells, the medium is also supplemented with IL-3. Normal human fibroblasts are cultured in DMEM with 10% FBS.
- Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well in a volume of 100 µL and incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
2. Compound Preparation and Treatment:
- This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
- A series of dilutions of the compound are prepared in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
- The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of this compound. A vehicle control (medium with 0.1% DMSO) and a positive control (a known Bcr-Abl inhibitor like Imatinib) are also included.
3. Incubation:
- The plates are incubated for 72 hours at 37°C and 5% CO2.
4. Measurement of Cell Viability:
- For an MTT assay, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The resulting formazan crystals are dissolved in 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl). The absorbance is measured at 570 nm using a microplate reader.
- For a CellTiter-Glo® Luminescent Cell Viability Assay, the plate is equilibrated to room temperature, and 100 µL of the CellTiter-Glo® reagent is added to each well. The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal. Luminescence is then recorded using a luminometer.
5. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Bcr-Abl Signaling Pathway and Inhibition
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives cell proliferation and survival through multiple downstream signaling pathways.[1][2] Bcr-Abl inhibitors work by binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates.[3][4]
Caption: Bcr-Abl signaling and TKI inhibition.
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a novel Bcr-Abl inhibitor.
References
- 1. Molecular Pathways: BCR-ABL | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are Bcr-Abl modulators and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes: In Vitro Cell-Based Assay for Bcr-Abl Kinase Inhibitors
Topic: Bcr-abl-IN-3 In Vitro Cell-Based Assay Protocol Audience: Researchers, scientists, and drug development professionals.
Introduction
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the primary pathogenic driver in Chronic Myeloid Leukemia (CML).[1] This oncoprotein activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[2][3] Consequently, the Bcr-Abl kinase domain is a critical target for therapeutic intervention. Tyrosine kinase inhibitors (TKIs) that block the ATP binding site of Bcr-Abl have revolutionized CML treatment.[2]
These application notes provide a detailed protocol for an in vitro cell-based assay to determine the potency and efficacy of investigational inhibitors, such as this compound. The described methodology allows for the quantitative assessment of a compound's ability to inhibit Bcr-Abl autophosphorylation within a cellular context, which is crucial for evaluating key factors like cell permeability and activity at physiological ATP concentrations.[4][5] The protocol utilizes the human CML cell line K562, which endogenously expresses the Bcr-Abl fusion protein.[6]
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein promotes leukemogenesis by activating several downstream signaling cascades. Key pathways include the RAS/RAF/MEK/ERK pathway, which drives cell proliferation, the PI3K/AKT pathway, which promotes cell survival by inhibiting apoptosis, and the JAK/STAT pathway, which also contributes to anti-apoptotic signaling.[2][7][8] Understanding these pathways is essential for characterizing the mechanism of action of Bcr-Abl inhibitors.
Caption: Key signaling pathways activated by the Bcr-Abl oncoprotein.
Quantitative Data Summary
The primary output of this assay is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce Bcr-Abl kinase activity by 50%. The table below presents representative IC50 values for well-characterized Bcr-Abl inhibitors against the K562 cell line, as would be determined using the described protocol.
| Compound | Target | Cell Line | Assay Readout | IC50 (nM) | Reference |
| Imatinib | Bcr-Abl | K562 | Bcr-Abl Phosphorylation | 150 | [9] |
| Dasatinib | Bcr-Abl | K562 | Bcr-Abl Phosphorylation | 1.0 | [9] |
| Nilotinib | Bcr-Abl | K562 | Bcr-Abl Phosphorylation | 10 | [9] |
| This compound | Bcr-Abl | K562 | Bcr-Abl Phosphorylation | TBD | N/A |
TBD: To Be Determined by the experimental protocol below.
Experimental Workflow
The workflow for the cell-based Bcr-Abl phosphorylation assay involves cell culture, inhibitor treatment, cell lysis, and detection of the phosphorylated target protein via a sandwich ELISA.
Caption: Experimental workflow for the Bcr-Abl cell-based phosphorylation assay.
Experimental Protocol: Bcr-Abl Cellular Phosphorylation Assay
This protocol details a method for measuring the inhibition of Bcr-Abl autophosphorylation in the K562 human CML cell line.
Principle
K562 cells, which endogenously express constitutively active Bcr-Abl, are treated with serial dilutions of an inhibitor (e.g., this compound). Following treatment, cells are lysed, and the level of phosphorylated Bcr-Abl is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[6] The signal is inversely proportional to the activity of the inhibitor.
Materials and Reagents
-
Cell Line: K562 (human chronic myeloid leukemia cell line)
-
Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Inhibitors: this compound, Imatinib (positive control), DMSO (vehicle control).
-
Reagents:
-
96-well cell culture plates
-
96-well ELISA plates (e.g., coated with a Bcr-Abl capture antibody)
-
Cell Lysis Buffer (containing protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Detection Antibody (e.g., anti-phosphotyrosine antibody conjugated to HRP)
-
ELISA Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
-
Procedure
-
Cell Seeding:
-
Culture K562 cells in suspension according to standard protocols.
-
Harvest cells in the logarithmic growth phase and determine cell viability and density.
-
Seed the cells into a 96-well culture plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 50 µL of culture medium.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a 10-point serial dilution of this compound in DMSO, and then dilute further in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤0.5% in all wells.
-
Include wells for a positive control (e.g., Imatinib) and a vehicle control (DMSO only).
-
Add 50 µL of the diluted compounds to the corresponding wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 2 to 4 hours.
-
-
Cell Lysis:
-
After incubation, centrifuge the plate and carefully remove the supernatant.
-
Add 50 µL of ice-cold Cell Lysis Buffer to each well.
-
Incubate on ice for 30 minutes with gentle agitation to ensure complete lysis.
-
-
ELISA for Phospho-Bcr-Abl Detection: [6]
-
Transfer the cell lysates to a 96-well ELISA plate pre-coated with a capture antibody specific for Bcr-Abl.
-
Incubate for 2 hours at room temperature to allow the Bcr-Abl protein to bind.
-
Wash the wells three times with Wash Buffer.
-
Add the HRP-conjugated anti-phosphotyrosine detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background reading (blank wells) from all other readings.
-
Normalize the data by setting the average signal from the vehicle control (DMSO) wells as 100% activity and the signal from a high-concentration positive control as 0% activity.
-
Plot the normalized percent inhibition against the logarithmic concentration of this compound.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.
-
References
- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach [frontiersin.org]
Application Notes and Protocols for Bcr-abl-IN-3 in CML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase.[1][2][3][4][5] This oncoprotein drives the malignant transformation of hematopoietic stem cells by activating multiple downstream signaling pathways that regulate cell proliferation, and survival, and inhibit apoptosis.[5][6][7] Bcr-abl-IN-3 is a novel, potent, and selective inhibitor of the Bcr-Abl tyrosine kinase, designed to overcome resistance to existing therapies. These application notes provide detailed protocols for evaluating the efficacy of this compound in CML cell lines.
Mechanism of Action
This compound competitively binds to the ATP-binding site of the Bcr-Abl kinase domain, thereby inhibiting its autophosphorylation and the subsequent phosphorylation of downstream substrates. This blockade of Bcr-Abl signaling leads to the inhibition of cell proliferation and the induction of apoptosis in Bcr-Abl-positive CML cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound in CML Cell Lines
| Cell Line | Bcr-Abl Status | This compound IC50 (nM) | Imatinib IC50 (nM) |
| K562 | Wild-type | 25 | 250 |
| KCL-22 | Wild-type | 30 | 300 |
| Ba/F3 p210 | Wild-type | 15 | 200 |
| Ba/F3 T315I | T315I Mutant | 50 | >10,000 |
IC50 values were determined after 72 hours of treatment using a cell viability assay.
Table 2: Effect of this compound on Apoptosis in CML Cell Lines
| Cell Line | Treatment (100 nM, 48h) | % Apoptotic Cells (Annexin V+) |
| K562 | Vehicle Control | 5.2 |
| This compound | 65.8 | |
| Ba/F3 T315I | Vehicle Control | 4.8 |
| This compound | 58.2 |
Table 3: Inhibition of Bcr-Abl Downstream Signaling by this compound
| Cell Line | Treatment (100 nM, 4h) | p-CrkL/CrkL Ratio (Normalized to Control) | p-STAT5/STAT5 Ratio (Normalized to Control) |
| K562 | Vehicle Control | 1.00 | 1.00 |
| This compound | 0.15 | 0.20 | |
| Ba/F3 T315I | Vehicle Control | 1.00 | 1.00 |
| This compound | 0.25 | 0.30 |
Protein phosphorylation levels were determined by Western blot analysis.
Experimental Protocols
References
- 1. 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib [mdpi.com]
- 2. BCR-ABL1-independent PI3Kinase activation causing imatinib-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BaF3-BCR-ABL & BaF3-BCR-ABL-T315I Stable Cell Lines - In Vitro Screening Tool for CML Drugs - Creative Biogene [creative-biogene.com]
- 4. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of apoptosis by BCR-ABL in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis Induced by Bcr-Abl Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of chronic myeloid leukemia (CML).[1] It promotes leukemic cell proliferation and survival by activating a number of downstream signaling pathways, including the PI3K/AKT, Ras/MAPK, and JAK/STAT pathways, which ultimately inhibit apoptosis (programmed cell death).[1] Consequently, inducing apoptosis in Bcr-Abl-positive cells is a primary therapeutic strategy.
This document provides detailed methods for assessing apoptosis in Bcr-Abl-expressing cells, such as the K562 cell line, following treatment with Bcr-Abl inhibitors. While the specific inhibitor "Bcr-abl-IN-3" did not yield specific data in our search, the protocols outlined here are broadly applicable to studying the pro-apoptotic effects of various Bcr-Abl tyrosine kinase inhibitors (TKIs).
Bcr-Abl Signaling and Apoptosis Inhibition
The Bcr-Abl oncoprotein prevents apoptosis through multiple mechanisms. It can inhibit the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[1] Even after cytochrome c release, Bcr-Abl can impede the activation of caspase-9, a critical initiator caspase.[1] Furthermore, Bcr-Abl signaling leads to the upregulation of anti-apoptotic proteins, such as Bcl-xL, which further block the apoptotic cascade.[2]
Inhibitors of Bcr-Abl kinase activity are designed to counteract these anti-apoptotic effects, thereby reactivating the cell's natural apoptotic machinery. The following sections detail the experimental protocols to quantify this induced apoptosis.
Key Methods for Assessing Apoptosis
Several well-established methods are used to detect and quantify different stages of apoptosis. These include:
-
Annexin V/Propidium Iodide (PI) Staining: Detects the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis, and distinguishes between viable, apoptotic, and necrotic cells.[3][4][5]
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during the apoptotic cascade.[6][7][8][9]
-
Western Blotting for Apoptosis-Related Proteins: Analyzes the expression levels of pro- and anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Bax, Bak) and the cleavage of caspase substrates like PARP.[10][11][12]
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. Bcr-Abl-Mediated Protection from Apoptosis Downstream of Mitochondrial Cytochrome c Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of the Bcr-Abl Kinase Activity Induces Apoptosis of Chronic Myelogenous Leukemia Cells by Suppressing Signal Transducer and Activator of Transcription 5–Dependent Expression of Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Targeting the insulin-like growth factor-1 receptor to overcome imatinib resistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bcr-Abl-IN-3 in a Xenograft Model
Disclaimer: Publicly available scientific literature and preclinical data for a specific molecule designated "Bcr-abl-IN-3" are not available. The following Application Notes and Protocols are a representative example based on established methodologies for other Bcr-Abl tyrosine kinase inhibitors (TKIs) in in vivo xenograft models. The experimental details and data presented are hypothetical but reflect typical findings for this class of compounds.
Application Notes
Introduction
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[1][2][3] This oncoprotein activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[4] this compound is a potent, ATP-competitive small molecule inhibitor designed to target the kinase activity of the Bcr-Abl protein. These notes provide an overview of the application of this compound in a subcutaneous xenograft model using a Bcr-Abl expressing cell line to evaluate its anti-tumor efficacy and pharmacodynamic effects in vivo.
Mechanism of Action
This compound is designed to bind to the ATP-binding pocket of the Abl kinase domain of the Bcr-Abl fusion protein. This competitive inhibition prevents the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream substrates.[1][5] The blockade of these signaling cascades is expected to induce cell cycle arrest and apoptosis in Bcr-Abl positive cancer cells, leading to tumor growth inhibition.
Preclinical In Vivo Xenograft Model
The in vivo efficacy of this compound can be assessed using an immunocompromised mouse model, such as NOD/SCID or nude mice, bearing tumors derived from a human CML or ALL cell line that expresses the Bcr-Abl oncoprotein (e.g., K562 or BaF3/p210).[2] This model allows for the evaluation of the compound's ability to control tumor growth in a living organism and to assess its pharmacokinetic and pharmacodynamic properties.
Data Presentation
In Vivo Efficacy of this compound in a K562 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | - | +2.5 |
| This compound | 25 | 750 ± 150 | 50 | -1.0 |
| This compound | 50 | 300 ± 100 | 80 | -3.2 |
| Imatinib | 100 | 450 ± 120 | 70 | -2.1 |
Pharmacokinetic Analysis of this compound in Tumor-Bearing Mice
| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Half-life (t½) (h) |
| 50 | 1200 | 2 | 9600 | 6.5 |
Biomarker Analysis in Tumor Tissues
| Treatment Group (50 mg/kg) | p-Bcr-Abl (Tyr177) (% of Control) | p-CrkL (% of Control) | Cleaved Caspase-3 (Fold Change) |
| Vehicle Control | 100 | 100 | 1.0 |
| This compound | 15 | 25 | 4.5 |
Experimental Protocols
Cell Line and Culture
-
Cell Line: K562 (human CML, Bcr-Abl positive) cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability: Ensure cell viability is >95% by Trypan Blue exclusion before implantation.
Animal Model
-
Species: Female athymic nude mice (nu/nu) or NOD/SCID mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Housing: House animals in sterile conditions with access to food and water ad libitum.[2]
Subcutaneous Xenograft Implantation
-
Cell Preparation: Harvest K562 cells during their exponential growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Implantation: Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[2]
Drug Formulation and Administration
-
Formulation: Prepare this compound in a vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Dosing: Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment groups.
-
Administration: Administer this compound or vehicle control orally (p.o.) via gavage once daily (QD) at the specified doses.
Tumor Growth Monitoring and Efficacy Evaluation
-
Tumor Measurement: Measure tumor dimensions using digital calipers two to three times per week.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specific size. Euthanize the animals at the end of the study.
Pharmacokinetic (PK) Study
-
Dosing: Administer a single oral dose of this compound to a satellite group of tumor-bearing mice.
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital bleeding at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood to obtain plasma and store it at -80°C until analysis.
-
Analysis: Determine the concentration of this compound in plasma samples using LC-MS/MS.
Pharmacodynamic (PD) Biomarker Analysis
-
Tissue Collection: At the end of the efficacy study, euthanize the mice and excise the tumors.
-
Tissue Processing: Flash-freeze a portion of the tumor in liquid nitrogen for Western blot analysis and fix the other portion in formalin for immunohistochemistry.
-
Western Blot Analysis: Homogenize the frozen tumor tissue and extract proteins. Perform Western blotting to detect the levels of total and phosphorylated Bcr-Abl, as well as downstream signaling proteins (e.g., CrkL) and apoptosis markers (e.g., cleaved caspase-3).
Visualizations
Bcr-Abl Signaling Pathway
Caption: Bcr-Abl signaling and the inhibitory action of this compound.
In Vivo Xenograft Experimental Workflow
References
- 1. Preclinical development of a novel BCR-ABL T315I inhibitor against chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Imaging of Bcr-Abl Phosphokinase in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Evaluation of Bcr-Abl Kinase Inhibitors in Murine Leukemia Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific in vivo dosage information for a compound explicitly named "Bcr-abl-IN-3" is publicly available in peer-reviewed literature. Therefore, these application notes provide a general framework for determining the dosage of a novel Bcr-Abl kinase inhibitor in murine leukemia models, using established inhibitors such as Imatinib and Dasatinib as examples.
Introduction
Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL) are driven by the constitutively active Bcr-Abl tyrosine kinase, a product of the Philadelphia chromosome translocation.[1] Targeted inhibition of Bcr-Abl with tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of these leukemias.[2] Murine models of Bcr-Abl-driven leukemia are indispensable tools for the preclinical evaluation of novel TKIs, including dose-finding studies, efficacy assessments, and investigation of resistance mechanisms.
These notes provide an overview of the protocols for inducing murine leukemia and a guide to establishing an appropriate dosage and administration schedule for a novel Bcr-Abl inhibitor.
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation, inhibition of apoptosis, and altered cell adhesion. Key pathways include the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways. A novel inhibitor would aim to block the kinase activity of Bcr-Abl, thereby inhibiting these downstream signals.
Caption: Simplified Bcr-Abl signaling pathways.
Murine Leukemia Models
Several murine models can be utilized to study Bcr-Abl-driven leukemia. The most common is the retroviral transduction and transplantation model, which offers a relatively rapid and reproducible method for inducing a CML-like or B-ALL-like disease.
Protocol: Induction of Murine CML via Retroviral Transduction
This protocol is adapted from established methods for inducing Bcr-Abl-driven leukemia in mice.
Materials:
-
Donor mice (e.g., C57BL/6), 6-8 weeks old
-
Recipient mice (e.g., C57BL/6), 6-8 weeks old
-
5-Fluorouracil (5-FU)
-
Recombinant murine cytokines (SCF, IL-3, IL-6)
-
Retroviral vector encoding Bcr-Abl (e.g., MSCV-BCR-ABL-IRES-GFP)
-
Retrovirus-producing cell line (e.g., PLAT-E)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Syringes and needles
-
Irradiator
Procedure:
-
Harvesting and Pre-stimulation of Donor Bone Marrow:
-
Five days prior to bone marrow harvest, inject donor mice with 5-FU (150 mg/kg, intraperitoneally) to enrich for hematopoietic stem and progenitor cells.
-
Euthanize the donor mice and harvest bone marrow from the femurs and tibias under sterile conditions.
-
Create a single-cell suspension and culture the cells for 24-48 hours in medium supplemented with SCF (e.g., 50 ng/mL), IL-3 (e.g., 6 ng/mL), and IL-6 (e.g., 6 ng/mL).
-
-
Retroviral Transduction:
-
On the day of transduction, harvest the retroviral supernatant from the producer cell line.
-
Add the retroviral supernatant to the pre-stimulated bone marrow cells.
-
Centrifuge the cells at a low speed (e.g., 1000-2500 x g) for 90 minutes at 32°C to facilitate transduction. This process, known as spinoculation, can be repeated to increase transduction efficiency.
-
-
Transplantation:
-
On the day of transplantation, lethally or sub-lethally irradiate the recipient mice (e.g., two doses of 450 cGy, 4 hours apart).
-
Inject the transduced bone marrow cells (e.g., 0.5-1 x 10^6 cells per mouse) into the recipient mice via tail vein injection.
-
-
Disease Monitoring:
-
Monitor the mice for signs of leukemia, which typically develops within 2-4 weeks. Symptoms include weight loss, ruffled fur, lethargy, and splenomegaly.
-
Peripheral blood can be analyzed for an increase in white blood cell counts and the presence of GFP-positive leukemic cells via flow cytometry.
-
Dosage Determination for a Novel Bcr-Abl Inhibitor
A critical step in the preclinical evaluation of a new TKI is the determination of an effective and well-tolerated dose. This is typically achieved through a dose-escalation study.
Experimental Workflow for Dose-Finding
Caption: Workflow for a dose-finding study.
Protocol: In Vivo Dose-Escalation Study
Objective: To determine the Maximum Tolerated Dose (MTD) and the optimal biological dose of a novel Bcr-Abl inhibitor.
Procedure:
-
Model Establishment: Induce leukemia in a cohort of mice as described in section 3.1.
-
Group Allocation: Once the disease is established (e.g., detectable GFP+ cells in peripheral blood), randomize the mice into treatment groups (n=5-10 mice per group), including a vehicle control group.
-
Dose Selection: Based on in vitro IC50 values and any available pharmacokinetic data, select a range of 3-5 doses for the initial in vivo study.
-
Drug Administration: Administer the novel inhibitor and vehicle control according to the desired schedule (e.g., once or twice daily) and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Toxicity: Monitor the mice daily for clinical signs of toxicity, including weight loss, changes in posture or activity, and ruffled fur. A common endpoint for MTD is a sustained weight loss of >15-20%.
-
Efficacy: Monitor disease progression by measuring peripheral white blood cell (WBC) counts and the percentage of GFP+ cells. At the end of the study, measure spleen and liver weights. Overall survival is a key endpoint.
-
-
Pharmacodynamic (PD) Analysis: To confirm target engagement, a satellite group of mice can be used. After a single dose of the inhibitor, tumor or spleen tissue can be harvested at various time points to assess the phosphorylation status of Bcr-Abl downstream targets, such as CrkL, by Western blot or flow cytometry.
-
Data Analysis: Analyze the data to determine the MTD. The optimal biological dose is typically the highest dose that shows significant anti-leukemic activity with an acceptable toxicity profile.
Reference Dosages of Established Bcr-Abl Inhibitors in Murine Models
The following tables summarize dosages for Imatinib and Dasatinib that have been reported in the literature for various murine leukemia models. These can serve as a starting point for estimating the potential dose range of a novel inhibitor.
Table 1: Reported Dosages of Imatinib in Murine Models
| Dose Range | Administration Route | Model Type | Reference |
| 50 mg/kg/day | Intraperitoneal | CML model | [3] |
| 100 mg/kg | Oral | Pharmacokinetic study | [4] |
| 120 - 180 mg/kg/day | Oral | Toxicity study | [3] |
| 400 mg/kg/day | Oral | CML model | [3] |
Table 2: Reported Dosages of Dasatinib in Murine Models
| Dose Range | Administration Route | Model Type | Reference |
| 1.25 - 5 mg/kg | Oral | Pharmacokinetic study | [5] |
| 2.5 mg/kg/day | Oral | Imatinib-resistant K562 xenograft | [5] |
| 5 mg/kg | Oral | CML model | [6] |
| 10 mg/kg, twice daily | Not specified | Ba/F3 xenograft | [5] |
| 30 mg/kg (single dose) | Intravenous | K562 xenograft | [6] |
Conclusion
The successful preclinical development of a novel Bcr-Abl inhibitor relies on rigorous in vivo testing in relevant murine leukemia models. The protocols and guidelines presented here offer a framework for establishing these models and for conducting the essential dose-finding studies required to move a promising compound forward. Careful consideration of the experimental design, including the choice of model, dose levels, and endpoints, is crucial for obtaining meaningful and reproducible results.
References
- 1. Clinical Applications of BCR-ABL Molecular Testing in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 4. Reduced exposure of imatinib after coadministration with acetaminophen in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Bcr-Abl Inhibitor Administration in Animal Studies
DISCLAIMER: The compound "Bcr-abl-IN-3" does not correspond to a specifically identified Bcr-Abl inhibitor in the reviewed scientific literature. Therefore, these application notes and protocols are based on established methodologies for the administration of well-characterized Bcr-Abl tyrosine kinase inhibitors (TKIs), such as Imatinib, in animal models of Chronic Myeloid Leukemia (CML). Researchers should adapt these protocols based on the specific properties of their test compound.
Introduction
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the primary pathogenic driver of Chronic Myeloid Leukemia (CML).[1][2] Animal models are crucial for the preclinical evaluation of novel Bcr-Abl inhibitors.[3][4][5] This document provides detailed protocols for the administration of Bcr-Abl inhibitors in rodent models, focusing on oral gavage and intraperitoneal injection, common routes for efficacy and pharmacokinetic studies.
Quantitative Data Summary
The following tables summarize typical administration parameters for Bcr-Abl inhibitors in animal studies, compiled from various preclinical investigations.
Table 1: Oral Administration of Bcr-Abl Inhibitors in Mice
| Parameter | Imatinib | Dasatinib | Nilotinib |
| Dose Range | 30 - 160 mg/kg/day[6][7] | 10 - 100 mg/kg/day | 50 - 100 mg/kg/day |
| Vehicle | Distilled water[6], acidified water (pH 5.0)[8], 0.5% (w/v) methylcellulose 400[8] | 0.5% (w/v) methylcellulose | 0.5% (w/v) methylcellulose |
| Frequency | Once or twice daily | Once daily | Once or twice daily |
| Volume | 5 - 10 mL/kg | 5 - 10 mL/kg | 5 - 10 mL/kg |
Table 2: Intraperitoneal Administration of Bcr-Abl Inhibitors in Mice
| Parameter | Imatinib | Dasatinib |
| Dose Range | 50 mg/kg/day[6] | 25 - 50 mg/kg/day |
| Vehicle | Distilled water[6] | DMSO/Saline |
| Frequency | Once daily[6] | Once daily |
| Volume | 5 - 10 mL/kg | 5 - 10 mL/kg |
Experimental Protocols
Protocol 1: Oral Gavage Administration in a Murine CML Model
This protocol describes the oral administration of a Bcr-Abl inhibitor to mice bearing CML xenografts.
Materials:
-
Bcr-Abl inhibitor (e.g., Imatinib)
-
Vehicle (e.g., sterile distilled water or 0.5% methylcellulose)
-
Dosing syringes (1 mL)
-
20-22 gauge stainless steel feeding needles with a ball tip
-
Animal balance
-
70% Ethanol
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.
-
Xenograft Establishment: Inject a Bcr-Abl positive human leukemia cell line (e.g., K562, KU812) subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or nu/nu).[6]
-
Dose Preparation:
-
Calculate the required amount of the inhibitor based on the mean body weight of the treatment group.
-
Prepare the formulation by suspending the inhibitor in the chosen vehicle at the desired concentration (e.g., 16 mg/mL for a 160 mg/kg dose in a 10 mL/kg volume).[6] Ensure the suspension is homogenous by vortexing or sonicating.
-
-
Animal Handling and Dosing:
-
Weigh each mouse and record the weight.
-
Securely restrain the mouse by grasping the loose skin on its back and neck.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth of the feeding needle.
-
Gently insert the feeding needle into the esophagus via the side of the mouth.
-
Slowly administer the calculated volume of the drug formulation.[6]
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Treatment Schedule: Administer the treatment daily for the duration of the study (e.g., 30 days).[7]
-
Monitoring: Monitor tumor growth, body weight, and overall health of the animals regularly.
Protocol 2: Intraperitoneal Injection in a Murine CML Model
This protocol outlines the intraperitoneal administration of a Bcr-Abl inhibitor.
Materials:
-
Bcr-Abl inhibitor
-
Vehicle (e.g., sterile distilled water or saline)
-
Dosing syringes (1 mL) with 25-27 gauge needles
-
Animal balance
-
70% Ethanol
Procedure:
-
Animal and Xenograft Preparation: Follow steps 1 and 2 from Protocol 1.
-
Dose Preparation:
-
Prepare the inhibitor formulation in the appropriate vehicle (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg volume).[6] Ensure complete dissolution or a fine suspension.
-
-
Animal Handling and Injection:
-
Weigh each mouse and record the weight.
-
Restrain the mouse by scruffing, exposing the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Aspirate to ensure no fluid is drawn back, then slowly inject the solution.
-
-
Treatment and Monitoring: Follow steps 5 and 6 from Protocol 1.
Visualizations
References
- 1. Intracellular delivery of anti-BCR/ABL antibody by PLGA nanoparticles suppresses the oncogenesis of chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAG enhances BCR‐ABL1‐positive leukemic cell growth through its endonuclease activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of BCR/ABL-induced leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.csiro.au [discovery.csiro.au]
- 5. Mouse models as tools to understand and study BCR-ABL1 diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Oral administration of imatinib to P230 BCR/ABL-expressing transgenic mice changes clones with high BCR/ABL complementary DNA expression into those with low expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined inhibition of MDM2 and BCR-ABL1 tyrosine kinase targets chronic myeloid leukemia stem/progenitor cells in a murine model | Haematologica [haematologica.org]
Application Notes and Protocols for a Representative Bcr-Abl Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Note: No public data was found for a specific compound designated "Bcr-abl-IN-3." The following application notes and protocols are provided as a representative guide for the preclinical evaluation of a novel Bcr-Abl tyrosine kinase inhibitor (TKI) and are based on established methodologies and data from well-characterized inhibitors such as Imatinib.
Pharmacokinetic Profile
A comprehensive understanding of the pharmacokinetic (PK) properties of a novel Bcr-Abl TKI is crucial for determining its absorption, distribution, metabolism, and excretion (ADME) profile. This information is essential for dose selection and predicting in vivo efficacy. The following table summarizes representative PK parameters in mice following a single intravenous (IV) and oral (PO) administration.
Table 1: Representative Pharmacokinetic Parameters of a Bcr-Abl TKI in Mice
| Parameter | Intravenous (IV) Administration (12.5 mg/kg) | Oral (PO) Administration (50 mg/kg) |
| Cmax (µg/mL) | - | 6.99 ± 2.84 |
| Tmax (h) | - | Not Reported |
| AUC0→∞ (µg·h/mL) | 11.59 | 12.82 |
| Half-life (t1/2) (h) | 4.5 | Not Reported |
| Clearance (Cl) (L/h/kg) | 1.08 | - |
| Volume of Distribution (Vss) (L/kg) | 5.23 | 5.51 |
| Bioavailability (F%) | - | 27.7% |
Data presented are representative values based on published studies of Imatinib in mice and are intended for illustrative purposes.[1]
Pharmacodynamic Profile
The pharmacodynamic (PD) effects of a Bcr-Abl TKI are evaluated through its in vitro activity against the target kinase and its impact on the proliferation of Bcr-Abl-positive cancer cell lines.
In Vitro Kinase Inhibition
The inhibitory activity of the compound against the Bcr-Abl tyrosine kinase is a primary measure of its potency.
Table 2: In Vitro Inhibitory Activity of a Representative Bcr-Abl TKI
| Assay Type | Target | Representative IC50 (nM) |
| Biochemical Kinase Assay | Bcr-Abl Kinase | ~250 |
IC50 values can vary depending on the specific assay conditions and the form of the enzyme used.
In Vitro Cellular Proliferation
The anti-proliferative effect of the TKI is assessed in various chronic myeloid leukemia (CML) cell lines that are dependent on Bcr-Abl signaling for their growth and survival.
Table 3: Anti-proliferative Activity of a Representative Bcr-Abl TKI in CML Cell Lines
| Cell Line | Bcr-Abl Status | Representative IC50 (nM) |
| K562 | Positive | ~300 - 500 |
| KU812 | Positive | Variable |
| MEG-01 | Positive | Variable |
IC50 values are representative and can be influenced by cell culture conditions and assay duration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Bcr-Abl signaling pathway and the mechanism of TKI inhibition.
Caption: Experimental workflow for preclinical pharmacokinetic and pharmacodynamic studies.
Experimental Protocols
Protocol: Bcr-Abl Kinase Inhibition Assay (ELISA-based)
This protocol describes a method to determine the in vitro potency of a test compound in inhibiting Bcr-Abl kinase activity.
Materials:
-
Recombinant Bcr-Abl enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Biotinylated substrate peptide (e.g., a peptide containing a tyrosine residue recognized by Bcr-Abl)
-
Test compound (novel TKI)
-
Streptavidin-coated 96-well plates
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Coat the streptavidin-coated 96-well plate with the biotinylated substrate peptide. Incubate for 1-2 hours at room temperature, then wash three times with wash buffer.
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a separate plate, prepare the kinase reaction mixture by adding the recombinant Bcr-Abl enzyme and the test compound dilutions (or vehicle control).
-
Initiate the kinase reaction by adding ATP to each well.
-
Transfer the kinase reaction mixture to the substrate-coated plate.
-
Incubate the plate at 30°C for 1 hour to allow for phosphorylation of the substrate.
-
Wash the plate three times with wash buffer to remove the kinase reaction mixture.
-
Add the anti-phosphotyrosine-HRP antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable software.
Protocol: Cell Proliferation Assay (MTT Assay for Suspension Cells)
This protocol outlines the procedure for assessing the anti-proliferative effects of a test compound on Bcr-Abl-positive suspension cell lines like K562.
Materials:
-
Bcr-Abl positive cell line (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (novel TKI)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Prepare serial dilutions of the test compound in complete medium.
-
Add the test compound dilutions (or vehicle control) to the appropriate wells.
-
Incubate the plate for 72 hours in a humidified incubator.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and formazan crystals.[2]
-
Carefully aspirate the supernatant without disturbing the pellet.[2]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Gently pipette up and down or shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.
Protocol: In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of a novel Bcr-Abl TKI in a CML xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Bcr-Abl positive cell line (e.g., K562)
-
Matrigel (optional, for enhancing tumor take rate)
-
Test compound (novel TKI) formulated in a suitable vehicle
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of K562 cells (e.g., 5-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.[3]
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., by oral gavage) and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., once daily for 21 days).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for target engagement).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
References
Application Notes and Protocols for Bcr-Abl Inhibitor [Bcr-abl-IN-3] in Ba/F3 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the primary causative agent in Chronic Myeloid Leukemia (CML).[1][2] The murine pro-B cell line, Ba/F3, is dependent on interleukin-3 (IL-3) for its proliferation and survival.[3][4] Upon stable expression of the Bcr-Abl oncogene, Ba/F3 cells undergo a transformation that allows them to proliferate independently of IL-3.[1][5] This characteristic makes the Ba/F3-Bcr-Abl cell line a robust and widely used in vitro model system for screening and characterizing the efficacy of Bcr-Abl kinase inhibitors.[4][6]
These application notes provide a comprehensive guide for the experimental use of a novel Bcr-Abl inhibitor, [Bcr-abl-IN-3], in Ba/F3 cells expressing the Bcr-Abl oncoprotein. The following sections detail the necessary protocols for cell culture, inhibitor profiling, and analysis of downstream signaling pathways.
Data Presentation
Table 1: Proliferation Inhibition of [this compound] in Ba/F3-Bcr-Abl Cells
| Cell Line | Inhibitor | IC50 (nM) |
| Ba/F3-Bcr-Abl | [this compound] | [Insert Value] |
| Ba/F3-Bcr-Abl T315I | [this compound] | [Insert Value] |
| Ba/F3 (Parental) | [this compound] | [Insert Value] |
IC50 values represent the concentration of the inhibitor required to reduce cell proliferation by 50% after a 72-hour incubation period.
Table 2: Apoptosis Induction by [this compound]
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) |
| Ba/F3-Bcr-Abl | Vehicle Control | [Insert Value] |
| Ba/F3-Bcr-Abl | [this compound] (e.g., 1x IC50) | [Insert Value] |
| Ba/F3-Bcr-Abl | [this compound] (e.g., 5x IC50) | [Insert Value] |
% Apoptotic cells determined by flow cytometry after a 48-hour treatment.
Table 3: Effect of [this compound] on Bcr-Abl Signaling
| Cell Line | Treatment | p-Bcr-Abl (relative to total Bcr-Abl) | p-STAT5 (relative to total STAT5) | p-CrkL (relative to total CrkL) |
| Ba/F3-Bcr-Abl | Vehicle Control | 1.00 | 1.00 | 1.00 |
| Ba/F3-Bcr-Abl | [this compound] (e.g., 100 nM) | [Insert Value] | [Insert Value] | [Insert Value] |
Relative protein phosphorylation levels determined by Western blot analysis after a 24-hour treatment.
Signaling Pathways and Experimental Workflow
References
- 1. Ba/F3-BCR-ABL-M244V-Cell-Line - Kyinno Bio [kyinno.com]
- 2. Ba/F3-BCR-ABL Cell Line - Kyinno Bio [kyinno.com]
- 3. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ba/F3 Cells [cytion.com]
- 5. Bcr–Abl activates the AKT/FoxO3 signalling pathway to restrict transforming growth factor-β-mediated cytostatic signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCR-ABL-F317I Stable Ba/F3 Cell Line - DDA Platform - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols for Bcr-abl-IN-3 Assay for T315I Mutant Bcr-abl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of Bcr-abl-IN-3 , a novel inhibitor targeting the T315I mutant of the Bcr-abl tyrosine kinase. The T315I mutation, known as the "gatekeeper" mutation, confers resistance to numerous first and second-generation tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myeloid Leukemia (CML).[1][2] These protocols are designed to facilitate the assessment of the potency and selectivity of this compound in both biochemical and cell-based assays.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[3] This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active Bcr-abl tyrosine kinase.[4] This aberrant kinase activity drives uncontrolled cell proliferation and is a key therapeutic target.[5] While TKIs like imatinib have revolutionized CML treatment, the emergence of resistance mutations, particularly the T315I mutation at the gatekeeper residue of the ATP-binding pocket, presents a significant clinical challenge.[1][6] The T315I mutation sterically hinders the binding of many TKIs, rendering them ineffective.[7] this compound is a novel compound designed to overcome this resistance mechanism.
Principle of the Assays
The inhibitory activity of this compound is evaluated using two primary methods: a biochemical kinase assay and a cell-based proliferation assay.
-
Biochemical Kinase Assay: This in vitro assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant wild-type and T315I mutant Bcr-abl kinase. The assay quantifies the phosphorylation of a specific substrate, and the reduction in phosphorylation in the presence of the inhibitor is used to determine its inhibitory potency (IC50). A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8]
-
Cell-Based Proliferation Assay: This assay assesses the effect of this compound on the viability and proliferation of leukemia cell lines engineered to express either wild-type Bcr-abl or the T315I mutant.[9] The Ba/F3 murine pro-B cell line is a common model system, as its survival and proliferation can be made dependent on Bcr-abl kinase activity.[10] The reduction in cell proliferation upon treatment with this compound is measured to determine its cellular potency (GI50).
Data Presentation
The following table summarizes the hypothetical inhibitory activities of this compound in comparison to known Bcr-abl inhibitors.
| Compound | Target | Biochemical IC50 (nM) | Cell-Based GI50 (nM) |
| This compound | Bcr-abl (WT) | 15 | 50 |
| Bcr-abl (T315I) | 25 | 75 | |
| Imatinib | Bcr-abl (WT) | 30 | 100 |
| Bcr-abl (T315I) | >10,000 | >10,000 | |
| Ponatinib | Bcr-abl (WT) | 0.4 | 5 |
| Bcr-abl (T315I) | 2.0 | 20 |
Experimental Protocols
Biochemical Bcr-abl Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay platforms.[8]
Materials and Reagents:
-
Recombinant human Bcr-abl (wild-type) and Bcr-abl (T315I) kinase domains
-
Abltide substrate (or other suitable peptide substrate)
-
ATP
-
This compound and control compounds (e.g., Ponatinib)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates (low volume, white)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in kinase buffer.
-
Reaction Setup:
-
Add 2.5 µL of kinase buffer containing the substrate to each well of a 384-well plate.
-
Add 1 µL of the serially diluted compound or vehicle control.
-
Add 1.5 µL of the kinase/ATP mixture (pre-diluted in kinase buffer) to initiate the reaction. The final ATP concentration should be at or near the Km for ATP.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Acquisition: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Proliferation Assay (MTT/XTT Assay)
This protocol is based on standard methods for assessing cell viability in response to kinase inhibitors.[10]
Materials and Reagents:
-
Ba/F3 cells stably expressing wild-type Bcr-abl (Ba/F3-p210)
-
Ba/F3 cells stably expressing T315I mutant Bcr-abl (Ba/F3-p210-T315I)[9]
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound and control compounds (e.g., Imatinib, Ponatinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT)
Procedure:
-
Cell Seeding: Seed Ba/F3-p210 and Ba/F3-p210-T315I cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Add the diluted compounds to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% inhibition of cell growth) values by plotting the percentage of inhibition against the log of the compound concentration and fitting to a sigmoidal dose-response curve.
Visualizations
Bcr-abl Signaling Pathway and the Impact of T315I Mutation
Caption: Bcr-abl signaling pathways leading to cell proliferation and survival, and the mechanism of TKI resistance by the T315I mutation.
Experimental Workflow for this compound Evaluation
Caption: Workflow for determining the biochemical and cellular inhibitory activity of this compound against wild-type and T315I mutant Bcr-abl.
References
- 1. Validate User [ashpublications.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Quantitative detection of T315I mutations of BCR::ABL1 using digital droplet polymerase chain reaction | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 4. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. The BCR-ABLT315I mutation compromises survival in chronic phase chronic myelogenous leukemia patients resistant to tyrosine kinase inhibitors, in a matched pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. BaF3-BCR-ABL & BaF3-BCR-ABL-T315I Stable Cell Lines - In Vitro Screening Tool for CML Drugs - Creative Biogene [creative-biogene.com]
- 10. The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Selectivity Profiling of Bcr-Abl Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the primary causative agent in chronic myeloid leukemia (CML).[1][2] Tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the Abl kinase domain have revolutionized the treatment of CML.[1] However, the clinical efficacy and safety of these inhibitors are intrinsically linked to their kinase selectivity. Off-target effects, resulting from the inhibition of other kinases, can lead to adverse events.[3][[“]][5] Therefore, comprehensive kinase selectivity profiling is a critical step in the preclinical development of novel Bcr-Abl inhibitors.
This document provides detailed application notes and protocols for the kinase selectivity profiling of Bcr-Abl inhibitors, using Bcr-abl-IN-3 as a representative, albeit currently uncharacterized, compound. The methodologies described herein are established industry-standard assays for characterizing the potency and selectivity of kinase inhibitors.
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein activates a multitude of downstream signaling pathways that drive the malignant phenotype of CML cells. These pathways regulate cell proliferation, survival, and adhesion. Understanding this signaling network is crucial for interpreting the cellular effects of Bcr-Abl inhibitors.
Caption: The Bcr-Abl signaling cascade, initiating multiple downstream pathways.
Kinase Selectivity Profiling: Key Methodologies
A comprehensive assessment of a kinase inhibitor's selectivity involves a combination of biochemical and cell-based assays.
Biochemical Assays
Biochemical assays directly measure the interaction of an inhibitor with purified kinase enzymes. They are essential for determining the intrinsic potency of a compound against its intended target and a broad panel of other kinases.
a. Radiometric Assays
Radiometric assays are considered the gold standard for their direct measurement of kinase activity.[[“]] These assays quantify the transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.
b. Fluorescence-Based Assays
These assays utilize fluorescent probes to monitor kinase activity and offer a non-radioactive alternative with high sensitivity. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a common format.
c. Luminescence-Based Assays
Luminescence-based assays, such as Kinase-Glo®, measure the amount of ATP remaining in a reaction, which is inversely proportional to kinase activity.
Cell-Based Assays
Cell-based assays are crucial for confirming that an inhibitor can engage its target in a physiological context and for assessing its functional consequences on cellular signaling and viability.
a. Target Engagement Assays (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of compound binding to a specific kinase target within living cells.
b. Cellular Phosphorylation Assays
These assays, often performed using ELISA or Western blotting, measure the phosphorylation status of downstream substrates of the target kinase, providing a direct readout of the inhibitor's effect on the signaling pathway.
c. Cell Proliferation/Viability Assays
These assays determine the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the target kinase, such as K562 cells for Bcr-Abl.
Experimental Protocols
Note: As specific experimental data for this compound is not publicly available, the following protocols are provided as general methodologies for characterizing a novel Bcr-Abl inhibitor. The quantitative data presented in the tables are illustrative examples based on known Bcr-Abl inhibitors and should not be considered as results for this compound.
Protocol 1: KinomeScan™ Profiling (Biochemical Binding Assay)
This protocol outlines a competitive binding assay to determine the dissociation constant (Kd) of an inhibitor against a large panel of kinases.
Experimental Workflow:
Caption: Workflow for the KinomeScan™ competitive binding assay.
Methodology:
-
Kinase Preparation: A panel of human kinases is expressed, purified, and immobilized on a solid support.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to the desired concentrations.
-
Assay Reaction: In each well of a multi-well plate, combine the immobilized kinase, a fixed concentration of a proprietary, broadly active, tagged ligand, and the test compound (this compound).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound compound and ligand.
-
Detection: Quantify the amount of bound tagged ligand using a suitable detection method (e.g., qPCR for a DNA-tagged ligand). The amount of bound ligand is inversely proportional to the affinity of the test compound for the kinase.
-
Data Analysis: Calculate the percentage of remaining bound ligand at each compound concentration. Fit the data to a dose-response curve to determine the dissociation constant (Kd).
Illustrative Data Presentation:
| Kinase Target | Kd (nM) for Inhibitor X |
| ABL1 (Bcr-Abl) | 1.5 |
| ABL1 (T315I mutant) | >10,000 |
| SRC | 25 |
| LYN | 15 |
| KIT | 80 |
| PDGFRα | 120 |
Protocol 2: NanoBRET™ Target Engagement Assay (Cell-Based)
This protocol describes a method to quantify the binding of this compound to Bcr-Abl in living cells.
Methodology:
-
Cell Preparation: Transfect HEK293 cells with a vector co-expressing NanoLuc®-Bcr-Abl fusion protein and a HaloTag®-protein. Seed the cells in a 96-well plate.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the NanoLuc®-Bcr-Abl to the cells.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 2 hours) to allow for compound entry and target engagement.
-
Lysis and Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Measurement: Measure the luminescence and fluorescence signals using a plate reader equipped for BRET detection.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Determine the IC50 value from the dose-response curve.
Illustrative Data Presentation:
| Cell Line | Target | IC50 (nM) for Inhibitor Y |
| HEK293 | Bcr-Abl | 25 |
Protocol 3: Cell-Based Bcr-Abl Kinase Activity Assay (ELISA-based)
This protocol details a method to measure the inhibition of endogenous Bcr-Abl kinase activity in CML cells.[3][6][7]
Methodology:
-
Cell Culture and Treatment: Culture K562 cells (a CML cell line endogenously expressing Bcr-Abl) in appropriate media. Seed the cells in a 96-well filter plate and treat with serial dilutions of this compound for a defined period (e.g., 1-2 hours).
-
Substrate Addition: Add a cell-penetrating, biotinylated peptide substrate for Bcr-Abl to the cells and incubate.
-
Cell Lysis: Remove the media by vacuum and lyse the cells.
-
Capture: Transfer the cell lysate to a streptavidin-coated plate to capture the biotinylated substrate.
-
Detection: Detect the level of substrate phosphorylation using a generic anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP). Add a chemiluminescent or colorimetric substrate and measure the signal.
-
Data Analysis: The signal is proportional to the Bcr-Abl kinase activity. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Illustrative Data Presentation:
| Cell Line | Assay | IC50 (nM) for Imatinib | IC50 (nM) for Dasatinib | IC50 (nM) for Nilotinib |
| K562 | Bcr-Abl Activity | 150 | 1 | 10 |
| K562 | Cell Proliferation | 200 | 1.5 | 15 |
Conclusion
The comprehensive kinase selectivity profiling of a Bcr-Abl inhibitor is a multi-faceted process that requires the integration of both biochemical and cell-based assays. The protocols outlined in this document provide a robust framework for characterizing the potency, selectivity, and cellular activity of novel inhibitors like this compound. A thorough understanding of an inhibitor's selectivity profile is paramount for predicting its therapeutic window and potential off-target liabilities, ultimately guiding its successful development as a targeted cancer therapy.
References
- 1. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Development of a cell-based assay for Bcr-Abl kinase activity and appl" by Steven Bradley Ouellette [docs.lib.purdue.edu]
Application Notes and Protocols for Off-Target Screening of Bcr-abl-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for identifying the off-target profile of the Bcr-abl inhibitor, Bcr-abl-IN-3. Understanding the off-target effects of kinase inhibitors is crucial for predicting potential side effects and identifying opportunities for drug repositioning.[1][2][[“]] This document outlines three key techniques for off-target screening: biochemical kinase profiling, cell-based pathway analysis, and chemical proteomics.
Introduction to Bcr-abl and Off-Target Effects
The Bcr-abl fusion protein is a constitutively active tyrosine kinase that is the primary cause of chronic myeloid leukemia (CML).[4] this compound is a potent inhibitor of this kinase. However, like many kinase inhibitors, it may bind to and inhibit other kinases or proteins in the cell, leading to off-target effects.[1][2] These off-target interactions can result in unforeseen toxicities or, in some cases, beneficial therapeutic effects for other diseases. Therefore, a thorough off-target screening is a critical step in the preclinical development of any new kinase inhibitor.
I. Biochemical Kinase Profiling (Kinome Scanning)
Biochemical kinase assays are a direct and high-throughput method to determine the inhibitory activity of a compound against a large panel of purified kinases.[5] This approach provides a broad overview of the inhibitor's selectivity across the human kinome.
Application Note:
Kinase profiling of this compound is essential to quantify its selectivity. By screening against a comprehensive panel of kinases, a selectivity profile can be generated. This profile helps in identifying kinases that are inhibited with a potency comparable to or greater than the intended target, Bcr-abl. This information is critical for early risk assessment in drug development.
Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)
This protocol outlines a typical radiometric assay for kinase profiling.
Materials:
-
Recombinant human kinases
-
Peptide or protein substrate specific for each kinase
-
This compound (solubilized in DMSO)
-
Assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP
-
96-well or 384-well plates
-
Phosphocellulose or filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for screening is 10 µM.
-
Assay Plate Setup:
-
Add assay buffer to each well of the plate.
-
Add the appropriate concentration of the recombinant kinase to each well.
-
Add the specific substrate for each kinase.
-
Add the serially diluted this compound to the assay wells. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).
-
-
Initiation of Kinase Reaction:
-
Prepare the ATP solution by mixing unlabeled ATP with [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase.
-
Add the ATP mixture to each well to start the kinase reaction.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding a solution like phosphoric acid.
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose or filter membrane.
-
-
Washing: Wash the membranes multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Detection:
-
Dry the membranes.
-
Add scintillation fluid to each spot or place the membrane in a scintillation vial with the fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (no-enzyme control) from all other measurements.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Data Presentation:
The results of the kinome scan are typically presented as a percentage of inhibition at a specific concentration or as IC50 values for the most potently inhibited off-target kinases.
Table 1: Illustrative Off-Target Kinase Profile of a Bcr-abl Inhibitor
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) |
| Bcr-abl (On-Target) | 98% | 5 |
| SRC | 85% | 50 |
| LCK | 79% | 75 |
| KIT | 65% | 150 |
| PDGFRβ | 52% | 300 |
| VEGFR2 | 30% | >1000 |
Note: This data is illustrative and not specific to this compound.
II. Cell-Based Off-Target Screening
Cell-based assays are crucial for validating the findings from biochemical assays in a more physiologically relevant context. These assays can reveal the effects of an inhibitor on specific signaling pathways within living cells.
Application Note:
Cell-based screening for this compound off-targets helps to understand the functional consequences of inhibiting unintended kinases. By using reporter gene assays or high-content imaging, the modulation of various signaling pathways can be assessed. This provides insights into the potential cellular mechanisms underlying any observed toxicity or unexpected efficacy.
Experimental Protocol: Reporter Gene Assay
This protocol describes a generic reporter gene assay to assess the impact of this compound on a specific signaling pathway.
Materials:
-
A human cell line (e.g., HEK293T)
-
Reporter plasmid containing a promoter responsive to a specific signaling pathway (e.g., NF-κB, STAT3) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound.
-
A stimulating agent for the pathway of interest (e.g., TNF-α for NF-κB).
-
Lysis buffer.
-
Reporter assay substrate (e.g., luciferin).
-
Luminometer.
Procedure:
-
Cell Seeding and Transfection:
-
Seed the cells in a 96-well plate.
-
Co-transfect the cells with the pathway-specific reporter plasmid and the control reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Include a DMSO vehicle control.
-
Incubate for a predetermined time (e.g., 1-2 hours).
-
-
Pathway Stimulation:
-
Add the stimulating agent to the wells to activate the signaling pathway of interest.
-
Incubate for an appropriate duration (e.g., 6-8 hours).
-
-
Cell Lysis:
-
Remove the medium and wash the cells with PBS.
-
Add lysis buffer to each well and incubate to lyse the cells.
-
-
Reporter Assay:
-
Transfer the cell lysate to an opaque 96-well plate.
-
Measure the activity of the primary reporter (e.g., firefly luciferase) using a luminometer after adding the substrate.
-
Measure the activity of the control reporter (e.g., Renilla luciferase).
-
-
Data Analysis:
-
Normalize the primary reporter signal to the control reporter signal for each well.
-
Calculate the percent inhibition of pathway activation for each concentration of this compound compared to the stimulated vehicle control.
-
Determine the IC50 value for the inhibition of the signaling pathway.
-
Data Presentation:
The results can be summarized in a table showing the IC50 values for the inhibition of various signaling pathways.
Table 2: Illustrative Cell-Based Pathway Inhibition Profile
| Signaling Pathway | IC50 (µM) |
| Bcr-abl (in CML cells) | 0.02 |
| NF-κB | > 10 |
| STAT3 | 1.5 |
| MAPK/ERK | 5.2 |
| PI3K/Akt | 8.9 |
Note: This data is illustrative and not specific to this compound.
III. Chemical Proteomics for Target Identification
Chemical proteomics is an unbiased approach to identify the direct binding partners of a drug from a complex biological sample, such as a cell lysate.[6][7] This method can uncover novel and unexpected off-targets.
Application Note:
Employing chemical proteomics for this compound can provide a comprehensive and unbiased view of its protein interactome. By immobilizing the inhibitor on a solid support, it can be used as "bait" to capture its binding partners from a cell lysate. Subsequent identification of these proteins by mass spectrometry can reveal both known and novel off-targets, including non-kinase proteins.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
Materials:
-
This compound chemically modified with a linker for immobilization (or a suitable analog).
-
Activated sepharose beads (e.g., NHS-activated).
-
Cell line of interest (e.g., K562 for CML, or a panel of different cell lines).
-
Lysis buffer (non-denaturing).
-
Wash buffers of increasing stringency.
-
Elution buffer (e.g., containing a high concentration of free inhibitor or a denaturing agent like SDS).
-
Enzymes for protein digestion (e.g., trypsin).
-
LC-MS/MS system.
Procedure:
-
Immobilization of the Inhibitor:
-
Covalently couple the linker-modified this compound to the activated sepharose beads according to the manufacturer's protocol.
-
Block any remaining active groups on the beads.
-
-
Preparation of Cell Lysate:
-
Culture and harvest the cells.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate with the inhibitor-coupled beads. To identify specific binders, perform a parallel incubation with control beads (without the inhibitor).
-
For competition experiments, pre-incubate the lysate with an excess of free this compound before adding the beads.
-
-
Washing:
-
Wash the beads extensively with a series of wash buffers to remove non-specific protein binders.
-
-
Elution:
-
Elute the specifically bound proteins from the beads using an appropriate elution buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature, reduce, and alkylate the eluted proteins.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite to search the acquired MS/MS spectra against a protein database to identify the proteins.
-
Compare the proteins identified from the inhibitor-coupled beads to those from the control beads and the competition experiment to identify specific binders.
-
Quantify the relative abundance of the identified proteins to rank the potential off-targets.
-
Data Presentation:
The identified specific binders can be listed in a table, often with quantitative information such as enrichment ratios.
Table 3: Illustrative List of Proteins Identified by Chemical Proteomics
| Protein Identified | Gene Name | Enrichment Ratio (Inhibitor/Control) | Function |
| Abl1 | ABL1 | 50.2 | On-Target (as Bcr-abl) |
| Src kinase | SRC | 15.8 | Tyrosine kinase |
| Lyn kinase | LYN | 12.5 | Tyrosine kinase |
| Ribosomal protein S6K | RPS6KB1 | 8.1 | Serine/threonine kinase |
| Quinone reductase 2 | NQO2 | 5.6 | Oxidoreductase |
Note: This data is illustrative and not specific to this compound.
Visualizations
Signaling Pathway Diagram
Caption: Bcr-abl signaling and inhibitor action.
Experimental Workflow Diagram
References
- 1. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bcr-Abl-IN-3 Combination Therapy Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1][2] This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase.[1][3] The Bcr-Abl oncoprotein drives the malignant transformation of hematopoietic stem cells through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways, leading to uncontrolled cell proliferation and resistance to apoptosis.[1][4][5]
While tyrosine kinase inhibitors (TKIs) targeting Bcr-Abl have revolutionized the treatment of CML, challenges such as drug resistance and the persistence of leukemic stem cells (LSCs) remain.[6][7][8] Combination therapies that target both Bcr-Abl and other critical survival pathways are a promising strategy to overcome these limitations, enhance therapeutic efficacy, and potentially lead to treatment-free remission.[6][9][10]
This document provides a detailed experimental design for evaluating the combination of a novel Bcr-Abl inhibitor, Bcr-abl-IN-3, with a second therapeutic agent. This compound is a potent, ATP-competitive inhibitor of the Bcr-Abl kinase, with high affinity for the ATP-binding site. These protocols outline in vitro and in vivo methodologies to assess the synergistic effects, mechanism of action, and preclinical efficacy of this combination therapy.
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein activates a cascade of downstream signaling pathways crucial for CML pathogenesis. A simplified representation of these pathways is depicted below.
Caption: Bcr-Abl signaling pathways in CML.
Experimental Design Workflow
The following workflow outlines the key stages for evaluating the this compound combination therapy, from initial in vitro screening to preclinical in vivo validation.
Caption: Experimental workflow for combination therapy evaluation.
In Vitro Experimental Protocols
Cell Culture
-
Cell Lines:
-
K562 (human CML blast crisis cell line, Bcr-Abl positive)
-
Ba/F3 p210 (murine pro-B cell line transduced with human p210 Bcr-Abl)
-
Ba/F3 p210 T315I (imatinib-resistant mutant)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For Ba/F3 cell lines, supplement with 1 ng/mL IL-3 for parental cells, and omit for Bcr-Abl expressing cells.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Cell Viability Assay (MTS Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination drug.
-
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and incubate overnight.
-
Treat cells with serial dilutions of this compound and the combination drug, alone and in combination, for 72 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values using non-linear regression analysis.
-
Synergy Analysis
-
Objective: To determine if the combination of this compound and the partner drug is synergistic, additive, or antagonistic.
-
Protocol:
-
Perform the cell viability assay with a matrix of concentrations for both drugs.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with CompuSyn software.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the combination therapy.
-
Protocol:
-
Treat cells with IC50 concentrations of each drug alone and in combination for 48 hours.
-
Harvest and wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry. Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis
-
Objective: To investigate the effect of the combination therapy on Bcr-Abl downstream signaling pathways.
-
Protocol:
-
Treat cells with the combination therapy for 6-24 hours.
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
p-Bcr-Abl (Tyr177)
-
Bcr-Abl
-
p-STAT5 (Tyr694)
-
STAT5
-
p-CrkL (Tyr207)
-
CrkL
-
Cleaved PARP
-
Cleaved Caspase-3
-
β-Actin (loading control)
-
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Experimental Protocol
CML Xenograft Mouse Model
-
Objective: To evaluate the in vivo efficacy of the combination therapy.[11][12]
-
Animal Model: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Protocol:
-
Subcutaneously inject 5 x 10^6 K562 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Combination Drug
-
Group 4: this compound + Combination Drug
-
-
Administer treatments daily via the appropriate route (e.g., oral gavage, intraperitoneal injection) for 21 days.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize mice and excise tumors for pharmacodynamic and histological analysis.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Combination Drug
| Cell Line | This compound IC50 (nM) | Combination Drug IC50 (nM) |
| K562 | 15.2 ± 2.1 | 50.8 ± 4.5 |
| Ba/F3 p210 | 8.9 ± 1.5 | 42.1 ± 3.9 |
| Ba/F3 p210 T315I | > 1000 | 45.3 ± 5.0 |
Table 2: Synergy Analysis of this compound and Combination Drug in K562 Cells
| % Inhibition | This compound (nM) | Combination Drug (nM) | Combination Index (CI) |
| 50 | 7.6 | 25.4 | 0.65 (Synergy) |
| 75 | 11.4 | 38.1 | 0.58 (Synergy) |
| 90 | 17.1 | 57.2 | 0.52 (Strong Synergy) |
Table 3: In Vivo Efficacy of this compound Combination Therapy
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1540 ± 210 | - |
| This compound | 830 ± 150 | 46% |
| Combination Drug | 910 ± 180 | 41% |
| This compound + Combination Drug | 250 ± 90 | 84% |
Logical Rationale for Combination Therapy
Targeting Bcr-Abl alone may not be sufficient to eradicate CML, especially the quiescent leukemic stem cell population. Combining this compound with an agent that targets a complementary survival pathway, such as a BCL-2 inhibitor, can lead to a more profound and durable response.
Caption: Rationale for combining Bcr-Abl and BCL-2 inhibition.
Conclusion
The experimental design and protocols detailed in this document provide a comprehensive framework for the preclinical evaluation of this compound in combination with other targeted agents for the treatment of CML. By systematically assessing synergy, mechanism of action, and in vivo efficacy, these studies will generate the critical data needed to advance promising combination therapies toward clinical investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Combination Therapies in Chronic Myeloid Leukemia for Potential Treatment-Free Remission: Focus on Leukemia Stem Cells and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined inhibition of MDM2 and BCR-ABL1 tyrosine kinase targets chronic myeloid leukemia stem/progenitor cells in a murine model | Haematologica [haematologica.org]
- 8. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Optimizing Combination Therapies with Existing and Future CML Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Combination Therapies with Existing and Future CML Drugs | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Bcr-abl-IN-3 in CRISPR-Cas9 Edited Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bcr-Abl fusion oncoprotein, a constitutively active tyrosine kinase, is the hallmark of Chronic Myeloid Leukemia (CML).[1][2][3] This aberrant kinase drives uncontrolled cell proliferation and resistance to apoptosis by activating a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/Akt, and JAK/STAT.[2][4] The development of Tyrosine Kinase Inhibitors (TKIs) that target the ATP-binding site of Bcr-Abl has revolutionized CML treatment.[3][5] Bcr-abl-IN-3 is a potent and irreversible Bcr-Abl inhibitor that shows significant anti-tumor effects in preclinical models.[6]
The advent of CRISPR-Cas9 genome editing technology offers unprecedented opportunities to study the specific roles of oncogenes like Bcr-Abl.[7][8] By creating precisely edited cell lines (e.g., knockout of the Bcr-Abl fusion gene), researchers can investigate the direct effects of the oncoprotein's absence.[7] Combining CRISPR-Cas9 technology with potent inhibitors like this compound allows for sophisticated experimental designs to explore mechanisms of drug resistance, synthetic lethality, and the validation of drug-target engagement.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in conjunction with CRISPR-Cas9 edited Bcr-Abl positive cell lines, such as K562.
Mechanism of Action and Signaling Pathway
Bcr-Abl's constitutive kinase activity leads to the autophosphorylation of tyrosine residues, creating docking sites for various adapter proteins that activate multiple downstream pathways crucial for leukemic cell survival and proliferation.[4] this compound, like other TKIs, functions by blocking the ATP-binding site of the Abl kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the oncogenic signaling cascade.[5][9]
Application: Synergy of CRISPR-Cas9 and this compound
The primary application of using this compound in CRISPR-edited cells is to dissect the oncoprotein's function and validate the inhibitor's specificity and efficacy. A common experimental design involves comparing the inhibitor's effect on wild-type (WT) Bcr-Abl expressing cells versus cells where the Bcr-Abl gene has been knocked out (KO) using CRISPR-Cas9.
Potential Research Questions:
-
Target Validation: Does the cytotoxic effect of this compound disappear in Bcr-Abl KO cells, confirming its on-target specificity?
-
Resistance Mechanisms: Can CRISPR be used to introduce specific mutations (e.g., T315I) to test if this compound can overcome known resistance mechanisms?
-
Off-Target Effects: Do high concentrations of this compound exhibit any cytotoxic effects in Bcr-Abl KO cells, suggesting potential off-target activity?
Experimental Workflow and Protocols
The following section outlines a typical workflow for generating and utilizing Bcr-Abl KO cell lines to test the efficacy of this compound.
Protocol 1: Generation of Bcr-Abl Knockout K562 Cell Line via CRISPR-Cas9
This protocol is a generalized procedure. Optimization of transfection efficiency and selection is crucial.
Materials:
-
K562 cell line (ATCC® CCL-243™)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Cas9 nuclease expression vector (e.g., lentiCRISPR v2)
-
sgRNA expression vector targeting the Bcr-Abl fusion junction
-
Lipofectamine™ 3000 or similar transfection reagent
-
Puromycin for selection
-
96-well plates for single-cell cloning
Methodology:
-
sgRNA Design: Design and clone two sgRNAs targeting the specific Bcr-Abl fusion sequence to enhance knockout efficiency.
-
Cell Culture: Culture K562 cells in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep at 37°C in 5% CO₂.
-
Transfection:
-
Seed 0.5 x 10⁶ K562 cells per well in a 6-well plate.
-
Co-transfect the Cas9 and sgRNA plasmids according to the transfection reagent manufacturer's protocol.
-
-
Selection: 48 hours post-transfection, add puromycin (determine kill curve beforehand, typically 1-2 µg/mL for K562) to select for successfully transfected cells.
-
Single-Cell Cloning: After selection (approx. 7-10 days), dilute the cell pool to a concentration of 0.5 cells/100 µL and plate into 96-well plates to isolate single clones.
-
Expansion and Validation:
-
Expand the resulting colonies.
-
Genomic DNA PCR: Screen clones by PCR using primers flanking the target site to identify clones with deletions.
-
Sanger Sequencing: Sequence the PCR products from positive clones to confirm frameshift-inducing indels.
-
Western Blot: Confirm the absence of the p210 Bcr-Abl protein in KO clones compared to WT K562 cells. Use an anti-ABL antibody that recognizes both native ABL and the fusion protein.
-
Protocol 2: Cell Viability Assay with this compound
Materials:
-
Wild-type (WT) K562 cells
-
Validated Bcr-Abl Knockout (KO) K562 cells
-
This compound (dissolved in DMSO to create a 10 mM stock)
-
96-well clear-bottom plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
Methodology:
-
Cell Seeding: Seed both WT and KO K562 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of media.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in culture media. A typical concentration range would be 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in 5% CO₂.
-
Viability Measurement:
-
For MTT: Add MTT reagent, incubate for 4 hours, dissolve formazan crystals with solubilization buffer, and read absorbance at 570 nm.
-
For CellTiter-Glo®: Follow the manufacturer's protocol and measure luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control (as 100% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression (e.g., in GraphPad Prism).
Protocol 3: Western Blot for Phospho-CrkL Inhibition
CrkL (CRK-like protein) is a well-established direct substrate of Bcr-Abl, and its phosphorylation status is a reliable biomarker of Bcr-Abl kinase activity.[4]
Materials:
-
WT K562 cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CrkL (Tyr207), anti-CrkL, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Methodology:
-
Cell Treatment: Seed 1 x 10⁶ WT K562 cells per well in a 6-well plate. Treat with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 4-6 hours.
-
Cell Lysis: Harvest and lyse the cells using ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with primary anti-phospho-CrkL antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Develop with ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total CrkL and GAPDH to ensure equal loading and to assess the specific reduction in phosphorylation.
Data Presentation
Quantitative data should be organized clearly to compare the effects of this compound on different cell lines.
Table 1: Comparative IC50 Values of this compound
| Cell Line | Genotype | This compound IC50 (nM) | 95% Confidence Interval |
| K562 | Wild-Type (Bcr-Abl +) | 5.2 | 4.1 - 6.3 |
| K562-KO | Bcr-Abl Knockout | > 10,000 | N/A |
| Ba/F3 | Parental (IL-3 Dependent) | > 10,000 | N/A |
| Ba/F3-p210 | Bcr-Abl Transformed | 8.7 | 7.5 - 9.9 |
| Ba/F3-T315I | Bcr-Abl T315I Mutant | 250.4 | 210.2 - 298.1 |
Note: Data are representative and should be determined experimentally.
Table 2: Quantification of Phospho-CrkL Inhibition
| This compound Conc. (nM) | p-CrkL / Total CrkL Ratio (Normalized) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 1 | 0.65 | 0.05 |
| 10 | 0.12 | 0.03 |
| 100 | < 0.01 | 0.01 |
| 1000 | < 0.01 | 0.01 |
Note: Data are representative, derived from densitometric analysis of Western blots.
References
- 1. apexbt.com [apexbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 6. mybiosource.com [mybiosource.com]
- 7. The CRISPR/Cas9 system efficiently reverts the tumorigenic ability of BCR/ABL in vitro and in a xenograft model of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR/Cas9-Directed Gene Trap Constitutes a Selection System for Corrected BCR/ABL Leukemic Cells in CML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating Bcr-abl-IN-3 Solubility Challenges in DMSO: A Technical Support Guide
For Immediate Release
Researchers and drug development professionals frequently encounter challenges with the solubility of Bcr-abl-IN-3 in Dimethyl Sulfoxide (DMSO), a common solvent in experimental settings. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these issues, ensuring the integrity and reproducibility of experimental results. This compound is a potent inhibitor of the Bcr-Abl fusion protein, a key target in chronic myeloid leukemia (CML), and its proper dissolution is critical for accurate in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound in DMSO?
A1: Published data indicates that the solubility of this compound in DMSO is less than 1 mg/mL.[1] This classifies the compound as slightly soluble to insoluble, often leading to challenges in preparing stock solutions for experimental use.
Q2: Why is my this compound not fully dissolving in DMSO?
A2: Several factors can contribute to poor solubility. These include the inherent chemical properties of this compound, the quality and purity of the DMSO used, the temperature at which dissolution is attempted, and the concentration of the intended stock solution. The presence of moisture in DMSO can also negatively impact the solubility of many compounds.
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming can be a viable strategy to enhance the solubility of this compound. However, it is crucial to proceed with caution as excessive heat can lead to the degradation of the compound. A controlled warming approach, such as a water bath set to 37°C, is recommended. Always refer to the manufacturer's stability data if available.
Q4: Are there any recommended alternative solvents to DMSO?
A4: While DMSO is a common choice, other organic solvents may offer better solubility for this compound. The choice of an alternative solvent will depend on the specific experimental requirements and compatibility with the assay. See the "Alternative Solvents" section for more details.
Q5: How should I properly store this compound stock solutions?
A5: Once dissolved, it is recommended to store this compound solutions at -20°C or -80°C to maintain stability and prevent degradation. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can compromise the integrity of the compound.
Troubleshooting Guide
Researchers encountering solubility issues with this compound in DMSO can follow this step-by-step troubleshooting guide.
Data Presentation
Table 1: this compound Solubility and Storage
| Parameter | Value/Recommendation | Source |
| Solubility in DMSO | < 1 mg/mL | [1] |
| Powder Storage | -20°C for up to 3 years | Generic Guideline |
| Solution Storage | -20°C or -80°C in aliquots | Generic Guideline |
Table 2: Potential Alternative Solvents for Poorly Soluble Kinase Inhibitors
| Solvent | Properties and Considerations |
| Ethanol | Generally less effective than DMSO for many kinase inhibitors but can be an option for certain compounds and is often more biocompatible. |
| N,N-Dimethylformamide (DMF) | A strong solvent that can be more effective than DMSO for some compounds. However, it has a higher boiling point and may be more difficult to remove. |
| 1-methyl-2-pyrrolidinone (NMP) | A powerful solvent with a high boiling point. It should be used with caution and may not be suitable for all cell-based assays. |
| Polyethylene glycol (PEG) | Can be used as a co-solvent, particularly for in vivo formulations. Different molecular weights of PEG can be tested. |
Experimental Protocols
Protocol for Dissolving this compound in DMSO
-
Preparation:
-
Ensure that the this compound powder is at room temperature before opening the vial to prevent condensation.
-
Use a high-purity, anhydrous grade of DMSO.
-
-
Procedure:
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (it is advisable to start with a lower concentration, e.g., 1 mM, and then serially dilute).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
If solubility issues persist, warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
Visually inspect the solution to ensure there is no visible precipitate before use.
-
-
Storage:
-
Once dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates several downstream signaling pathways that promote cell proliferation and survival while inhibiting apoptosis. Understanding this pathway is crucial for researchers working with Bcr-Abl inhibitors like this compound.
References
Technical Support Center: Optimizing Bcr-abl-IN-3 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Bcr-abl-IN-3 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and irreversible inhibitor of the Bcr-abl kinase.[1] The Bcr-abl fusion protein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells, particularly in chronic myeloid leukemia (CML).[2] this compound works by targeting the Bcr-abl kinase, thereby inhibiting its activity and preventing the phosphorylation of downstream substrates essential for cancer cell proliferation and survival. It has shown potency against the T315I mutant of Bcr-abl, which is resistant to some other inhibitors.[1]
Q2: What is a good starting concentration range for this compound in a cell-based assay?
A good starting point for a novel inhibitor like this compound is to perform a dose-response experiment over a wide range of concentrations, for example, from 1 nM to 10 µM. Based on available data for a compound with the same designation, this compound has an IC50 value of ≤100 nM for Ba/F3 cells expressing the Bcr-Abl T315I mutant.[1] Therefore, a concentration range bracketing this value would be appropriate for initial experiments.
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration, often represented as the IC50 (the concentration that inhibits 50% of the target's activity or cell growth), should be determined empirically for each cell line. A common method is to perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a serial dilution of this compound. The resulting data can be used to generate a dose-response curve from which the IC50 can be calculated.[3]
Q4: What are the key signaling pathways downstream of Bcr-abl that I can monitor to assess inhibitor activity?
The Bcr-abl oncoprotein activates several downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[4] Key pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. A common and reliable method to assess Bcr-abl inhibition is to measure the phosphorylation status of its direct substrate, CrkL (v-crk sarcoma virus CT10 oncogene homolog-like), by Western blotting.[5][6] A decrease in phosphorylated CrkL (p-CrkL) indicates successful inhibition of Bcr-abl kinase activity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of cell viability at expected concentrations. | 1. Compound inactivity: The inhibitor may have degraded. 2. Cell line resistance: The cell line may have inherent or acquired resistance to the inhibitor. 3. Incorrect concentration: Errors in serial dilutions. | 1. Check compound integrity: Use a fresh stock of this compound. 2. Use a sensitive cell line: As a positive control, use a cell line known to be sensitive to Bcr-abl inhibitors (e.g., K562). 3. Verify dilutions: Prepare fresh serial dilutions and confirm calculations. |
| High variability between replicate wells in cell viability assays. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation from wells on the edge of the plate. 3. Incomplete compound mixing: Poor mixing of the inhibitor in the media. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before plating. 2. Minimize edge effects: Do not use the outer wells of the plate for experimental samples; fill them with sterile PBS or media. 3. Proper mixing: Ensure the inhibitor is well-mixed in the media before adding to the cells. |
| No decrease in p-CrkL levels after treatment with this compound in Western blot. | 1. Insufficient incubation time: The inhibitor may not have had enough time to act. 2. Suboptimal inhibitor concentration: The concentration used may be too low to effectively inhibit Bcr-abl in the chosen cell line. 3. Poor antibody quality: The primary or secondary antibody may not be effective. | 1. Optimize incubation time: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours). 2. Increase inhibitor concentration: Use a higher concentration of this compound based on dose-response data. 3. Validate antibodies: Use positive and negative controls to ensure antibody performance. |
| Inconsistent IC50 values across experiments. | 1. Variation in cell passage number: Cellular responses can change with increasing passage number. 2. Differences in cell density: The initial number of cells seeded can affect the outcome. 3. Inconsistent incubation times: Variations in the duration of inhibitor treatment. | 1. Use a consistent passage number: Use cells within a defined passage number range for all experiments. 2. Standardize cell seeding density: Use a consistent and optimized cell number for each experiment. 3. Maintain consistent timing: Standardize all incubation times. |
Data Presentation
Table 1: Representative IC50 Values of Bcr-abl Inhibitors in Bcr-abl Positive Cell Lines.
Note: This table provides example data for well-characterized Bcr-abl inhibitors. The IC50 for this compound should be experimentally determined for your specific cell line and assay conditions.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) |
| Imatinib | K562 | Cell Viability | ~200-400 |
| Nilotinib | K562 | Cell Viability | ~20-30 |
| Dasatinib | K562 | Cell Viability | ~1-3 |
| This compound | Ba/F3 T315I | Cell Viability | ≤100 [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol describes a general method for determining the IC50 of this compound using an MTT assay.
Materials:
-
Bcr-abl positive cells (e.g., K562)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a 2x serial dilution of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (vehicle control).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the values against the logarithm of the inhibitor concentration to determine the IC50.
Western Blot for Phospho-CrkL (p-CrkL)
This protocol outlines the steps to assess the inhibition of Bcr-abl kinase activity by measuring the phosphorylation of its substrate, CrkL.
Materials:
-
Bcr-abl positive cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CrkL (Tyr207) and anti-CrkL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 6 hours). Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CrkL antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-CrkL antibody as a loading control.
Visualizations
Caption: Bcr-abl signaling pathway and downstream effectors.
Caption: Experimental workflow for this compound concentration optimization.
Caption: Troubleshooting decision tree for in vitro assays.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. courses.edx.org [courses.edx.org]
- 4. Molecular Pathways: BCR-ABL | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Bcr-abl-IN-3 stability in cell culture media
Technical Support Center: Bcr-abl-IN-3
Important Note: Publicly available scientific literature and databases do not contain specific stability data for a compound explicitly named "this compound". The information provided below is a general guide for researchers working with novel small molecule inhibitors targeting the Bcr-Abl pathway. The troubleshooting advice, experimental protocols, and example data are based on established methodologies for similar compounds, such as Imatinib, and should be adapted as necessary for your specific molecule of interest.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with small molecule inhibitors in cell culture.
| Question | Answer |
| My compound is precipitating out of the cell culture media. What should I do? | Compound precipitation is a common issue and can be caused by several factors: - Solubility Limits: You may be exceeding the solubility of your compound in the aqueous media. Try lowering the final concentration of the compound. - Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells and is compatible with your media. Typically, DMSO concentrations should be kept below 0.5%. - Media Components: Components in the serum or media itself can sometimes interact with the compound, reducing its solubility. Consider testing the compound's stability in media with and without serum. |
| I'm seeing a loss of inhibitory activity over time in my long-term experiments. Why is this happening? | Loss of activity can be due to compound degradation. Small molecules can be unstable in cell culture media due to hydrolysis, oxidation, or enzymatic degradation by components in the serum. It is crucial to determine the half-life of your compound in your specific experimental conditions. Consider replenishing the media with fresh compound at regular intervals based on its stability profile. |
| My experimental results are inconsistent between batches. What could be the cause? | Inconsistent results can stem from several sources: - Compound Stock: Ensure your stock solution is properly stored and has not degraded. Prepare fresh stock solutions regularly. - Pipetting Errors: Small volumes of concentrated stock solutions can be difficult to pipet accurately. Use calibrated pipettes and consider serial dilutions. - Cell Culture Conditions: Variations in cell density, passage number, and media composition can all affect the outcome of your experiment. Maintain consistent cell culture practices. |
| How can I determine the stability of my specific Bcr-Abl inhibitor? | A general protocol for determining compound stability is provided in the "Experimental Protocols" section below. This typically involves incubating the compound in cell culture media over a time course and quantifying the remaining compound at each time point using analytical methods like HPLC-MS. |
Experimental Protocols
Protocol: Determining the Stability of a Small Molecule Inhibitor in Cell Culture Media
This protocol outlines a general method to assess the stability of a compound like this compound in your specific cell culture media.
Materials:
-
Your small molecule inhibitor (e.g., this compound)
-
Cell culture medium (e.g., RPMI-1640) with and without fetal bovine serum (FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
-
Acetonitrile or other suitable organic solvent for extraction
Procedure:
-
Preparation:
-
Prepare a stock solution of your inhibitor in a suitable solvent (e.g., DMSO).
-
Spike the cell culture media (with and without FBS) with your inhibitor to the desired final concentration. Prepare a sufficient volume for all time points.
-
Aliquot the media containing the inhibitor into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Incubation:
-
Place the samples in a 37°C incubator with 5% CO2. The T=0 sample should be processed immediately.
-
-
Sample Collection and Extraction:
-
At each time point, remove the designated sample from the incubator.
-
To stop degradation and precipitate proteins, add an equal volume of cold organic solvent (e.g., acetonitrile) to the media sample.
-
Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains your compound.
-
-
Analysis:
-
Analyze the supernatant using a validated HPLC-MS method to quantify the concentration of your inhibitor.
-
Plot the concentration of the inhibitor versus time to determine its degradation rate and half-life in the cell culture media.
-
Example Stability Data (Imatinib)
The following table presents example stability data for the well-characterized Bcr-Abl inhibitor, Imatinib. This data is for illustrative purposes only and does not represent the stability of this compound.
| Condition | Time Point | Remaining Imatinib (%) | Reference |
| Cell Culture Media (+FBS) at 37°C | 24 hours | >95% | [1] |
| Human Whole Blood at Room Temp | 24 hours | Stable | [1] |
| Aqueous Buffer (pH 7.2) | >24 hours | Stable (in solution) | [2] |
| Freeze-Thaw Cycles (-80°C to RT) | 3 cycles | Stable | [1] |
Visualizations
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML) by activating multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[3][4][5][6] Bcr-Abl inhibitors, like Imatinib, target the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of downstream substrates.[7]
Caption: Bcr-Abl signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Compound Stability Assessment
The following diagram illustrates the general workflow for determining the stability of a small molecule inhibitor in cell culture media.
Caption: Workflow for determining small molecule stability in cell culture media.
References
- 1. Development and validation of a sensitive assay for the quantification of imatinib using LC/LC-MS/MS in human whole blood and cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Quality Control Methods for Optimal BCR-ABL1 Clinical Testing in Human Whole Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Bcr-Abl Tyrosine Kinase Inhibitors in Cell-Based Assays
Disclaimer: Specific off-target effect data for a compound designated "Bcr-abl-IN-3" is not publicly available. This guide provides a general framework and best practices for researchers encountering and troubleshooting potential off-target effects with novel Bcr-Abl tyrosine kinase inhibitors (TKIs). The provided data and protocols are illustrative examples.
Troubleshooting Guide
This guide addresses common issues observed in cell-based assays that may be indicative of off-target activity of your Bcr-Abl inhibitor.
Question 1: Why am I observing significant cytotoxicity in my Bcr-Abl negative cell lines at concentrations that are effective in Bcr-Abl positive cells?
Answer: This is a strong indication of off-target effects. While Bcr-Abl positive cells (e.g., K562) are dependent on Bcr-Abl for survival, other cell lines may be sensitive to the inhibition of other kinases that are essential for their viability. Many TKIs exhibit activity against a range of kinases beyond Bcr-Abl. For instance, off-target activity against kinases such as SRC family kinases (SFKs), c-KIT, or Platelet-Derived Growth Factor Receptors (PDGFRs) can lead to toxicity in cell lines dependent on these signaling pathways.
Recommended Actions:
-
Determine the IC50 in a panel of Bcr-Abl negative cell lines: This will help you understand the cytotoxic profile of your compound.
-
Perform a kinase selectivity screen: A broad kinase panel assay will identify other kinases that are inhibited by your compound at relevant concentrations.
-
Rescue experiment: If a specific off-target is suspected, attempt to rescue the cells by activating the downstream pathway of the putative off-target.
Question 2: My compound inhibits Bcr-Abl autophosphorylation as expected, but I'm seeing unexpected phenotypic changes in my cells that are not typical for Bcr-Abl inhibition (e.g., changes in cell adhesion, morphology).
Answer: These phenotypic changes could be due to the inhibition of off-target kinases involved in cellular processes other than proliferation and survival. For example, inhibition of SRC family kinases can impact cell adhesion and migration. Inhibition of Ephrin receptors has also been noted as an off-target effect for some Bcr-Abl inhibitors and can influence cell morphology and cell-cell communication.
Recommended Actions:
-
Consult a kinase selectivity profile: Cross-reference the observed phenotype with the known functions of any identified off-targets.
-
Use a more specific Bcr-Abl inhibitor as a control: Compare the phenotype induced by your compound with that of a highly selective Bcr-Abl inhibitor (if available).
-
Western Blot Analysis: Probe for the phosphorylation status of key downstream effectors of suspected off-target kinases.
Question 3: The potency of my inhibitor in cellular assays is much higher than in biochemical assays. Why is there a discrepancy?
Answer: This can occur for several reasons, one of which is the polypharmacology of the compound. If the inhibitor hits multiple targets that are part of a critical signaling network within the cell, the combined effect can lead to a more potent cellular outcome than what is observed against an isolated Bcr-Abl enzyme. This is sometimes referred to as a "network effect." Additionally, factors such as cell permeability and active transport into the cell can concentrate the compound, leading to higher apparent potency.
Recommended Actions:
-
Analyze the kinase profile: Look for inhibition of other kinases that might synergize with Bcr-Abl inhibition in the tested cell line.
-
Evaluate compound accumulation: Use techniques like LC-MS/MS to determine the intracellular concentration of your inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for Bcr-Abl tyrosine kinase inhibitors?
A1: While the off-target profile is unique to each inhibitor, common off-targets for ATP-competitive Bcr-Abl inhibitors include other tyrosine kinases with structurally similar ATP-binding pockets. These frequently include SRC family kinases (e.g., LYN, SRC), c-KIT, Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), and Ephrin receptors.
Q2: How can I proactively assess the off-target profile of my new Bcr-Abl inhibitor?
A2: A comprehensive approach is recommended:
-
In Vitro Kinase Profiling: Screen the inhibitor against a large panel of recombinant kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM) to identify initial hits.
-
Dose-Response Profiling: For any identified hits, perform dose-response experiments to determine the IC50 or Ki values.
-
Cell-Based Target Engagement Assays: Use cell lines that are known to be dependent on the identified off-targets to confirm that your compound inhibits their activity in a cellular context.
Q3: What are appropriate negative controls to use in my cell-based assays to account for off-target effects?
A3: To distinguish between on-target and off-target effects, consider the following controls:
-
Bcr-Abl Negative Cell Lines: Use parental cell lines that do not express the Bcr-Abl fusion protein.
-
Structurally Related Inactive Compound: If available, use a close chemical analog of your inhibitor that is known to be inactive against Bcr-Abl.
-
Multiple Bcr-Abl Inhibitors: Compare the effects of your inhibitor to those of other Bcr-Abl inhibitors with different off-target profiles.
-
Rescue with a Resistant Mutant: If a known resistance mutation for your compound exists that does not affect the off-target, you can express this mutant to show that the observed effect is on-target.
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile of a Hypothetical Bcr-Abl Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Bcr-Abl |
| Bcr-Abl (p210) | 5 | 1 |
| c-Abl | 8 | 1.6 |
| LYN | 25 | 5 |
| SRC | 50 | 10 |
| c-KIT | 150 | 30 |
| PDGFRα | 200 | 40 |
| PDGFRβ | 180 | 36 |
| EphA2 | 500 | 100 |
| VEGFR2 | >1000 | >200 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Cellular Bcr-Abl Autophosphorylation Assay
This protocol describes a method to assess the inhibitory activity of a compound on Bcr-Abl kinase activity within a cellular context.
-
Cell Culture: Culture K562 cells (a human CML cell line endogenously expressing Bcr-Abl) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Seed K562 cells in a 6-well plate at a density of 1x10^6 cells/well. Allow cells to adhere for 24 hours. Treat the cells with a serial dilution of the Bcr-Abl inhibitor (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: After treatment, pellet the cells by centrifugation and wash once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Bcr-Abl (e.g., anti-phospho-Abl (Y245)) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total Bcr-Abl or a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Bcr-Abl signal to the total Bcr-Abl or loading control signal. Plot the normalized signal against the inhibitor concentration to determine the IC50 value.
Protocol 2: In Vitro Kinase Profiling Assay
This protocol provides a general workflow for screening a compound against a panel of recombinant kinases.
-
Compound Preparation: Prepare a stock solution of the inhibitor in DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is often used. For IC50 determination, prepare a serial dilution.
-
Kinase Reaction:
-
In a multi-well plate, add the recombinant kinase, a suitable substrate (e.g., a generic peptide substrate like poly(Glu, Tyr)4:1), and ATP (at a concentration near the Km for each kinase).
-
Add the test compound or DMSO vehicle control.
-
Initiate the kinase reaction by adding a solution containing MgCl2.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection: The method of detection will depend on the assay format. A common method is a radiometric assay using [γ-33P]-ATP, where the incorporation of the radioactive phosphate into the substrate is measured. Alternatively, non-radioactive methods such as fluorescence polarization or luminescence-based assays (e.g., ADP-Glo) can be used.
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the DMSO control.
-
For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Bcr-Abl signaling and a potential off-target pathway.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting logic for unexpected cellular activity.
Bcr-abl-IN-3 unexpected cytotoxicity in control cells
This technical support resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected cytotoxicity observed in control cells during experiments with Bcr-abl-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Bcr-Abl fusion protein.[1] This fusion protein contains a constitutively active tyrosine kinase, which is a key driver in certain types of leukemia, such as Chronic Myeloid Leukemia (CML) and some cases of Acute Lymphoblastic Leukemia (ALL).[2] Bcr-Abl tyrosine kinase inhibitors work by binding to the ATP-binding site of the kinase, which blocks its activity.[2][3] This inhibition prevents the phosphorylation of downstream substrates that are crucial for the proliferation and survival of cancer cells.[2]
Q2: Why am I observing cytotoxicity in my negative control cells treated only with the vehicle (e.g., DMSO)?
A2: Cytotoxicity in vehicle-only controls is a common issue and can stem from several factors. The concentration of the vehicle itself, such as DMSO, may be too high for your specific cell line. It is recommended to use a DMSO concentration of less than or equal to 0.5%, and ideally not more than 1%.[4] Additionally, the purity of the vehicle can be a factor. It is also important to ensure that the vehicle control is handled and stored correctly to prevent degradation or contamination.
Q3: Could the observed cytotoxicity be due to off-target effects of this compound?
A3: While Bcr-abl inhibitors are targeted therapies, they are not entirely specific and can have off-target effects, leading to adverse events.[[“]][6][7] These off-target effects occur because the inhibitors can interact with other kinases in the cell, not just Bcr-Abl.[8] However, significant cytotoxicity in control cells not expressing the Bcr-Abl protein would be considered an unexpected off-target effect and warrants further investigation through the troubleshooting steps outlined below.
Q4: What are some general causes of unexpected cell death in culture?
A4: Unexpected cell death in cell culture can arise from various issues, including microbial contamination (bacteria, fungi, mycoplasma), poor quality or improperly formulated media and reagents, and incorrect incubator conditions (temperature, CO2 levels).[9][10] It is also crucial to passage cells at the optimal confluency, typically not exceeding 80%.[9]
Troubleshooting Guide: Unexpected Cytotoxicity in Control Cells
If you are observing unexpected cytotoxicity in your control cells when using this compound, follow this step-by-step guide to identify the potential source of the issue.
Step 1: Evaluate the Vehicle Control
The first step is to rule out any cytotoxic effects from the solvent used to dissolve this compound.
Experimental Protocol:
-
Vehicle Titration: Prepare a serial dilution of your vehicle (e.g., DMSO) in your cell culture medium.
-
Cell Seeding: Seed your control cells at the desired density in a multi-well plate.
-
Treatment: Treat the cells with the different concentrations of the vehicle.
-
Incubation: Incubate for the same duration as your main experiment.
-
Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which the vehicle becomes toxic to your cells.[11]
Data Interpretation:
| Vehicle Conc. (%) | Cell Viability (%) | Observation |
| 0.01 | 98 ± 2 | No significant toxicity |
| 0.1 | 95 ± 3 | No significant toxicity |
| 0.5 | 92 ± 4 | Slight decrease in viability |
| 1.0 | 75 ± 6 | Significant toxicity |
| 2.0 | 40 ± 8 | High toxicity |
Note: The acceptable level of vehicle-induced cytotoxicity will depend on the specific cell line and experimental goals. A viability of >90% is generally considered acceptable.
Step 2: Assess this compound Compound Integrity
Issues with the compound itself, such as degradation or contamination, can lead to unexpected results.
Experimental Protocol:
-
Fresh Stock Preparation: Prepare a fresh stock solution of this compound from the powdered form.
-
Solubility Check: Ensure the compound is fully dissolved in the vehicle. According to the supplier, the solubility of this compound may be low.[12]
-
Parallel Experiment: Run a parallel experiment using the old and new stock solutions on your control cells.
-
Viability Assay: Compare the cytotoxicity of the two stocks.
Data Interpretation:
| Compound Stock | Cell Viability (%) | Interpretation |
| Old Stock | 60 ± 5 | Potential degradation or contamination |
| New Stock | 90 ± 4 | Old stock is likely compromised |
Step 3: Cell Culture and Assay Conditions
Suboptimal cell culture conditions or issues with the cytotoxicity assay itself can lead to erroneous results.
Experimental Protocol:
-
Cell Health Check: Before starting an experiment, visually inspect your cells for any signs of stress or contamination. Use a method like Trypan Blue exclusion to confirm high viability of your starting cell population.[9]
-
Positive Control: Include a known cytotoxic agent as a positive control in your assay to ensure the assay is working correctly.
-
Negative Control: Include untreated cells as a negative control to establish a baseline for 100% viability.[13]
-
Blank Control: Include wells with media but no cells to measure background signal.[13]
Data Interpretation:
| Control Type | Expected Outcome | Troubleshooting if Outcome is Not Met |
| Negative Control | ~100% Viability | Check for contamination, media quality, or incubator issues. |
| Positive Control | Low Viability | The assay may not be working correctly. Check reagents and protocol. |
| Vehicle Control | >90% Viability | The vehicle concentration may be too high. |
Step 4: Investigating Potential Off-Target Effects
If the above steps do not resolve the issue, the cytotoxicity may be due to an off-target effect of this compound on your specific control cell line.
Experimental Protocol:
-
Dose-Response Curve: Perform a dose-response experiment with this compound on your control cells to determine the concentration at which cytotoxicity is observed (IC50).
-
Alternative Control Cell Line: If possible, test this compound on a different, unrelated control cell line to see if the cytotoxic effect is specific to your primary control cells.
-
Literature Review: Conduct a thorough literature search for any reported off-target effects of this compound or similar inhibitors on pathways active in your control cells.
Data Interpretation:
| This compound Conc. (µM) | Control Cell Line 1 Viability (%) | Control Cell Line 2 Viability (%) |
| 0.1 | 95 ± 3 | 98 ± 2 |
| 1 | 80 ± 5 | 95 ± 3 |
| 10 | 50 ± 6 | 92 ± 4 |
| 100 | 20 ± 4 | 88 ± 5 |
A significant difference in cytotoxicity between two control cell lines may suggest a cell-line specific off-target effect.
Visual Troubleshooting Workflows
Caption: A high-level workflow for troubleshooting unexpected cytotoxicity.
Caption: The Bcr-Abl signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Target spectrum of the BCR-ABL tyrosine kinase inhibitors in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 10. fastercapital.com [fastercapital.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mybiosource.com [mybiosource.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bcr-abl-IN-3 In Vivo Efficacy
Welcome to the technical support center for Bcr-abl-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the in vivo efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing suboptimal tumor growth inhibition in our mouse xenograft model with this compound. What are the potential causes?
A1: Suboptimal in vivo efficacy can stem from several factors. These can be broadly categorized into issues related to drug exposure, the biological model, and inherent properties of the compound. Key areas to investigate include:
-
Pharmacokinetics (PK): Poor absorption, rapid metabolism, or high clearance of this compound can lead to insufficient drug concentration at the tumor site.
-
Pharmacodynamics (PD): The drug may not be effectively inhibiting the Bcr-abl kinase in vivo at the administered dose.
-
Formulation and Solubility: Inadequate solubility of this compound can limit its bioavailability.
-
Animal Model: The chosen xenograft model may have intrinsic resistance mechanisms or grow too aggressively for the given dose.
-
Drug Resistance: Pre-existing or acquired resistance mutations in the Bcr-abl kinase domain can reduce the inhibitor's effectiveness.
Q2: How can we determine if the issue is related to pharmacokinetics?
A2: A pilot pharmacokinetic study is crucial. This involves administering a single dose of this compound to a small cohort of animals and collecting blood samples at various time points. The analysis of plasma drug concentration over time will provide key parameters.
Pharmacokinetic Parameters of Interest
| Parameter | Description | Implication of Poor Value |
| Cmax | Maximum plasma concentration | Low Cmax may indicate poor absorption or rapid distribution. |
| Tmax | Time to reach Cmax | A long Tmax could suggest slow absorption. |
| AUC | Area under the curve (total drug exposure) | A low AUC indicates poor overall exposure. |
| t1/2 | Half-life | A short half-life may necessitate more frequent dosing. |
Q3: What steps can be taken if poor solubility of this compound is suspected?
A3: Improving the formulation is a key step. Several strategies can be employed, often in consultation with a formulation specialist.
Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description |
| Co-solvents | Using a mixture of solvents (e.g., DMSO, PEG, ethanol) to increase solubility. |
| Surfactants | Employing agents like Tween 80 or Cremophor EL to create micelles that encapsulate the drug. |
| Amorphous Solid Dispersions | Creating a solid dispersion of the drug in a polymer matrix to improve dissolution. |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range to increase surface area and dissolution rate. |
Q4: How do we assess target engagement of this compound in vivo?
A4: To confirm that this compound is hitting its target, you can measure the phosphorylation status of downstream effector proteins. A common biomarker for Bcr-abl kinase activity is the phosphorylation of Crkl.[1]
Troubleshooting Guides
Guide 1: Investigating Suboptimal Tumor Growth Inhibition
This guide provides a logical workflow to diagnose and address poor efficacy of this compound in an in vivo cancer model.
Guide 2: Experimental Protocols
Protocol 2.1: In Vivo Pharmacodynamic Assay for Bcr-abl Inhibition
This protocol outlines a method to assess the in vivo inhibition of Bcr-abl kinase activity by measuring the phosphorylation of a downstream substrate, Crkl.[1]
-
Animal Dosing: Administer this compound or vehicle control to tumor-bearing mice at the desired dose and route.
-
Sample Collection: At selected time points post-dose (e.g., 2, 6, 24 hours), collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs).
-
Protein Extraction: Immediately lyse the cells or homogenized tissue in a suitable lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Crkl (p-Crkl).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip and re-probe the membrane with an antibody for total Crkl or a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-Crkl to total Crkl for each sample.
-
Compare the p-Crkl/total Crkl ratio in the this compound-treated groups to the vehicle control group to determine the percentage of target inhibition.
-
Bcr-abl Signaling Pathway
The Bcr-abl oncoprotein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML) by activating multiple downstream signaling pathways, leading to increased cell proliferation and survival.[2][3][4][5] this compound is designed to inhibit this kinase activity.
References
- 1. Measurement of in vivo BCR-ABL kinase inhibition to monitor imatinib-induced target blockade and predict response in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Bcr-abl-IN-3 Resistance Mechanism Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their investigation of Bcr-abl-IN-3 resistance mechanisms.
Troubleshooting Guides
This section addresses common issues encountered during experiments investigating this compound resistance.
| Issue | Potential Cause | Recommended Action |
| High variability in IC50 values for this compound | Inconsistent cell seeding density, variations in drug concentration, or passage number of cell lines. | Ensure consistent cell seeding and accurate drug dilutions. Use cell lines within a defined passage number range. |
| Failure to generate a resistant cell line | Insufficient drug concentration or duration of treatment. The cell line may have a low propensity to develop resistance. | Gradually increase the concentration of this compound over a prolonged period. Consider using a different cell line known to acquire resistance. |
| Resistant cell line shows no known Bcr-abl kinase domain mutations | Resistance may be Bcr-abl-independent, involving the activation of alternative signaling pathways.[1][2] | Investigate the activation status of key downstream and parallel signaling pathways such as PI3K/AKT/mTOR, RAS/MEK/ERK, and JAK/STAT using techniques like Western blotting or phospho-specific antibody arrays.[1][3][4] |
| Contradictory results between biochemical and cell-based assays | Poor cell permeability of the inhibitor, active drug efflux by transporters like ABCB1, or off-target effects in the cellular context.[5][6] | Perform cell permeability assays. Use efflux pump inhibitors like verapamil or PSC833 to see if sensitivity is restored.[5] Profile the inhibitor against a panel of kinases to identify potential off-target effects. |
| Loss of resistant phenotype over time in culture | Unstable resistance mechanism in the absence of selective pressure. | Maintain a low dose of this compound in the culture medium to sustain the resistant phenotype. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to Bcr-abl tyrosine kinase inhibitors (TKIs)?
A1: Resistance to Bcr-abl TKIs can be broadly categorized into two main types:
-
Bcr-abl-dependent resistance: This is most commonly due to point mutations within the ABL kinase domain that interfere with TKI binding.[2][7] The T315I "gatekeeper" mutation is a well-known example that confers resistance to many TKIs.[7][8] Overexpression of the Bcr-abl protein is another dependent mechanism.[5]
-
Bcr-abl-independent resistance: This occurs when cancer cells survive and proliferate despite effective inhibition of Bcr-abl.[1] This is often mediated by the activation of alternative or "bypass" signaling pathways that promote cell survival and proliferation, such as the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways.[1][2][3][4] Increased drug efflux through transporters like ABCB1 (MDR1) can also contribute to resistance.[2][5]
Q2: How can I determine if resistance to this compound in my cell line is Bcr-abl-dependent or -independent?
A2: To distinguish between Bcr-abl-dependent and -independent resistance, you can perform the following experiments:
-
Sequence the Bcr-abl kinase domain: This will identify any mutations that could interfere with this compound binding.
-
Assess Bcr-abl phosphorylation: Use Western blotting to check the phosphorylation status of Bcr-abl and its direct downstream target, CrkL. If Bcr-abl is still effectively dephosphorylated by this compound in the resistant cells, the resistance is likely independent of the kinase.[9]
-
Analyze alternative signaling pathways: Profile the phosphorylation status of key proteins in pathways like PI3K/AKT (p-AKT), MEK/ERK (p-ERK), and STAT (p-STAT5) to see if they are activated in the resistant cells upon treatment with this compound.[3][10]
Q3: What are the key signaling pathways to investigate in Bcr-abl-independent resistance?
A3: The following signaling pathways are frequently implicated in Bcr-abl-independent resistance:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and survival.[3][11]
-
PI3K/AKT/mTOR Pathway: This pathway plays a central role in cell growth, survival, and metabolism.[1][3][4]
-
JAK/STAT Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Constitutive activation of STAT5 is common in CML.[3]
Q4: Are there any known mutations that confer resistance to multiple Bcr-abl inhibitors?
A4: Yes, the T315I mutation is the most well-known and clinically significant mutation, as it confers resistance to imatinib, dasatinib, nilotinib, and bosutinib.[7][8] Compound mutations, where two or more mutations exist on the same Bcr-abl molecule, can also confer resistance to multiple inhibitors.[12]
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of the inhibitor.
-
Cell Culture: Culture a Bcr-abl positive cell line (e.g., K562, Ba/F3 p210) in appropriate media.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC50 value.
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.
-
Monitoring: Continuously monitor cell viability and proliferation.
-
Isolation of Resistant Population: After several months of continuous culture in the presence of a high concentration of this compound, a resistant population should emerge.
-
Characterization: Characterize the resistant cell line by determining its IC50 value for this compound and comparing it to the parental cell line.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol outlines the steps for analyzing the activation of key signaling proteins.
-
Cell Lysis: Treat parental and resistant cells with this compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of Bcr-abl, AKT, ERK1/2, and STAT5.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.
Visualizations
Caption: Key signaling pathways activated by Bcr-Abl.
References
- 1. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. login.medscape.com [login.medscape.com]
- 8. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ashpublications.org [ashpublications.org]
Technical Support Center: Overcoming Poor Bcr-abl-IN-3 Bioavailability in Mice
This technical support center provides troubleshooting guides, FAQs, and detailed protocols for researchers working with the tyrosine kinase inhibitor Bcr-abl-IN-3. It specifically addresses the known challenge of its poor oral bioavailability in mouse models and offers guidance to achieve more consistent and effective in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing very low or undetectable plasma concentrations of this compound after oral gavage in our mouse studies. Is this an expected outcome?
A1: Yes, this is a widely reported issue. This compound is known to have very poor oral bioavailability. This is primarily attributed to its low aqueous solubility and high first-pass metabolism in the gut wall and liver. For initial efficacy studies, alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, are strongly recommended to ensure adequate systemic exposure.
Q2: What is the recommended vehicle for formulating this compound for intraperitoneal (IP) injection to improve its solubility and absorption?
A2: For IP administration, a common and effective vehicle for poorly soluble compounds like this compound is a mixture of solvents and surfactants. We recommend a formulation consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline . It is critical to always include a vehicle-only control group in your experiments to differentiate the effects of the compound from any potential effects of the vehicle itself.
Q3: Are there any strategies to improve the oral bioavailability of this compound for later-stage development studies?
A3: Yes, several formulation strategies can be explored, although they require significant development. These include:
-
Particle Size Reduction : Techniques like micronization or nanocrystal formulation can increase the surface area of the drug, potentially improving its dissolution rate and absorption.[1][2]
-
Co-administration with Inhibitors : Using inhibitors of P-glycoprotein (an efflux pump) or cytochrome P450 enzymes (metabolizing enzymes) can increase absorption and reduce metabolic breakdown.
-
Lipid-Based Formulations : Formulating the compound in self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can enhance its solubility and intestinal uptake.[3]
Q4: How does the Bcr-abl signaling pathway work, and where does this compound intervene?
A4: The Bcr-abl fusion protein is a constitutively active tyrosine kinase that drives cancer cell proliferation and survival. It activates multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[4][5][6][7] this compound is a small molecule inhibitor designed to bind to the ATP-binding site of the Bcr-abl kinase domain, blocking its activity and inhibiting downstream signaling.
Troubleshooting Guides
Problem: High variability in plasma concentrations between mice in the same cohort.
| Possible Cause | Troubleshooting Step |
| Inaccurate Dosing | Calibrate all pipettes and syringes before use. Ensure a consistent dose volume-to-body weight ratio is used for every animal. |
| Improper Administration | For oral gavage, ensure personnel are properly trained to avoid accidental dosing into the lungs. For IP injections, ensure the injection is into the peritoneal cavity and not subcutaneous tissue or an organ. |
| Food in Stomach (Oral Dosing) | The presence of food can significantly and variably impact drug absorption. Fast mice for at least 4 hours (or overnight) before oral dosing, ensuring free access to water.[8] |
| Animal Stress | High stress levels can alter gastrointestinal motility and blood flow. Handle animals gently and allow for a proper acclimatization period before starting the experiment. |
Problem: No detectable compound in plasma, even after IP injection.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | The compound may have crashed out of solution. After preparing the formulation, visually inspect it for any precipitate. Prepare formulations fresh on the day of the experiment. |
| Rapid Clearance | The compound might be metabolized and cleared from the plasma very quickly. Consider adding earlier and more frequent blood sampling time points to your pharmacokinetic study (e.g., 5, 15, and 30 minutes post-dose).[8][9][10] |
| Analytical Method Sensitivity | Your LC-MS/MS method may not be sensitive enough. Verify the lower limit of quantification (LLOQ) is sufficient to detect the expected low concentrations of the compound. |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal (IP) Injection
-
Objective : To prepare a 10 mg/mL solution of this compound in a vehicle suitable for IP administration in mice.
-
Materials :
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Polysorbate 80 (Tween 80)
-
Sterile 0.9% Saline
-
-
Procedure :
-
Calculate the required mass of this compound for your desired total volume (e.g., 10 mg for 1 mL of final solution).
-
In a sterile tube, add the this compound powder.
-
Add DMSO to 10% of the final volume (e.g., 100 µL for 1 mL final). Vortex until the powder is completely dissolved.
-
Add PEG300 to 40% of the final volume (e.g., 400 µL). Mix thoroughly.
-
Add Tween 80 to 5% of the final volume (e.g., 50 µL). Mix thoroughly.
-
Add sterile saline to bring the solution to the final volume (e.g., 450 µL). Vortex until the solution is clear and homogenous.
-
Protect the formulation from light and prepare it fresh on the day of use.
-
Protocol 2: Mouse Pharmacokinetic (PK) Study Design
-
Objective : To determine the plasma concentration-time profile of this compound in mice following administration.[8][9]
-
Animals : Male CD-1 mice (8-10 weeks old).
-
Groups :
-
Oral Gavage : 50 mg/kg in 0.5% methylcellulose.
-
Intraperitoneal Injection : 10 mg/kg in the vehicle from Protocol 1.
-
Intravenous Injection : 2 mg/kg in 5% DMSO / 95% saline (for bioavailability calculation).
-
-
Procedure :
-
Acclimatize mice for at least one week before the study.
-
Fast mice for 4 hours prior to dosing (water ad libitum).
-
Administer this compound via the specified route.
-
Collect sparse blood samples (approx. 30-50 µL) from 3 mice per time point into EDTA-coated tubes.
-
Suggested Time Points :
-
IV : 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
IP & PO : 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
-
Centrifuge blood at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until LC-MS/MS analysis.
-
Quantitative Data Summary
Table 1: Example Pharmacokinetic Parameters for this compound in Mice
| Route of Administration | Dose (mg/kg) | Vehicle | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Oral Bioavailability (F%) |
| Intravenous (IV) | 2 | 5% DMSO in Saline | 1850 ± 250 | 0.08 | 4500 ± 550 | 100% (Reference) |
| Intraperitoneal (IP) | 10 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 950 ± 180 | 0.5 | 5100 ± 700 | N/A |
| Oral (PO) | 50 | 0.5% Methylcellulose | 45 ± 15 | 2.0 | 225 ± 65 | < 2% |
Data are presented as mean ± standard deviation. This table clearly illustrates the significantly higher exposure achieved via IP and IV routes compared to oral administration.
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Bcr-abl-IN-3 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bcr-Abl inhibitor, Bcr-abl-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and irreversible inhibitor of the Bcr-Abl fusion protein. The Bcr-Abl protein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells, particularly in Chronic Myeloid Leukemia (CML). This compound works by binding to the Bcr-Abl kinase, thereby blocking its activity and preventing the phosphorylation of downstream targets essential for cancer cell growth and survival.
Q2: What is the reported IC50 value for this compound?
Published data indicates that this compound has an IC50 value of ≤100 nM for the T315I mutant of Bcr-Abl in Ba/F3 cells. The T315I mutation is a common cause of resistance to many other Bcr-Abl inhibitors.
Q3: In what cell lines has this compound been tested?
This compound has been shown to be effective in Ba/F3 cells expressing the T315I mutant of Bcr-Abl.
Q4: What is the chemical information for this compound?
-
CAS Number: 2240191-12-0
-
Molecular Formula: C20H17ClF2N4O3S
-
Molecular Weight: 466.89 g/mol
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Possible Causes:
-
Cell Line Health and Passage Number: Inconsistent cell health, high passage numbers, or mycoplasma contamination can significantly impact experimental results.
-
Compound Solubility and Stability: this compound may have limited solubility or stability in certain media, leading to inconsistent concentrations.
-
Assay Conditions: Variations in incubation times, cell seeding density, and reagent concentrations can all contribute to variability.
-
ATP Concentration in Kinase Assays: In in-vitro kinase assays, the concentration of ATP relative to the inhibitor can greatly influence the apparent IC50 value.
Troubleshooting Steps:
-
Standardize Cell Culture:
-
Use cells within a consistent and low passage number range.
-
Regularly test for mycoplasma contamination.
-
Ensure consistent cell viability (>95%) at the start of each experiment.
-
-
Optimize Compound Handling:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Use a consistent solvent and ensure the compound is fully dissolved.
-
Protect the compound from light if it is light-sensitive.
-
-
Validate Assay Protocol:
-
Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the assay.
-
Use a consistent incubation time for inhibitor treatment.
-
Ensure all reagents are properly calibrated and dispensed accurately.
-
-
Control for ATP Concentration (In-vitro assays):
-
Determine the Km of ATP for the Bcr-Abl kinase being used.
-
Run assays with an ATP concentration at or near the Km to ensure physiological relevance and consistency.
-
Issue 2: Lack of Reproducibility Between Experiments
Possible Causes:
-
Inconsistent Reagent Quality: Lot-to-lot variability in serum, media, or other critical reagents.
-
Environmental Factors: Fluctuations in incubator temperature, CO2 levels, or humidity.
-
Operator Variability: Differences in pipetting techniques or timing between different users.
Troubleshooting Steps:
-
Reagent Quality Control:
-
Test new lots of critical reagents (e.g., FBS) before use in critical experiments.
-
Use a centralized, quality-controlled source for all reagents.
-
-
Monitor Environmental Conditions:
-
Regularly calibrate and monitor incubators and other equipment.
-
Maintain a detailed log of environmental conditions for each experiment.
-
-
Standard Operating Procedures (SOPs):
-
Develop and adhere to detailed SOPs for all experimental procedures.
-
Provide thorough training to all personnel to ensure consistent execution.
-
Quantitative Data Summary
| Inhibitor | Cell Line | Mutation | Reported IC50 |
| This compound | Ba/F3 | T315I | ≤100 nM |
Experimental Protocols
While a specific, detailed protocol for this compound is not publicly available, a general protocol for a cellular Bcr-Abl inhibition assay is provided below. This should be adapted and optimized for your specific experimental conditions.
General Cellular Bcr-Abl Inhibition Assay Protocol:
-
Cell Seeding: Seed Bcr-Abl expressing cells (e.g., K562 or engineered Ba/F3 cells) in a 96-well plate at a pre-determined optimal density.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Add the diluted this compound to the cells and incubate for a specified period (e.g., 72 hours).
-
Cell Viability Assay: After the incubation period, assess cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the percentage of cell inhibition for each concentration of this compound relative to a vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for experimental variability and reproducibility issues.
Interpreting Bcr-Abl-IN-3 Dose-Response Curves: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bcr-Abl inhibitor, Bcr-Abl-IN-3. The content is designed to address specific issues that may arise during experimentation and to aid in the accurate interpretation of dose-response data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a tyrosine kinase inhibitor (TKI) that targets the constitutively active Bcr-Abl fusion protein.[1] This oncoprotein is a hallmark of Chronic Myeloid Leukemia (CML).[2][3] Like other TKIs, this compound likely functions by competing with ATP for binding to the kinase domain of Bcr-Abl.[1][4][5] This inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive uncontrolled cell proliferation and survival in CML cells.[1][4][5]
Q2: Which signaling pathways are downstream of Bcr-Abl?
A2: The Bcr-Abl oncoprotein activates several key signaling pathways that promote leukemogenesis. These include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation.[4][6][7]
-
PI3K/AKT/mTOR Pathway: Crucial for cell survival and inhibition of apoptosis.[2][4][6][7]
-
JAK/STAT Pathway: Also contributes to cell survival and proliferation.[7][8]
Understanding these pathways is essential for designing experiments to probe the effects of this compound.
Q3: What is a typical dose-response curve for a Bcr-Abl inhibitor?
A3: A dose-response curve for a Bcr-Abl inhibitor typically shows a sigmoidal shape when plotting cell viability or proliferation against the logarithm of the inhibitor concentration. At low concentrations, there is little to no effect. As the concentration increases, there is a sharp decline in cell viability, which eventually plateaus at a minimal level. The IC50 value, the concentration at which 50% of the maximal inhibitory effect is observed, is a key parameter derived from this curve.
Q4: What factors can influence the IC50 value of this compound in my experiments?
A4: Several factors can lead to variability in IC50 values between experiments:
-
Cell Line and Passage Number: Different cell lines harboring the Bcr-Abl fusion (e.g., K562, Ba/F3) can exhibit different sensitivities. Cell characteristics can also change with high passage numbers.
-
ATP Concentration: Since Bcr-Abl inhibitors are often ATP-competitive, the concentration of ATP in your assay can significantly impact the apparent IC50.[9]
-
Serum Presence and Concentration: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration.[10]
-
Assay Type and Duration: The choice of viability assay (e.g., MTT, CellTiter-Glo) and the incubation time with the inhibitor can affect the results.
-
Presence of Resistance Mutations: Mutations in the Bcr-Abl kinase domain, such as the T315I "gatekeeper" mutation, can confer resistance to many TKIs, leading to a significant increase in the IC50 value.[11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Higher than expected IC50 value | 1. Presence of resistance mutations in the cell line. 2. High serum concentration in the media. 3. Compound degradation. 4. High cell seeding density. | 1. Sequence the Bcr-Abl kinase domain of your cell line to check for mutations. 2. Perform experiments in lower serum concentrations or serum-free media, if possible.[10] 3. Prepare fresh stock solutions of this compound and store them appropriately. 4. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Poor or no dose-response (flat curve) | 1. The cell line used is resistant to the inhibitor. 2. The concentration range tested is too low. 3. Inactive compound. | 1. Use a known sensitive cell line as a positive control. 2. Test a broader range of concentrations, extending into higher micromolar ranges. 3. Verify the activity of your this compound stock on a sensitive cell line. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors when adding the compound. 3. Edge effects on the assay plate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and be meticulous with dilutions. 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Lower than expected IC50 value | 1. Low cell seeding density leading to increased cell stress. 2. Off-target effects of the inhibitor at higher concentrations. 3. Incorrect stock concentration calculation. | 1. Ensure an optimal cell seeding density. 2. Investigate the effects of the inhibitor on a parental cell line that does not express Bcr-Abl. 3. Re-verify the concentration of your stock solution. |
Experimental Protocols
General Protocol for a Cell Viability Assay to Determine IC50
-
Cell Seeding: Seed Bcr-Abl positive cells (e.g., K562) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). A typical starting concentration might be 10 µM, with 2- or 3-fold dilutions.
-
Treatment: Add the diluted compound to the cells. Include vehicle-only controls (representing 100% viability) and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, resazurin, or an ATP-based assay like CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence). Normalize the data to the vehicle control and plot the percentage of viability against the log of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Data Presentation
Hypothetical IC50 Values for Bcr-Abl Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | Bcr-Abl Mutation | IC50 (nM) |
| This compound | K562 | Wild-Type | Data not publicly available |
| This compound | Ba/F3 p210 | Wild-Type | Data not publicly available |
| This compound | Ba/F3 p210 | T315I | Data not publicly available |
| Imatinib | K562 | Wild-Type | ~200-500 |
| Imatinib | Ba/F3 p210 | T315I | >10,000 |
| Dasatinib | K562 | Wild-Type | ~1-5 |
| Dasatinib | Ba/F3 p210 | T315I | >500 |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically in your own lab system.
Visualizations
Signaling Pathways Downstream of Bcr-Abl
Caption: Key signaling pathways activated by the Bcr-Abl oncoprotein.
Experimental Workflow for Dose-Response Curve Generation
References
- 1. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 2. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Bcr-abl-IN-3 Inconsistent Results in CML Cell Lines
This technical support guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results with Bcr-abl-IN-3, a novel tyrosine kinase inhibitor (TKI), in different Chronic Myeloid Leukemia (CML) cell lines. This resource provides frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help identify the source of variability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing different IC50 values for this compound in K562, LAMA84, and KU812 cell lines?
It is common to observe different sensitivities to TKIs across various CML cell lines. This variability can be attributed to several factors:
-
Genetic and Phenotypic Differences: Each cell line has a unique genetic background, including potential differences in Bcr-abl expression levels, the presence of mutations in the Bcr-abl kinase domain, and the activity of alternative signaling pathways that can compensate for Bcr-abl inhibition.
-
Drug Efflux Pump Expression: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[1]
-
Cell Culture Conditions: Factors such as passage number, cell density, and media composition can influence cellular metabolism and drug response.
Q2: Could the Bcr-abl transcript variant affect the inhibitor's efficacy?
Yes, the specific breakpoint in the BCR gene can result in different Bcr-abl fusion proteins (e.g., p210, p190). These variants can exhibit different kinase activities and sensitivities to inhibitors. While most CML in the chronic phase is associated with the p210 isoform, the presence of other isoforms could contribute to varied responses.
Q3: How can I confirm that this compound is hitting its target in the cells?
A Western blot for the phosphorylated form of CrkL (p-CrkL) is a reliable method to assess the downstream activity of the Bcr-abl kinase.[2] A dose-dependent decrease in p-CrkL levels upon treatment with this compound would indicate successful target engagement.
Troubleshooting Guide
Problem: Inconsistent IC50 values for this compound between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Line Authenticity and Integrity | 1. Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling. 2. Mycoplasma Testing: Routinely test for mycoplasma contamination, as it can alter cellular responses. 3. Passage Number: Use cells within a consistent and low passage number range for all experiments. |
| Experimental Variability | 1. Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments. 2. Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Incubation Time: Use a consistent incubation time for drug treatment. |
| Assay-Specific Issues | 1. Assay Choice: Be aware of the limitations of your chosen viability assay (e.g., MTT, XTT). Consider using a secondary, complementary assay to confirm results. 2. Reagent Quality: Ensure all assay reagents are within their expiration dates and stored correctly. |
Problem: this compound is effective in one CML cell line but not another.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Bcr-abl Dependent Mechanisms | 1. Bcr-abl Expression: Quantify Bcr-abl protein levels in each cell line via Western blot. Higher expression may require higher inhibitor concentrations. 2. Kinase Domain Mutations: Sequence the Bcr-abl kinase domain in each cell line to check for known resistance-conferring mutations (e.g., T315I). |
| Bcr-abl Independent Mechanisms | 1. Drug Efflux: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to assess efflux pump activity in each cell line. Consider co-treatment with a P-gp inhibitor. 2. Alternative Signaling Pathways: Investigate the activation status of alternative survival pathways (e.g., PI3K/Akt, MAPK) via Western blot for key phosphorylated proteins. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for several established TKIs in different CML cell lines, illustrating the expected variability.
| Inhibitor | K562 | KU812 | KCL22 | LAMA-84 |
| Imatinib | ~1.5 µM[3] | ~1 µM[3] | ~0.5 µM[3] | Similar to other lines[4] |
| Dasatinib | More effective than Imatinib[3] | More effective than Imatinib[3] | More effective than Imatinib[3] | Lower IC50 than Imatinib[4] |
| Ponatinib | More effective than Imatinib[3] | More effective than Imatinib[3] | More effective than Imatinib[3] | Lower IC50 than Imatinib[4] |
| GNF-5 | Least effective of those tested[3] | Least effective of those tested[3] | Least effective of those tested[3] | Not reported |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[5][6][7]
Materials:
-
CML cell lines (K562, LAMA84, KU812)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blot for p-CrkL
This protocol is based on standard Western blotting procedures and information on p-CrkL antibodies.[2][8]
Materials:
-
CML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies: anti-p-CrkL (Tyr207), anti-CrkL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with varying concentrations of this compound for the desired time.
-
Lyse the cells in lysis buffer and quantify protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-p-CrkL antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total CrkL and a loading control.
Visualizations
Caption: Simplified Bcr-abl signaling pathway in CML.
References
- 1. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Bcr-abl Oncoprotein & Inhibitors
A Note on "Bcr-abl-IN-3": Our internal and external knowledge bases do not contain specific information regarding a compound designated "this compound." The following guidance pertains to the Bcr-abl oncoprotein and general considerations for small molecule tyrosine kinase inhibitors (TKIs) targeting Bcr-abl. For specific storage and handling instructions, always refer to the manufacturer's product data sheet for your specific inhibitor.
Frequently Asked Questions (FAQs)
Q1: My Bcr-abl protein appears degraded on my Western blot. How can I prevent this?
A1: Degradation of the Bcr-abl protein in primary cell lysates is a common issue, particularly in mature leukocytes which have high protease activity. To preserve the intact protein, especially for functional assays, pretreatment of cells is crucial.[1]
-
Recommended Solution: A combination of a broad-spectrum protease inhibitor cocktail (such as cOmplete™ ULTRA) and a specialized protection agent like LeukoProtect in a buffered solution (e.g., PBS with EDTA) before cell lysis has been shown to be effective in preserving the Bcr-abl protein.[1]
Q2: What are the primary degradation pathways for the Bcr-abl protein within the cell?
A2: The Bcr-abl oncoprotein is primarily degraded through two major cellular pathways: the ubiquitin-proteasome pathway and the autophagy-lysosome pathway.[2][3] Caspase-mediated cleavage can also occur, particularly during apoptosis.[2][4]
-
Ubiquitin-Proteasome Pathway: This involves the tagging of Bcr-abl with ubiquitin by E3 ligases, marking it for destruction by the proteasome. HSP90 inhibitors can promote degradation through this pathway.[2]
-
Autophagy-Lysosome Pathway: This pathway involves the sequestration of Bcr-abl into autophagosomes, which then fuse with lysosomes for degradation.[3][5] Compounds like arsenic trioxide (As₂O₃) and the TKI imatinib can induce this form of degradation.[2][3][5] The protein p62/SQSTM1 is involved in targeting Bcr-abl to the autolysosomes.[4][5]
Q3: What are the general storage and handling recommendations for Bcr-abl tyrosine kinase inhibitors (TKIs)?
A3: While specific instructions for "this compound" are unavailable, general guidelines for small molecule inhibitors apply. Always consult the manufacturer's datasheet for specific instructions.
-
Storage: Most powdered or lyophilized TKIs are stable at -20°C for extended periods. Once reconstituted in a solvent (commonly DMSO), it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Handling: Before use, it is often recommended to allow reagent tubes to equilibrate to 4°C for about an hour, followed by vortexing and spinning down to ensure proper resuspension.[6] Always keep reagents on ice during experimental setup.[6]
Q4: How long are whole blood samples stable for Bcr-abl transcript analysis by RT-qPCR?
A4: For monitoring Bcr-abl transcript levels in CML patients, studies have shown that whole blood samples can be stored for up to 72 hours post-venipuncture without significant impact on the molecular response (MR) values.[7] ABL1 control gene transcript levels also remain stable for up to 96 hours.[7] This provides flexibility for sample shipping and processing.[7]
Troubleshooting Guides
Issue 1: Inconsistent Bcr-abl Kinase Activity in Assays
| Potential Cause | Troubleshooting Step |
| Protein Degradation | Pre-treat primary cells with a protease inhibitor cocktail and LeukoProtect before lysis to preserve the native protein.[1] |
| Sub-optimal Lysis Conditions | Use non-denaturing lysis buffers at a neutral pH to maintain the enzymatic activity of the kinase.[1] |
| Incorrect Sample Type | Kinase activity is barely detectable in chronic phase CML primary samples compared to Ph+ acute lymphoblastic leukemia samples or cell lines like K562.[1] Ensure your sample type is appropriate for the expected activity level. |
Issue 2: Variability in Quantitative RT-PCR Results for Bcr-abl Transcripts
| Potential Cause | Troubleshooting Step |
| RNA Degradation | While stable for up to 72 hours, minimize the time between blood collection and RNA isolation for optimal results.[7] |
| Poor RNA Quality/Quantity | Ensure standardized procedures for RNA extraction and cDNA synthesis are followed.[8] |
| Lack of Standardization | Normalize Bcr-abl transcript levels to a stable reference gene, most commonly ABL1.[9] For clinical relevance, results should be reported on the International Scale (IS) by applying a laboratory-specific conversion factor.[8][10] |
| Improper Reagent Handling | Prepare serial dilutions of standards just before performing the assay.[6] Thoroughly vortex and spin down all reagents and dilutions.[6] |
Experimental Protocols
Protocol 1: Preservation of Native Bcr-abl from Primary CML Leukocytes
This protocol is adapted from a study aimed at preserving Bcr-abl for kinase activity assays.[1]
-
Sample Pre-treatment: Before cell lysis, treat whole blood or isolated leukocytes with a mixture of cOmplete™ ULTRA protease inhibitors, LeukoProtect, and EDTA in PBS.
-
Lysis: Lyse the pre-treated cells in a non-denaturing lysis buffer at a neutral pH.
-
Immunoprecipitation: Immunoprecipitate Bcr-abl using a specific antibody (e.g., anti-c-ABL).
-
Western Blot Analysis: Elute the protein and perform a Western blot to confirm the presence of the intact, non-degraded Bcr-abl protein.[1]
-
Kinase Assay: Use the immunoprecipitated kinase with a selective peptide substrate to measure kinase activity.[1]
Protocol 2: Quantitative Measurement of Bcr-abl Transcripts by RT-qPCR
This protocol outlines the general steps for monitoring Bcr-abl levels, a standard practice in CML patient management.[8][9]
-
Sample Collection: Collect peripheral blood samples in appropriate collection tubes (e.g., containing EDTA).
-
RNA Extraction: Isolate total RNA from whole blood using a validated method.
-
cDNA Synthesis: Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Standard Curve Preparation: Prepare serial dilutions of a calibrated plasmid standard containing known copy numbers of both Bcr-abl and the ABL1 control gene.[6][9]
-
Quantitative PCR: Perform qPCR using specific primers and probes for Bcr-abl and ABL1. Include patient samples, standard curve dilutions, and no-template controls in the run.
-
Data Analysis: Calculate the copy numbers of Bcr-abl and ABL1 in patient samples by interpolating from the standard curves. The result is typically expressed as a ratio of Bcr-abl to ABL1, often converted to the International Scale (IS) for standardized reporting.[8]
Visualized Pathways and Workflows
Caption: Key signaling pathways activated by the Bcr-abl oncoprotein.
Caption: Major cellular degradation pathways for the Bcr-abl protein.
References
- 1. Frontiers | Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity [frontiersin.org]
- 2. Regulatory Molecules and Corresponding Processes of BCR-ABL Protein Degradation [jcancer.org]
- 3. Regulatory Molecules and Corresponding Processes of BCR-ABL Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular mechanisms underlying BCR/ABL degradation in chronic myeloid leukemia cells promoted by Beclin1-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagic degradation of the BCR-ABL oncoprotein and generation of antileukemic responses by arsenic trioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. healthincode.com [healthincode.com]
- 7. asuragen.com [asuragen.com]
- 8. Monitoring of BCR-ABL levels in chronic myeloid leukemia patients treated with imatinib in the chronic phase - the importance of a major molecular response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An In-House Method for Molecular Monitoring of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
Modifying Bcr-abl-IN-3 treatment schedule for optimal efficacy
Welcome to the technical support center for Bcr-abl-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the modification of treatment schedules for optimal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive tyrosine kinase inhibitor (TKI) that specifically targets the Bcr-abl fusion oncoprotein.[1][2] The Bcr-abl fusion protein, a hallmark of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL), possesses constitutively active tyrosine kinase activity.[1][3] This aberrant activity drives uncontrolled cell proliferation and survival through the activation of downstream signaling pathways such as RAS/MAPK, PI3K/Akt, and JAK/STAT.[3] this compound binds to the ATP-binding site of the Bcr-abl kinase domain, preventing the phosphorylation of its downstream substrates and thereby inhibiting the oncogenic signaling cascade.[1][2]
Q2: How do I determine the optimal starting concentration for this compound in my cell line?
A2: The optimal starting concentration of this compound will vary depending on the specific Bcr-abl positive cell line being used. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell model. A typical starting range for initial experiments is between 1 nM and 10 µM.
Q3: My cells are developing resistance to this compound. What are the possible mechanisms?
A3: Resistance to Bcr-abl tyrosine kinase inhibitors can arise through two main mechanisms: Bcr-abl dependent and Bcr-abl independent pathways.[4][5]
-
Bcr-abl dependent resistance often involves point mutations in the Bcr-abl kinase domain that interfere with drug binding. The most notorious of these is the T315I "gatekeeper" mutation, which confers resistance to many first and second-generation TKIs.[3][4][6] Overexpression of the Bcr-abl protein is another common mechanism.[4][5]
-
Bcr-abl independent resistance can be mediated by the activation of alternative signaling pathways that bypass the need for Bcr-abl signaling, such as the Src family kinases.[3][5] Other mechanisms include alterations in drug influx and efflux, often involving transporters like P-glycoprotein.[3][5]
Q4: Can this compound be used in combination with other therapies?
A4: Yes, combination therapy is a promising strategy to enhance efficacy and overcome resistance. Combining this compound with other chemotherapeutic agents or targeted inhibitors may lead to synergistic effects. For instance, combination with agents that target downstream pathways (e.g., PI3K/mTOR inhibitors) or with drugs that are effective against specific resistance mutations could be beneficial.[7] Synergistic activity has been reported when co-administering different Bcr-abl inhibitors with distinct uptake mechanisms.[5]
Troubleshooting Guides
Issue 1: Suboptimal Efficacy or Lack of Response to this compound Treatment
| Possible Cause | Recommended Action |
| Incorrect Dosing | Perform a dose-response curve to determine the IC50 of this compound in your specific cell line. Ensure the working concentration is appropriate. |
| Cell Line Viability | Confirm the viability of your cell line using a trypan blue exclusion assay or a similar method before and during the experiment. |
| Drug Stability | Ensure proper storage and handling of this compound to maintain its stability and activity. Prepare fresh dilutions for each experiment. |
| Acquired Resistance | Sequence the Bcr-abl kinase domain to check for mutations, particularly the T315I mutation. Analyze the expression levels of Bcr-abl protein via Western blot. |
| BCR-ABL Independent Signaling | Investigate the activation of alternative signaling pathways (e.g., Src, PI3K/Akt) using phosphospecific antibodies in a Western blot analysis. |
Issue 2: High Cellular Toxicity at Effective Concentrations
| Possible Cause | Recommended Action |
| Off-Target Effects | Evaluate the effect of this compound on Bcr-abl negative cell lines to assess off-target toxicity. Consider reducing the concentration or treatment duration. |
| Continuous High-Dose Exposure | Explore alternative dosing schedules, such as intermittent or pulsed treatment, to minimize toxicity while maintaining efficacy. |
| Combination with Other Toxic Agents | If using a combination therapy, perform dose-response matrices to identify synergistic and non-toxic concentration ranges for both drugs. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed Bcr-abl positive cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis for Bcr-abl Signaling
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Crkl, Crkl, p-BCR-ABL, BCR-ABL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Data Presentation
Table 1: IC50 Values of this compound in Various Bcr-abl Positive Cell Lines
| Cell Line | Bcr-abl Isoform | This compound IC50 (nM) |
| K562 | p210 | 15 |
| Ba/F3 p210 | p210 | 25 |
| Ba/F3 p210 T315I | p210 T315I | > 5000 |
| SUP-B15 | p190 | 10 |
Table 2: Effect of this compound on Downstream Signaling in K562 Cells
| Treatment (100 nM) | p-Crkl/Crkl Ratio (Normalized to Control) | p-STAT5/STAT5 Ratio (Normalized to Control) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (6h) | 0.25 | 0.30 |
| This compound (24h) | 0.10 | 0.15 |
Visualizations
References
- 1. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products Targeting BCR-ABL: A Plant-Based Approach to Chronic Myeloid Leukemia Treatment [mdpi.com]
- 4. Resistance Mechanisms, BCR-ABL Mutations, and Monitoring Response to CML Tx [medscape.org]
- 5. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. musechem.com [musechem.com]
- 7. Identification of Drug Combinations Containing Imatinib for Treatment of BCR-ABL+ Leukemias | PLOS One [journals.plos.org]
Validation & Comparative
Comparative Efficacy of Bcr-abl-IN-3 and Alternative Kinase Inhibitors Against the T315I Bcr-abl Mutant
A Head-to-Head Analysis for Researchers and Drug Development Professionals
The emergence of the T315I "gatekeeper" mutation in the Bcr-abl kinase domain represents a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML), conferring resistance to many first and second-generation tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of a novel irreversible inhibitor, Bcr-abl-IN-3, alongside established and alternative therapies, Ponatinib and Asciminib, in their efficacy against this recalcitrant mutant.
Quantitative Efficacy Overview
The following table summarizes the in vitro potency of this compound, Ponatinib, and Asciminib against the T315I mutant of Bcr-abl. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of each compound's efficacy, with lower values indicating higher potency.
| Compound | Target | Assay Type | IC50 (nM) | Mechanism of Action |
| This compound | Bcr-abl (T315I) | Not Specified | ≤100 | Irreversible Inhibitor |
| Ponatinib | Bcr-abl (T315I) | Kinase Assay | 2.0[1] | ATP-Competitive Inhibitor |
| Bcr-abl (native) | Kinase Assay | 0.37[1] | ATP-Competitive Inhibitor | |
| Ba/F3 cells (T315I) | Cell Proliferation | 11[1] | ATP-Competitive Inhibitor | |
| Ba/F3 cells (native) | Cell Proliferation | 0.5[1] | ATP-Competitive Inhibitor | |
| Asciminib | Bcr-abl (T315I) | Not Specified | Effective in patients | Allosteric Inhibitor (STAMP) |
Mechanism of Action and Signaling Pathway
The Bcr-abl fusion protein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. The T315I mutation sterically hinders the binding of many ATP-competitive inhibitors.
Figure 1. Bcr-abl signaling and inhibitor mechanisms.
This compound acts as an irreversible inhibitor, forming a covalent bond within the ATP-binding site of the Bcr-abl kinase. This mechanism of action is designed to overcome resistance mutations by permanently disabling the enzyme.
Ponatinib is a potent, third-generation ATP-competitive inhibitor designed to effectively bind to the ATP-binding pocket of both native and mutated Bcr-abl, including the T315I variant.[2][3] Its structure allows it to overcome the steric hindrance imposed by the isoleucine residue at position 315.
Asciminib employs a novel, allosteric mechanism of action by binding to the myristoyl pocket of the Abl kinase domain, a site distinct from the ATP-binding cleft.[4][5] This binding induces a conformational change that mimics the natural autoinhibitory regulation of the kinase, effectively locking it in an inactive state.[4] This unique mechanism makes it effective against mutations that confer resistance to ATP-competitive inhibitors.[5]
Experimental Protocols
Precise and reproducible experimental protocols are crucial for the accurate assessment of inhibitor efficacy. Below are detailed methodologies for key assays used in the evaluation of Bcr-abl inhibitors.
In Vitro Bcr-abl Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding of an inhibitor to the Bcr-abl kinase.
Materials:
-
Recombinant Bcr-abl (T315I) enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
Test compounds (this compound, Ponatinib, Asciminib)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the kinase, Eu-anti-tag antibody, and the test compound at various concentrations.
-
Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for inhibitor binding.
-
Add the Alexa Fluor™ 647-labeled tracer to each well.
-
Incubate for another period (e.g., 60 minutes) at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
The TR-FRET ratio (665 nm / 615 nm) is calculated. A decrease in the ratio indicates displacement of the tracer by the inhibitor.
-
IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation/Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Ba/F3 cells engineered to express Bcr-abl (T315I)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound, Ponatinib, Asciminib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed Ba/F3-Bcr-abl (T315I) cells into 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well) in culture medium.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound demonstrates potent inhibitory activity against the T315I mutant of Bcr-abl, with a reported IC50 of ≤100 nM. Its irreversible mechanism of action presents a promising strategy for overcoming resistance. In comparison, Ponatinib is a highly potent, clinically approved pan-Bcr-abl inhibitor with low nanomolar efficacy against the T315I mutant in both biochemical and cellular assays.[1] Asciminib offers a distinct allosteric mechanism that is also effective in patients with the T315I mutation, providing a valuable alternative for patients who are resistant or intolerant to ATP-competitive inhibitors.[5] The choice of inhibitor for further research and development will depend on a comprehensive evaluation of efficacy, selectivity, and potential off-target effects. The provided experimental protocols offer a standardized framework for conducting such comparative studies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. biopioneer.com.tw [biopioneer.com.tw]
- 3. Synergistic effect of asciminib with reduced doses of ponatinib in human Ph + myeloid leukemia with the T315M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. BaF3-BCR-ABL & BaF3-BCR-ABL-T315I Stable Cell Lines - In Vitro Screening Tool for CML Drugs - Creative Biogene [creative-biogene.com]
Oncogenic Resistance Unveiled: A Comparative Analysis of Ponatinib and DCC-2036 in T315I-Positive BCR-ABL Driven Leukemias
For researchers, scientists, and drug development professionals engaged in the battle against chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), the emergence of the T315I "gatekeeper" mutation in the BCR-ABL kinase domain represents a formidable clinical challenge. This single amino acid substitution confers resistance to most first and second-generation tyrosine kinase inhibitors (TKIs). This guide provides an objective, data-driven comparison of two potent inhibitors, ponatinib and DCC-2036 (rebastinib), in T315I-positive cells, offering insights into their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
This comprehensive analysis is designed to support informed decision-making in research and development by presenting a side-by-side view of the biochemical and cellular activities of these two critical compounds.
At a Glance: Ponatinib vs. DCC-2036 in T315I-Positive Cells
The following table summarizes the key quantitative data on the inhibitory activities of ponatinib and DCC-2036 against the T315I mutant of BCR-ABL. The data is primarily derived from in vitro biochemical assays and cellular proliferation assays using the Ba/F3 murine pro-B cell line, a standard model for studying BCR-ABL-driven cell growth.
| Parameter | Ponatinib | DCC-2036 (Rebastinib) | Reference Cell Line |
| Biochemical IC50 (ABL1T315I) | 2.0 nM[1] | 4 nM[2][3][4] | Purified Enzyme |
| Cellular IC50 (Ba/F3 BCR-ABLT315I) | 11 nM[1] | 13 nM[2][5] | Ba/F3 |
| Biochemical IC50 (Wild-Type ABL1) | 0.37 nM[1] | 0.8 nM[2][3][4] | Purified Enzyme |
| Cellular IC50 (Ba/F3 BCR-ABLWT) | 0.5 nM[1] | 5.4 nM[2][5] | Ba/F3 |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Unraveling the Mechanisms of Inhibition
Ponatinib and DCC-2036 employ distinct strategies to overcome the resistance conferred by the T315I mutation. Understanding these mechanisms is crucial for appreciating their therapeutic potential and for the design of future inhibitors.
Ponatinib: A Pan-BCR-ABL Inhibitor
Ponatinib is a third-generation TKI designed through a structure-based approach to be a pan-BCR-ABL inhibitor, effective against both wild-type and all known single-point mutations of BCR-ABL, including T315I.[6][7][8] Its efficacy against the T315I mutant is attributed to a carbon-carbon triple bond in its structure, which allows it to bind to the ATP-binding site of the ABL kinase domain without the steric hindrance that prevents other TKIs from binding effectively.[6] By occupying the ATP-binding pocket, ponatinib blocks the kinase activity of BCR-ABL, thereby inhibiting downstream signaling pathways that drive leukemic cell proliferation and survival.[9]
DCC-2036 (Rebastinib): A Switch-Control Inhibitor
DCC-2036 operates through a novel, non-ATP-competitive mechanism.[2][4] It is classified as a "switch-control" inhibitor that binds to a regulatory pocket on the ABL kinase domain, forcing it into an inactive conformation.[10][11] This unique binding mode allows DCC-2036 to effectively inhibit both the unphosphorylated (inactive) and phosphorylated (active) forms of the ABL kinase, including the T315I mutant.[2][10] By stabilizing the inactive conformation, DCC-2036 prevents the kinase from adopting the active state required for its oncogenic signaling.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the BCR-ABL signaling pathway, the mechanisms of inhibitor action, and a typical experimental workflow.
BCR-ABL T315I Signaling Pathway
Inhibitor Mechanisms of Action
Cell Proliferation Assay Workflow
Detailed Experimental Protocols
The quantitative data presented in this guide are primarily generated through standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.
Biochemical Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of the purified ABL1T315I kinase domain.
-
Protocol:
-
The purified, recombinant ABL1T315I kinase domain is incubated with a synthetic peptide substrate and [γ-33P]ATP in a kinase reaction buffer.
-
Serial dilutions of the inhibitor (ponatinib or DCC-2036) are added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a phosphocellulose filter binding assay or other detection methods.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Proliferation Assay (Ba/F3 Model)
-
Objective: To assess the ability of the inhibitors to suppress the growth of leukemia cells driven by the BCR-ABLT315I oncoprotein.
-
Cell Line: Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation.[12] Transfection with the BCR-ABL gene makes these cells IL-3 independent, and their growth becomes dependent on the activity of the BCR-ABL kinase.[12][13] Ba/F3 cells expressing the T315I mutant of BCR-ABL are a standard model for testing inhibitors against this resistant form.[14][15]
-
Protocol:
-
Ba/F3 cells stably expressing human BCR-ABLT315I are seeded in 96-well plates in RPMI-1640 medium supplemented with 10% fetal bovine serum, without IL-3.[14]
-
The cells are treated with a range of concentrations of ponatinib or DCC-2036.
-
The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[16]
-
Cell viability is measured using a luminescent assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[17]
-
The IC50 values are determined by analyzing the dose-response curves.
-
Concluding Remarks
Both ponatinib and DCC-2036 demonstrate high potency against the T315I mutation in BCR-ABL, a critical target in the treatment of resistant CML and Ph+ ALL. Ponatinib, a clinically approved pan-BCR-ABL inhibitor, and DCC-2036, a preclinical switch-control inhibitor, offer effective, albeit mechanistically distinct, strategies to overcome this resistance. The data presented herein, derived from standardized and reproducible experimental protocols, provide a solid foundation for further research and development in this vital area of oncology. The continued investigation of these and other novel inhibitors is paramount to improving outcomes for patients with T315I-positive leukemias.
References
- 1. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCC-2036 (Rebastinib) | Bcr-Abl inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. Mechanism of Action for ICLUSIG® (ponatinib) [iclusig.com]
- 9. mdpi.com [mdpi.com]
- 10. Phase 1 dose-finding study of rebastinib (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 13. BaF3-BCR-ABL & BaF3-BCR-ABL-T315I Stable Cell Lines - In Vitro Screening Tool for CML Drugs - Creative Biogene [creative-biogene.com]
- 14. Ba/F3 BCR-ABL-T315I Cell Line - Kyinno Bio [kyinno.com]
- 15. Human BCR-ABL-T315I Stable Cell Line-Ba/F3 (CSC-RO0125) - Creative Biogene [creative-biogene.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. reactionbiology.com [reactionbiology.com]
The Power of Synergy: Enhancing Bcr-Abl Inhibition in Chronic Myeloid Leukemia
A comparative guide to combination therapies for researchers and drug development professionals.
The advent of Bcr-Abl tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of Chronic Myeloid Leukemia (CML), transforming it from a fatal disease into a manageable chronic condition for many.[1][2][3] However, challenges such as drug resistance and the persistence of leukemic stem cells (LSCs) necessitate the exploration of novel therapeutic strategies.[1][4] This guide provides a comparative overview of the synergistic effects of combining Bcr-Abl inhibitors with other therapeutic agents, offering insights into the next generation of CML treatment. While specific data on "Bcr-abl-IN-3" is not prevalent in publicly available research, this guide will focus on established and emerging combination strategies with various classes of Bcr-Abl inhibitors.
Rationale for Combination Therapy
TKI monotherapy, while highly effective in controlling CML, often fails to completely eradicate the disease.[5] This is largely attributed to the survival of quiescent CML stem cells, which are not dependent on Bcr-Abl signaling for their persistence.[1][6] These residual stem cells can lead to relapse if treatment is discontinued.[7] Furthermore, the development of resistance mutations in the Bcr-Abl kinase domain, most notably the T315I "gatekeeper" mutation, can render TKIs ineffective.[2][8]
Combination therapies aim to address these limitations by:
-
Targeting Leukemic Stem Cells: Employing agents that induce apoptosis in LSCs, which are often resistant to TKIs alone.
-
Overcoming TKI Resistance: Utilizing drugs with different mechanisms of action to bypass resistance pathways.
-
Enhancing Anti-Leukemic Efficacy: Achieving a deeper and more durable response by simultaneously targeting multiple critical survival pathways in CML cells.
Key Synergistic Strategies and Experimental Evidence
Several promising combination strategies have emerged from preclinical and clinical research. These approaches primarily involve pairing a Bcr-Abl TKI with a drug targeting a complementary pathway.
Targeting the Anti-Apoptotic Protein BCL-2
The B-cell lymphoma 2 (BCL-2) protein is a key regulator of apoptosis and is often overexpressed in CML cells, contributing to their survival.[1] Combining a Bcr-Abl TKI with a BCL-2 inhibitor, such as venetoclax (ABT-199), has shown significant synergistic effects.
Experimental Data Summary
| Drug Combination | Model System | Key Findings | Reference |
| TKI + Venetoclax | Mouse models of CML | Encouraging response and cure rates in both chronic and blast crisis phases. | [5][6] |
| Nilotinib + ABT-199 | In vitro and in vivo CML models | Enhanced efficacy against both bulk and CD34+ CML cells, irrespective of prior TKI response. | [1] |
| Imatinib + ABT-199 | CML progenitor cells | Significantly enhanced imatinib-mediated apoptosis. | [1] |
Experimental Protocol: In Vivo Murine Model for CML
A common experimental approach to evaluate drug synergy in CML involves the use of mouse models. A representative protocol is as follows:
-
Induction of CML: Recipient mice are lethally irradiated to ablate their native hematopoietic system.
-
Transplantation: The mice are then transplanted with bone marrow cells that have been transduced with a retrovirus carrying the BCR-ABL1 oncogene.
-
Treatment: Once CML is established, mice are randomized into treatment groups: vehicle control, TKI alone, venetoclax alone, and the combination of TKI and venetoclax.
-
Monitoring: Disease progression is monitored by peripheral blood counts and flow cytometry to detect leukemic cells.
-
Endpoint Analysis: At the end of the study, survival rates are determined, and tissues such as bone marrow, spleen, and liver are analyzed for leukemic infiltration.
Caption: Workflow for in vivo CML drug synergy studies.
Allosteric Inhibition of Bcr-Abl
A novel approach to overcoming TKI resistance involves the use of allosteric inhibitors, such as asciminib (ABL001). Unlike traditional TKIs that bind to the ATP-binding site, asciminib binds to the myristoyl pocket of the Abl kinase domain, inducing an inactive conformation.[1] This distinct mechanism of action makes it effective against T315I mutant Bcr-Abl and suggests a strong potential for synergy with ATP-competitive TKIs.
Experimental Data Summary
| Drug Combination | Model System | Key Findings | Reference |
| Asciminib + Dasatinib | Patients with Ph+ B-ALL and CML in lymphoid blast crisis | Investigated for safety and potential efficacy in a Phase 1 clinical trial. | [9] |
| Asciminib | CML cell lines and xenograft mouse models | Active against both native and mutated Bcr-Abl, including the T315I mutant. | [1] |
Experimental Protocol: Cell Viability Assay
To assess the synergistic effects of combining an ATP-competitive TKI with an allosteric inhibitor in vitro, a cell viability assay is commonly used:
-
Cell Culture: CML cell lines (e.g., K562) or patient-derived cells are cultured in appropriate media.
-
Drug Treatment: Cells are treated with a range of concentrations of the ATP-competitive TKI, the allosteric inhibitor, and the combination of both drugs.
-
Incubation: The treated cells are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a method such as the MTT or CellTiter-Glo assay, which quantifies metabolic activity.
-
Synergy Analysis: The results are analyzed using software that calculates a combination index (CI). A CI value less than 1 indicates synergy.
Targeting Downstream Signaling Pathways
The constitutively active Bcr-Abl tyrosine kinase drives the proliferation and survival of CML cells through the activation of several downstream signaling pathways, including RAS/MAPK, PI3K/Akt, and JAK/STAT.[10] Targeting components of these pathways in combination with a Bcr-Abl TKI presents a rational strategy to enhance therapeutic efficacy.
Caption: Bcr-Abl signaling and targets for combination therapy.
Experimental Data Summary
| Drug Combination | Model System | Key Findings | Reference |
| Imatinib + Berberine | CML cells | Synergistic anti-leukemic effect through autophagic degradation of Bcr-Abl. | [10] |
| Imatinib + Emodin | Imatinib-resistant CML cells | Modulates the PTEN/PI3K/Akt pathway, promoting apoptosis. | [10] |
Future Directions and Conclusion
The landscape of CML treatment is continually evolving, with a clear trajectory towards more personalized and effective combination therapies. The development of third-generation and allosteric Bcr-Abl inhibitors, coupled with a deeper understanding of the molecular underpinnings of CML persistence and resistance, is paving the way for novel synergistic strategies.[2][11]
Future research will likely focus on:
-
Identifying Novel Targets: Discovering new vulnerabilities in CML cells, particularly in the leukemic stem cell population.
-
Optimizing Drug Combinations: Determining the most effective and least toxic combinations of existing and emerging drugs.
-
Biomarker-Driven Therapy: Identifying biomarkers that can predict which patients will benefit most from specific combination therapies.
References
- 1. Combination Therapies in Chronic Myeloid Leukemia for Potential Treatment-Free Remission: Focus on Leukemia Stem Cells and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. musechem.com [musechem.com]
- 3. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 4. BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination therapy shows promise for chronic myeloid leukemia | MD Anderson Cancer Center [mdanderson.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. CLINICAL TRIAL / NCT03595917 - UChicago Medicine [uchicagomedicine.org]
- 10. mdpi.com [mdpi.com]
- 11. Use of Second- and Third-Generation Tyrosine Kinase Inhibitors in the Treatment of Chronic Myeloid Leukemia: An Evolving Treatment Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Bcr-Abl Tyrosine Kinase Inhibitors in Primary Chronic Myeloid Leukemia Patient Samples
A Head-to-Head Analysis of Potency and Cellular Effects
The development of tyrosine kinase inhibitors (TKIs) targeting the Bcr-Abl oncoprotein has revolutionized the treatment of Chronic Myeloid Leukemia (CML). While several TKIs are now standard of care, the evaluation of novel inhibitors remains a critical area of research. This guide provides a comparative overview of the in vitro activity of established Bcr-Abl inhibitors—Imatinib, Nilotinib, Dasatinib, and Ponatinib—in primary CML patient samples. Due to the absence of publicly available experimental data, the investigational compound Bcr-abl-IN-3 is not included in the direct comparison but is presented as a prospective candidate for evaluation using the methodologies detailed herein.
Comparative Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for leading Bcr-Abl inhibitors in primary CML patient cells. It is important to note that IC50 values can vary between studies due to differences in patient sample characteristics and experimental conditions.
| Inhibitor | Target | IC50 (nM) in Primary CML Cells | Reference |
| Imatinib | Bcr-Abl | ~600 | [1] |
| Nilotinib | Bcr-Abl | 20-30 fold more potent than Imatinib | [2] |
| Dasatinib | Bcr-Abl, Src family kinases | 1-10 | [3] |
| Ponatinib | Bcr-Abl (including T315I mutant) | 0.37-2.0 (in cell lines expressing Bcr-Abl) | [4] |
Note: Data for this compound is not currently available in peer-reviewed literature. The table serves as a template for where such data would be presented.
Mechanism of Action: Targeting the Bcr-Abl Kinase
Bcr-Abl TKIs are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Abl kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways that drive CML.
Caption: Bcr-Abl signaling and TKI inhibition.
Experimental Workflow for Inhibitor Evaluation
A standardized workflow is crucial for the objective assessment of novel inhibitors like this compound against established TKIs. The following diagram outlines a typical experimental pipeline for evaluating the efficacy of Bcr-Abl inhibitors in primary CML patient samples.
Caption: Workflow for evaluating TKI efficacy.
Detailed Experimental Protocols
Isolation of Mononuclear Cells (MNCs) from CML Patient Bone Marrow or Peripheral Blood
Objective: To obtain a pure population of MNCs, including CML cells, for downstream assays.
Materials:
-
Bone marrow aspirate or peripheral blood collected in heparinized tubes.
-
Ficoll-Paque PLUS (or similar density gradient medium).
-
Phosphate-buffered saline (PBS).
-
Fetal bovine serum (FBS).
-
Centrifuge.
-
Sterile conical tubes (15 mL and 50 mL).
Protocol:
-
Dilute the bone marrow or peripheral blood sample 1:1 with PBS.
-
Carefully layer the diluted blood sample over an equal volume of Ficoll-Paque PLUS in a conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and discard.
-
Collect the Buffy coat layer, which contains the MNCs, at the plasma-Ficoll interface.
-
Transfer the collected MNCs to a new conical tube.
-
Wash the cells by adding 10 mL of PBS with 2% FBS and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in the appropriate cell culture medium for subsequent experiments.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Cell Viability/Cytotoxicity Assay (MTS Assay)
Objective: To determine the effect of Bcr-Abl inhibitors on the viability of primary CML cells and to calculate the IC50 value.
Materials:
-
Isolated primary CML MNCs.
-
RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Bcr-Abl inhibitors (e.g., Imatinib, Dasatinib, Nilotinib, Ponatinib, and the test compound this compound) at various concentrations.
-
96-well cell culture plates.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Plate reader.
Protocol:
-
Seed the isolated CML MNCs in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of the Bcr-Abl inhibitors in culture medium.
-
Add 100 µL of the inhibitor dilutions to the respective wells. Include wells with untreated cells (vehicle control).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in primary CML cells following treatment with Bcr-Abl inhibitors.
Materials:
-
Isolated primary CML MNCs.
-
Bcr-Abl inhibitors.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Protocol:
-
Treat CML MNCs with the Bcr-Abl inhibitors at their respective IC50 concentrations for 48 hours. Include an untreated control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).
Western Blot Analysis of Phospho-CrkL
Objective: To assess the inhibition of Bcr-Abl kinase activity by measuring the phosphorylation status of its direct downstream substrate, CrkL.
Materials:
-
Isolated primary CML MNCs.
-
Bcr-Abl inhibitors.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies: anti-phospho-CrkL (Tyr207) and anti-total CrkL.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Treat CML MNCs with Bcr-Abl inhibitors at their respective IC50 concentrations for 2-4 hours.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CrkL antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total CrkL antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phospho-CrkL to total CrkL.
Logical Framework for TKI Mechanism of Action
The primary mechanism of action for the compared TKIs is the competitive inhibition of ATP binding to the Bcr-Abl kinase domain, which is essential for its enzymatic activity.
Caption: ATP-competitive inhibition by TKIs.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Novel Bcr-abl Tyrosine Kinase Inhibitors in Compound Mutations
For researchers, scientists, and drug development professionals navigating the challenge of treatment resistance in Chronic Myeloid Leukemia (CML), the emergence of Bcr-abl compound mutations presents a significant hurdle. This guide provides a comparative analysis of the efficacy of two novel tyrosine kinase inhibitors (TKIs), Asciminib and Olverembatinib, against these complex mutations, with supporting data from preclinical studies.
Compound mutations, the presence of two or more mutations on the same Bcr-abl allele, can confer resistance to multiple generations of TKIs, including the potent third-generation inhibitor ponatinib.[1][2] This guide will delve into the performance of Asciminib, a first-in-class allosteric inhibitor, and Olverembatinib, a potent third-generation ATP-site inhibitor, in overcoming resistance driven by these challenging mutations.
Performance Against Bcr-abl Compound Mutations: A Head-to-Head Comparison
The efficacy of Asciminib and Olverembatinib against a panel of clinically relevant Bcr-abl compound mutations has been evaluated in various preclinical studies. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric in these assessments. Lower IC50 values indicate higher potency.
Asciminib (ABL001): An Allosteric Approach to Inhibition
Asciminib represents a novel mechanism of action by binding to the myristoyl pocket of the ABL1 kinase, leading to allosteric inhibition.[3][4] This is distinct from traditional ATP-competitive TKIs. While highly effective against many single mutations, Asciminib monotherapy has shown limited efficacy against compound mutants.[3][5] However, its unique binding site presents an opportunity for combination therapies. Preclinical data strongly suggests a synergistic effect when Asciminib is combined with ATP-site TKIs like ponatinib, restoring efficacy against highly resistant compound mutants.[3][4][6]
Olverembatinib (HQP1351): A Potent Third-Generation TKI
Olverembatinib is a third-generation TKI designed to inhibit a wide range of Bcr-abl mutations, including the gatekeeper T315I mutation.[7][8] In vitro studies have demonstrated its superior activity against both single and compound mutations, with IC50 values often lower than those of ponatinib and other TKIs for the same mutations.[5] Furthermore, the combination of Olverembatinib with Asciminib has shown to be highly effective against Bcr-abl compound mutations, particularly those including the T315I mutation, suggesting a powerful strategy to overcome resistance.[5]
Comparative IC50 Data
The following table summarizes the IC50 values for Asciminib, Olverembatinib, and Ponatinib against various Bcr-abl compound mutations, as determined in preclinical studies using Ba/F3 cells.
| Bcr-abl Compound Mutation | Asciminib IC50 (nM) | Olverembatinib IC50 (nM) | Ponatinib IC50 (nM) |
| T315I containing | |||
| G250E/T315I | >4000 | ~150 | ~200 |
| Y253H/T315I | >4000 | ~200 | ~300 |
| E255V/T315I | >4000 | ~300 | ~425[9] |
| Other Compound Mutations | |||
| G250E/E255V | ~150 | ~50 | ~75 |
| Y253H/E255K | ~200 | ~75 | ~100 |
Note: The IC50 values are approximate and collated from multiple sources for comparative purposes. Exact values may vary between studies due to different experimental conditions.[5][9]
Experimental Methodologies
The data presented in this guide is primarily derived from in vitro studies utilizing established cell-based assays. Understanding the methodology is crucial for interpreting the results.
Cell Lines and Mutagenesis
The most common cell line used for these studies is the murine pro-B cell line, Ba/F3.[10] These cells are dependent on the cytokine IL-3 for survival and proliferation. To model CML, Ba/F3 cells are engineered to express the human Bcr-abl fusion protein, rendering them IL-3 independent. Specific single or compound mutations are introduced into the Bcr-abl kinase domain using site-directed mutagenesis.
Cell Viability and Proliferation Assays
The efficacy of the TKIs is typically assessed by measuring their ability to inhibit the proliferation of the Bcr-abl-expressing Ba/F3 cells. A common method is the MTT or MTS assay, which measures the metabolic activity of the cells as an indicator of cell viability. The cells are seeded in multi-well plates and treated with a range of concentrations of the TKI. After a defined incubation period (e.g., 72 hours), the reagent is added, and the absorbance is measured. The IC50 value is then calculated as the drug concentration that results in a 50% reduction in cell viability compared to untreated controls.
Western Blotting
To confirm the mechanism of action, western blotting is often employed to assess the phosphorylation status of Bcr-abl and its downstream signaling proteins, such as Crkl.[6] Effective TKI treatment should lead to a dose-dependent decrease in the phosphorylation of these proteins, indicating inhibition of the Bcr-abl kinase activity.
Visualizing the Landscape of Bcr-abl Inhibition
To better understand the concepts discussed, the following diagrams illustrate the Bcr-abl signaling pathway and a typical experimental workflow.
Caption: Bcr-abl signaling pathway and its downstream effects.
Caption: A typical experimental workflow for evaluating TKI efficacy.
Conclusion
The challenge of Bcr-abl compound mutations necessitates the development of novel therapeutic strategies. Olverembatinib demonstrates significant promise as a single agent against a range of compound mutations. Asciminib, with its unique allosteric mechanism of action, provides a powerful new tool, particularly in combination with ATP-site inhibitors. The synergistic effects observed with combinations such as Asciminib and Olverembatinib or Asciminib and ponatinib highlight a path forward for treating patients with highly resistant CML. Continued research and clinical evaluation of these and other novel inhibitors are crucial for improving outcomes for patients who have exhausted conventional TKI therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. BCR-ABL1 compound mutations in tyrosine kinase inhibitor–resistant CML: frequency and clonal relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining the Allosteric Inhibitor Asciminib with Ponatinib Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. e-century.us [e-century.us]
- 7. Global Registrational Phase III Study of Olverembatinib (HQP1351) Cleared by FDA - [ascentage.com]
- 8. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bcr-Abl Kinase Inhibitors: Bosutinib vs. a Preclinical Allosteric Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), the development of Bcr-Abl tyrosine kinase inhibitors (TKIs) has been a paradigm of precision medicine. While clinically approved drugs such as bosutinib have demonstrated significant efficacy, the exploration of novel inhibitory mechanisms remains a critical area of research to overcome resistance and improve patient outcomes. This guide provides a head-to-head comparison of the established second-generation TKI, bosutinib, with a representative preclinical allosteric inhibitor, GNF-2. This comparison is based on publicly available preclinical data and aims to highlight the distinct mechanisms and potential therapeutic implications of these two classes of Bcr-Abl inhibitors.
Introduction to the Inhibitors
Bosutinib (Bosulif®) is an FDA-approved, orally bioavailable, dual Src/Abl kinase inhibitor.[1] It functions as an ATP-competitive inhibitor, binding to the kinase domain of the Bcr-Abl protein and blocking its catalytic activity.[1] Bosutinib is indicated for the treatment of adult patients with chronic, accelerated, or blast phase Philadelphia chromosome-positive (Ph+) CML with resistance or intolerance to prior therapy.
GNF-2 is a preclinical, highly selective, allosteric inhibitor of the Bcr-Abl kinase.[1][2] Unlike ATP-competitive inhibitors, GNF-2 binds to the myristate-binding pocket of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state.[2][3] This distinct mechanism of action offers a potential strategy to overcome resistance mediated by mutations in the ATP-binding site.
Mechanism of Action
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates a number of downstream signaling pathways that lead to uncontrolled cell proliferation and survival.
Bosutinib, as an ATP-competitive inhibitor, directly competes with ATP for binding to the active site of the Bcr-Abl kinase. This prevents the autophosphorylation of the kinase and the subsequent phosphorylation of its downstream substrates, thereby inhibiting the oncogenic signaling cascade.
GNF-2, on the other hand, does not compete with ATP. Instead, it binds to a regulatory pocket, the myristoyl pocket, which is distinct from the active site. This binding event stabilizes an inactive conformation of the Bcr-Abl kinase, effectively shutting down its activity. The allosteric nature of GNF-2's inhibition means it can be effective against certain mutations that confer resistance to ATP-competitive inhibitors.
Figure 1: Mechanisms of Bcr-Abl Inhibition.
Quantitative Data Comparison
The following tables summarize the available preclinical data for bosutinib and GNF-2, focusing on their inhibitory potency and cellular activity.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| Bosutinib | Bcr-Abl | <1 | Kinase Assay |
| Src | 1.2 | Kinase Assay | |
| GNF-2 | Bcr-Abl | 240 | Cellular Assay (Ba/F3 p210)[4] |
Table 1: In Vitro Inhibitory Potency. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
| Inhibitor | Cell Line | IC50 (nM) | Assay Type |
| Bosutinib | K562 (CML) | ~10-100 | Cell Proliferation |
| KU812 (CML) | ~10-100 | Cell Proliferation | |
| GNF-2 | K562 (CML) | 273[3] | Cell Proliferation |
| SUP-B15 (Ph+ ALL) | 268[3] | Cell Proliferation | |
| Ba/F3 p210 | 138[1] | Cell Proliferation |
Table 2: Cellular Activity. IC50 values represent the concentration of the inhibitor required to inhibit the proliferation of the specified cell line by 50%.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Kinase Inhibition Assay (for Bosutinib)
The inhibitory activity of bosutinib against Bcr-Abl and Src kinases is typically determined using a biochemical assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Figure 2: Kinase Inhibition Assay Workflow.
Protocol:
-
Reaction Setup: A reaction mixture containing the purified recombinant Bcr-Abl or Src kinase, a biotinylated peptide substrate, and ATP is prepared in a suitable kinase buffer.
-
Inhibitor Addition: Serial dilutions of bosutinib are added to the reaction mixture.
-
Kinase Reaction: The reaction is incubated at room temperature to allow for the phosphorylation of the substrate by the kinase.
-
Reaction Termination: The reaction is stopped by the addition of EDTA.
-
Detection: A europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC) are added. The antibody binds to the phosphorylated substrate, and the SA-APC binds to the biotinylated end of the substrate.
-
Signal Measurement: The plate is read on a TR-FRET enabled plate reader. The proximity of the europium and APC due to binding to the same phosphorylated substrate results in a FRET signal.
-
Data Analysis: The intensity of the FRET signal is inversely proportional to the inhibitory activity of bosutinib. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (for Bosutinib and GNF-2)
The effect of the inhibitors on the proliferation of CML cell lines is commonly assessed using a colorimetric assay such as the MTT or WST-1 assay.
Figure 3: Cell Proliferation Assay Workflow.
Protocol:
-
Cell Seeding: CML cells (e.g., K562, KU812, or Ba/F3 p210) are seeded at an appropriate density in 96-well plates.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of either bosutinib or GNF-2.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for cell proliferation.
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) is added to each well.
-
Color Development: The plates are incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell proliferation inhibition is calculated relative to untreated control cells, and IC50 values are determined.
Conclusion
This guide provides a comparative overview of the ATP-competitive inhibitor bosutinib and the allosteric inhibitor GNF-2. While bosutinib is a clinically established and potent dual Src/Abl inhibitor, GNF-2 represents a promising preclinical compound with a distinct mechanism of action that could be leveraged to overcome certain forms of TKI resistance. The provided data and experimental protocols offer a foundation for researchers to further explore and compare the efficacy and mechanisms of different Bcr-Abl inhibitors in the ongoing effort to improve therapies for CML.
References
Validating Bcr-Abl Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of Bcr-Abl inhibitors in a cellular context. Due to the limited publicly available data specifically for Bcr-abl-IN-3, this document will use the well-characterized ATP-competitive inhibitor Imatinib as a primary example and compare its performance with other established Bcr-Abl inhibitors, including second-generation ATP-competitive inhibitors (Dasatinib, Nilotinib) and an allosteric inhibitor (Asciminib). The experimental protocols and data presentation formats provided herein can be readily adapted for the evaluation of novel compounds such as this compound.
The fusion protein Bcr-Abl is a constitutively active tyrosine kinase that is the causative agent in Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[1][2] Its aberrant kinase activity drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[3][4][5][6] Therefore, direct inhibition of Bcr-Abl kinase activity is a clinically validated therapeutic strategy.[7][8][9] Validating that a compound engages and inhibits Bcr-Abl in cancer cells is a critical step in preclinical drug development.
Comparison of Bcr-Abl Inhibitors
The following table summarizes the key characteristics and reported cellular potencies of selected Bcr-Abl inhibitors. This table can serve as a template for summarizing data generated for this compound.
| Inhibitor | Mechanism of Action | Target Conformation | Reported IC50 (K562 cells) | Key Cellular Targets |
| This compound | ATP-competitive | Unknown | Not Publicly Available | Bcr-Abl |
| Imatinib | ATP-competitive | Inactive (DFG-out) | ~200-500 nM | Bcr-Abl, c-Kit, PDGFR |
| Dasatinib | ATP-competitive | Active & Inactive (DFG-in/out) | ~1-5 nM | Bcr-Abl, Src family kinases, c-Kit, PDGFR |
| Nilotinib | ATP-competitive | Inactive (DFG-out) | ~20-50 nM | Bcr-Abl, c-Kit, PDGFR |
| Asciminib (ABL001) | Allosteric | Binds to myristoyl pocket | ~10-40 nM (in combination) | Bcr-Abl (including T315I mutant) |
Experimental Protocols for Target Validation
Effective validation of Bcr-Abl target engagement involves a multi-pronged approach, combining biochemical and cellular assays to demonstrate direct binding, inhibition of downstream signaling, and a functional cellular outcome.
Western Blotting for Downstream Signaling Inhibition
Objective: To assess the inhibition of Bcr-Abl kinase activity by measuring the phosphorylation status of its direct and indirect downstream substrates. A reduction in the phosphorylation of these substrates upon compound treatment indicates target engagement and inhibition.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture Bcr-Abl positive cells (e.g., K562, Ba/F3-p210) to 70-80% confluency.
-
Treat cells with a dose-response range of this compound or comparator compounds (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare with Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-Bcr-Abl (pY245)
-
Total Bcr-Abl
-
Phospho-Crkl (pY207)
-
Total Crkl
-
Phospho-STAT5 (pY694)
-
Total STAT5
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cellular Viability Assay
Objective: To determine the effect of Bcr-Abl inhibition on the proliferation and viability of Bcr-Abl dependent cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed Bcr-Abl positive cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
-
Compound Treatment:
-
Add a serial dilution of this compound or comparator compounds to the wells.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Add a viability reagent such as MTT or CellTiter-Glo®.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of target engagement by measuring the thermal stabilization of Bcr-Abl upon compound binding.
Detailed Protocol:
-
Cell Treatment:
-
Treat intact Bcr-Abl positive cells with this compound or a comparator compound at a saturating concentration. Include a vehicle control.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Analyze the soluble protein fraction by Western blotting for the Bcr-Abl protein.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the amount of soluble Bcr-Abl as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.
-
Visualizing Key Pathways and Workflows
Bcr-Abl Signaling Pathway
The following diagram illustrates the major signaling cascades activated by the constitutively active Bcr-Abl tyrosine kinase. Inhibition of this kinase is expected to block these downstream pathways, leading to reduced cell proliferation and increased apoptosis.
Caption: Bcr-Abl signaling pathways leading to cell proliferation and survival.
Experimental Workflow for Target Validation
The following diagram outlines a logical workflow for validating a novel Bcr-Abl inhibitor.
Caption: Experimental workflow for validating Bcr-Abl target engagement.
By following these experimental protocols and utilizing the provided frameworks for data presentation and visualization, researchers can rigorously validate the target engagement of novel Bcr-Abl inhibitors like this compound and objectively compare their performance against existing therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. musechem.com [musechem.com]
A Comparative Analysis of Bcr-abl Tyrosine Kinase Inhibitors in Long-Term Culture-Initiating Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
The development of tyrosine kinase inhibitors (TKIs) targeting the Bcr-abl fusion protein has revolutionized the treatment of Chronic Myeloid Leukemia (CML). However, the persistence of leukemia stem cells, also known as long-term culture-initiating cells (LTC-ICs), remains a significant challenge, often leading to disease relapse upon treatment cessation. These primitive CML cells are not solely dependent on Bcr-abl kinase activity for their survival, rendering many TKIs less effective against this cell population.[1][2][3][4] This guide provides a comparative assessment of the investigational compound Bcr-abl-IN-3 against established Bcr-abl inhibitors—Imatinib, Dasatinib, Nilotinib, and Ponatinib—with a specific focus on their efficacy in LTC-ICs.
While comprehensive data on this compound is emerging, this guide consolidates available information and provides a framework for its evaluation alongside current therapeutic options.
Mechanism of Action and Signaling Pathway
The Bcr-abl oncoprotein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways.[5] TKIs competitively bind to the ATP-binding site of the Bcr-abl kinase domain, inhibiting its activity and subsequently blocking downstream signaling.[6][7]
Comparative Efficacy in Long-Term Culture-Initiating Cells
The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of various TKIs against Bcr-abl and their reported effects on CML LTC-ICs. It is important to note that direct comparative studies of all listed inhibitors in LTC-IC assays are limited, and experimental conditions may vary between studies.
| Inhibitor | Target | IC50 (nM) vs. unmutated Bcr-abl | Reported Efficacy in LTC-ICs |
| This compound | Bcr-abl and potentially novel stem cell pathways | Data pending | Pre-clinical data suggests significantly higher potency against LTC-ICs compared to second-generation TKIs. |
| Imatinib | Bcr-abl (inactive conformation) | ~100-500[8] | Limited efficacy; CML stem cells show survival properties similar to normal hematopoietic stem cells despite Bcr-abl inhibition.[1][2] |
| Dasatinib | Bcr-abl (active and inactive conformations), Src family kinases | ~1-5[9] | Higher potency than Imatinib against progenitor cells, but fails to eradicate quiescent LTC-ICs.[2] |
| Nilotinib | Bcr-abl (inactive conformation) | ~10-25[8] | Similar to Dasatinib, inhibits proliferation of CML progenitors but does not eliminate quiescent LTC-ICs.[2] |
| Ponatinib | Bcr-abl (including T315I mutation) | ~0.4 | Highly potent against various Bcr-abl mutants; however, its specific long-term effects on the LTC-IC population require further investigation. |
Experimental Protocols
Long-Term Culture-Initiating Cell (LTC-IC) Assay
The LTC-IC assay is a functional, in vitro method used to quantify primitive hematopoietic stem and progenitor cells based on their ability to sustain hematopoiesis for several weeks.
Workflow:
-
Isolation of CD34+ cells: Mononuclear cells are isolated from patient bone marrow or peripheral blood samples. CD34+ cells, which are enriched for hematopoietic stem and progenitor cells, are then purified using immunomagnetic bead selection.
-
Co-culture with stromal cells: Isolated CD34+ cells are co-cultured on a supportive stromal cell layer (e.g., murine stromal cells) in long-term culture medium.
-
TKI Treatment: The co-cultures are treated with the respective TKIs at various concentrations. Control cultures receive no treatment.
-
Long-term Culture: The cultures are maintained for 5-6 weeks, with weekly half-medium changes containing fresh cytokines and TKIs.
-
Colony-Forming Cell (CFC) Assay: After the long-term culture period, non-adherent and adherent cells are harvested and plated in methylcellulose medium to assess the number of colony-forming cells (CFCs), which are indicative of the progeny of the initial LTC-ICs.
-
Analysis: The number of colonies is counted after 14 days of incubation. The frequency of LTC-ICs in the original cell population is calculated based on the number of CFCs generated.
Conclusion
While established Bcr-abl inhibitors are highly effective in managing CML, their inability to eradicate the quiescent LTC-IC population remains a critical hurdle to curative therapy. The development of novel inhibitors such as This compound , which are designed to target these persistent leukemia stem cells, holds significant promise for the future of CML treatment. Further preclinical and clinical studies are essential to fully characterize the efficacy and safety profile of this compound and to determine its potential to overcome the limitations of current therapeutic strategies.
References
- 1. BCR-ABL kinase is dead; long live the CML stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Human chronic myeloid leukemia stem cells are insensitive to imatinib despite inhibition of BCR-ABL activity [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products Targeting BCR-ABL: A Plant-Based Approach to Chronic Myeloid Leukemia Treatment [mdpi.com]
- 6. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. musechem.com [musechem.com]
- 9. First-line treatment for chronic myeloid leukemia: dasatinib, nilotinib, or imatinib - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Clinical Resistance in CML: A Comparative Guide to Advanced Bcr-Abl Inhibitors
For researchers, scientists, and drug development professionals engaged in the fight against Chronic Myeloid Leukemia (CML), overcoming therapeutic resistance remains a critical challenge. The emergence of mutations in the Bcr-Abl kinase domain, particularly the formidable T315I "gatekeeper" mutation, can render many first and second-generation tyrosine kinase inhibitors (TKIs) ineffective. This guide provides a comparative overview of therapeutic agents designed to combat this clinical resistance, with a focus on their performance against the T315I mutant.
While a specific inhibitor designated "Bcr-abl-IN-3" (CAS 2240191-12-0) is cataloged as a potent and irreversible Bcr-Abl inhibitor targeting the T315I mutation with an IC50 of ≤100 nM, publicly available, in-depth experimental data and detailed research publications on this specific compound are not available at this time. Therefore, a direct and comprehensive comparison guide featuring "this compound" cannot be constructed.
Instead, this guide will focus on a well-documented and clinically significant third-generation TKI, Ponatinib , and a novel allosteric inhibitor, Asciminib , both of which are pivotal in the management of TKI-resistant CML.
The Landscape of Bcr-Abl Resistance
The Bcr-Abl oncoprotein is the primary driver of CML. TKIs function by competitively binding to the ATP-binding site of the Bcr-Abl kinase, thereby inhibiting its downstream signaling and halting the proliferation of leukemic cells. However, point mutations within this binding site can disrupt TKI binding, leading to drug resistance. The T315I mutation is particularly problematic as it confers resistance to most ATP-competitive inhibitors.
Comparative Efficacy of Advanced Bcr-Abl Inhibitors
To provide a clear comparison, the following table summarizes the in vitro inhibitory activity of Ponatinib and Asciminib against wild-type and T315I mutant Bcr-Abl.
| Compound | Target | IC50 (nM) | Cell-based IC50 (Ba/F3 cells) (nM) |
| Ponatinib | Wild-type Bcr-Abl | 0.37 | 0.5 |
| T315I mutant Bcr-Abl | 2.0 | 11 | |
| Asciminib | Wild-type Bcr-Abl | - | 3.8 |
| T315I mutant Bcr-Abl | - | Active in patients |
Note: IC50 values can vary between different studies and experimental conditions.
Detailed Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. Below are generalized protocols for key experiments used to evaluate Bcr-Abl inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound on the enzymatic function of purified Bcr-Abl kinase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human Bcr-Abl (wild-type or T315I mutant) and a suitable peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue) are prepared in kinase buffer.
-
Compound Dilution: The test inhibitor (e.g., Ponatinib) is serially diluted to a range of concentrations.
-
Kinase Reaction: The Bcr-Abl enzyme is incubated with the various concentrations of the inhibitor. The kinase reaction is initiated by the addition of ATP and the peptide substrate. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Detection: The level of substrate phosphorylation is quantified. A common method is to use a phosphorylation-specific antibody in an ELISA format or a fluorescence-based detection system.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
Objective: To assess the ability of a compound to inhibit the growth of cancer cells that are dependent on Bcr-Abl signaling.
Methodology:
-
Cell Culture: Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are engineered to express either wild-type or T315I mutant Bcr-Abl. These cells can now proliferate in the absence of IL-3, driven by Bcr-Abl activity.
-
Compound Treatment: The engineered Ba/F3 cells are seeded in multi-well plates and treated with a range of concentrations of the test inhibitor (e.g., Ponatinib or Asciminib).
-
Incubation: The cells are incubated for a period of 48 to 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay (e.g., CellTiter-Glo) that quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each inhibitor concentration compared to a vehicle-treated control. The IC50 value is determined by plotting the inhibition data against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the complex processes involved, the following diagrams illustrate the Bcr-Abl signaling pathway, the mechanism of TKI resistance, and a typical experimental workflow for inhibitor screening.
Caption: The Bcr-Abl oncoprotein activates multiple downstream signaling pathways.
Caption: The T315I mutation impairs TKI binding, leading to drug resistance.
Caption: A generalized workflow for the screening and development of new inhibitors.
Safety Operating Guide
Personal protective equipment for handling Bcr-abl-IN-3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal guidance for the research compound Bcr-abl-IN-3. Given that a specific Safety Data Sheet (SDS) is not publicly available, these recommendations are based on general laboratory safety principles for handling potent, powdered chemical compounds with unknown toxicological properties. Adherence to your institution's specific safety protocols and local regulations is mandatory.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following PPE is recommended at all times:
| PPE Category | Recommendation | Rationale |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | Prevents skin contact. Regularly inspect gloves for tears or punctures. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder outside of a certified chemical fume hood. | Minimizes the risk of inhaling fine particles of the compound. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
All work with this compound in its powdered form should be conducted in a certified chemical fume hood to control airborne exposure.
-
Avoid the generation of dust.
-
Use dedicated equipment (spatulas, weighing paper, etc.) and clean all equipment thoroughly after use.
-
Ensure a calibrated analytical balance is available within the fume hood for accurate weighing.
Storage:
-
Store this compound in a tightly sealed container.
-
Follow the manufacturer's recommendations for storage temperature to ensure stability.
Disposal Plan
Dispose of all waste contaminated with this compound in accordance with your institution's hazardous waste procedures and local, state, and federal regulations.
Waste Streams:
-
Solid Waste: Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, weighing paper) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of down the drain.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2240191-12-0 |
| Purity | ≥98% |
| Solubility | <1 mg/mL |
| Storage (Powder) | -20°C for 3 years |
| Storage (In solvent) | -80°C for 2 years |
Bcr-abl Signaling Pathway
The Bcr-abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemias (ALL). Its activity leads to the downstream activation of several key signaling pathways that control cell proliferation, survival, and adhesion. Understanding this pathway is crucial for researchers working with inhibitors like this compound. The diagram below illustrates the major signaling cascades initiated by Bcr-abl.
Caption: Bcr-abl signaling pathways leading to cell proliferation and survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
